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1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Documentation Hub

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  • Product: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine
  • CAS: 76006-04-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide on 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (CAS 76006-04-7)

Disclaimer: Limited publicly available data exists for the specific compound 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This guide compiles the available physicochemical properties and provides a representative overview o...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Limited publicly available data exists for the specific compound 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This guide compiles the available physicochemical properties and provides a representative overview of the synthesis and potential biological relevance based on related pyrazolopyridine derivatives. The experimental protocols and signaling pathways described herein are illustrative for this class of compounds and have not been experimentally validated for CAS 76006-04-7.

Core Properties of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

The following table summarizes the known physical and chemical properties of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This information is primarily sourced from chemical supplier databases.

PropertyValue
CAS Number 76006-04-7
Molecular Formula C₈H₆ClN₃O
Melting Point 133.0-133.5 °C
Boiling Point 378.888 °C at 760 mmHg
Density 1.502 g/cm³
Refractive Index 1.688
Flash Point 182.945 °C

Synthesis and Characterization

Representative Experimental Workflow:

The following workflow illustrates a general, hypothetical process for the synthesis and characterization of a pyrazolopyridine derivative.

G cluster_synthesis Synthesis cluster_characterization Characterization start 5-chloropyrazolo[3,4-c]pyridine reagent Acetic Anhydride / Pyridine start->reagent 1. Add reaction Acylation Reaction (Stir at room temperature, 24h) reagent->reaction 2. Initiate workup Aqueous Workup (Extraction with Ethyl Acetate) reaction->workup 3. Quench & Extract purification Column Chromatography (Silica Gel) workup->purification 4. Purify product 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine purification->product 5. Isolate nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ms Mass Spectrometry (HRMS) product->ms ir FT-IR Spectroscopy product->ir elemental Elemental Analysis product->elemental

A representative workflow for the synthesis and characterization of a pyrazolopyridine derivative.

Detailed Methodologies for Key Experiments (Representative):

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded on a spectrometer (e.g., 400 MHz). The sample would be dissolved in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be performed using an ESI-TOF or similar instrument to confirm the elemental composition and exact mass of the synthesized compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum would be recorded on a spectrometer using KBr pellets or as a thin film. Characteristic absorption bands would be reported in wavenumbers (cm⁻¹).

  • Elemental Analysis: The elemental composition (C, H, N) would be determined by a commercial analytical laboratory to be within ±0.4% of the theoretical values.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, the pyrazolopyridine scaffold is a common motif in compounds with significant pharmacological properties. Notably, various pyrazolopyridine derivatives have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2)[1]. CDK2 is a key regulator of the cell cycle, and its inhibition is a therapeutic strategy in cancer research.

Hypothetical Signaling Pathway: CDK2 in Cell Cycle Regulation

The following diagram illustrates the role of the CDK2/Cyclin E complex in the G1/S transition of the cell cycle, a potential target for pyrazolopyridine-based inhibitors.

G cluster_cell_cycle Cell Cycle Progression (G1 to S Phase) cluster_regulation Molecular Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase G1_S_checkpoint->S Progression CyclinE Cyclin E CDK2_CyclinE CDK2/Cyclin E Complex CyclinE->CDK2_CyclinE Binds CDK2 CDK2 CDK2->CDK2_CyclinE Binds Rb Rb Protein CDK2_CyclinE->Rb Phosphorylates (inactivates) E2F E2F Transcription Factor Rb->E2F Inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes Activates Transcription S_phase_genes->S Drives Entry Inhibitor 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine (Hypothetical) Inhibitor->CDK2_CyclinE Inhibits

Hypothetical inhibition of the CDK2/Cyclin E pathway by a pyrazolopyridine derivative.

In this putative pathway, the active CDK2/Cyclin E complex phosphorylates the Retinoblastoma (Rb) protein. This phosphorylation releases the transcription factor E2F, which in turn activates the transcription of genes necessary for DNA replication and entry into the S phase of the cell cycle. A potential inhibitor like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine could block the activity of the CDK2/Cyclin E complex, leading to cell cycle arrest at the G1/S checkpoint and preventing cell proliferation. This mechanism is a common target for anticancer drug development.

References

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medici...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a substituted pyrazolopyridine, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazolopyridine scaffold is a key pharmacophore in a variety of biologically active molecules, exhibiting a wide range of therapeutic properties, including activity as kinase inhibitors. This technical guide provides a comprehensive overview of the known and predicted physicochemical characteristics of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, along with detailed experimental protocols for their determination.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental for its development as a therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Quantitative Data Summary

The experimentally determined and predicted physicochemical parameters for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine are summarized in the tables below.

Table 1: Known Physicochemical Data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

PropertyValueReference
Molecular Formula C₈H₆ClN₃O[1]
CAS Number 76006-04-7[1][2]
Molecular Weight 195.61 g/mol Calculated
Melting Point 133.0-133.5 °C[1]
Purity 95+%[1]

Table 2: Predicted Physicochemical Data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

PropertyPredicted Value
Boiling Point Not available
Water Solubility Not available
pKa Not available
logP Not available

Note: Experimental determination is required to confirm these predicted values.

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters are provided below.

Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

A likely synthetic route to 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine involves the acetylation of the parent compound, 5-chloropyrazolo[3,4-c]pyridine.

Reaction:

5-chloropyrazolo[3,4-c]pyridine + Acetic Anhydride → 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

Materials:

  • 5-chloropyrazolo[3,4-c]pyridine

  • Acetic anhydride

  • Pyridine (as catalyst)

  • Dichloromethane (as solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-chloropyrazolo[3,4-c]pyridine in dichloromethane in a round-bottom flask.

  • Add pyridine to the solution.

  • Cool the mixture in an ice bath.

  • Slowly add acetic anhydride to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography or recrystallization to obtain 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

G Synthesis Workflow start Start: 5-chloropyrazolo[3,4-c]pyridine dissolve Dissolve in Dichloromethane + Pyridine start->dissolve cool Cool in Ice Bath dissolve->cool add_reagent Add Acetic Anhydride cool->add_reagent react Stir at Room Temperature add_reagent->react monitor Monitor by TLC react->monitor quench Quench with NaHCO3 monitor->quench extract Extract and Wash quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end End: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine purify->end

Caption: Proposed synthesis workflow for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Determination of Melting Point

The melting point is determined using a standard capillary melting point apparatus. A small, powdered sample of the crystalline compound is packed into a capillary tube, which is then heated in the apparatus. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

Determination of Solubility

The solubility of the compound is assessed in a range of solvents (e.g., water, ethanol, dimethyl sulfoxide, dichloromethane) at a controlled temperature. A known amount of the solvent is added incrementally to a known mass of the compound with vigorous stirring until the solid is completely dissolved. The solubility is then expressed as mg/mL or mol/L.

Determination of pKa

The acid dissociation constant (pKa) can be determined by potentiometric titration or UV-Vis spectrophotometry. In potentiometric titration, a solution of the compound is titrated with a standard acid or base, and the pH is monitored with a pH meter. The pKa is determined from the midpoint of the titration curve.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is the traditional approach, where the compound is partitioned between n-octanol and water. The concentration of the compound in each phase is determined (e.g., by UV-Vis spectroscopy or HPLC), and the logP is calculated as the logarithm of the ratio of the concentrations in the octanol and aqueous phases.

Biological Activity and Potential Signaling Pathways

While specific biological targets for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine have not been explicitly identified in the reviewed literature, the broader class of pyrazolopyridines has been extensively studied and is known to exhibit a variety of biological activities. Notably, many pyrazolopyridine derivatives have been identified as potent inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs).[3] Kinase inhibition is a crucial mechanism in the development of targeted cancer therapies.

The general mechanism of action for a kinase inhibitor involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and disrupting downstream signaling pathways that are often dysregulated in diseases like cancer.

G Potential Kinase Inhibition Pathway compound 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine kinase Protein Kinase (e.g., CDK2) compound->kinase Binds to ATP pocket inhibition Inhibition p_substrate Phosphorylated Substrate Protein kinase->p_substrate Phosphorylation atp ATP atp->kinase substrate Substrate Protein substrate->kinase signaling Downstream Signaling p_substrate->signaling cellular_response Cellular Response (e.g., Proliferation) signaling->cellular_response

Caption: Generalized pathway of kinase inhibition by a pyrazolopyridine derivative.

Conclusion

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a compound with potential for further investigation in drug discovery, particularly in the area of kinase inhibition. This guide has provided the available physicochemical data and outlined the necessary experimental protocols for a more complete characterization. Further research is warranted to fully elucidate its biological activity and therapeutic potential.

References

Foundational

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Ace...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific experimental data for this exact molecule is not publicly available, this whitepaper constructs a robust analytical framework based on the known chemistry of its core structure, 5-chloro-1H-pyrazolo[3,4-c]pyridine, and spectral data from analogous pyrazolopyridine derivatives.

Chemical Identity and Predicted Spectroscopic Data

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine possesses the molecular formula C₈H₆ClN₃O. The structural elucidation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). X-ray crystallography would provide definitive confirmation of the three-dimensional structure.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The expected chemical shifts for the protons and carbons of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine are summarized in the tables below. These predictions are based on the analysis of related pyrazolopyridine structures and the known effects of acetyl and chloro substituents.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-38.2 - 8.4s-
H-47.6 - 7.8d~8.0
H-78.6 - 8.8d~8.0
CH₃ (Acetyl)2.7 - 2.9s-

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

CarbonPredicted Chemical Shift (δ, ppm)
C-3135 - 138
C-3a120 - 123
C-4115 - 118
C-5148 - 151
C-7140 - 143
C-7a145 - 148
C=O (Acetyl)168 - 171
CH₃ (Acetyl)23 - 26
Predicted Mass Spectrometry Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a molecular ion peak corresponding to the molecular weight of the compound. The predicted fragmentation pattern would involve the loss of the acetyl group and subsequent fragmentation of the pyrazolopyridine core.

Table 3: Predicted Key Mass Spectrometry Fragments (EI-MS)

m/zPredicted Fragment
195/197[M]⁺ (Molecular ion peak with isotopic pattern for Chlorine)
153/155[M - COCH₂]⁺
118[M - COCH₂ - Cl]⁺
43[CH₃CO]⁺

Experimental Protocols for Structure Elucidation

The following sections detail the standard experimental protocols for the synthesis and spectroscopic analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Synthesis Workflow

The synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine would logically proceed from its unacetylated precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine. A standard N-acetylation reaction would be employed.

G Synthesis Workflow start 5-chloro-1H-pyrazolo[3,4-c]pyridine reagents Acetic Anhydride or Acetyl Chloride Pyridine or other base reaction N-Acetylation Room Temperature to Reflux start->reaction reagents->reaction workup Aqueous Workup Extraction with Organic Solvent reaction->workup purification Column Chromatography (Silica Gel) workup->purification product 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine purification->product

Caption: Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Protocol for N-Acetylation:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Add a base, such as pyridine or triethylamine, to the solution.

  • Cool the mixture in an ice bath and add acetic anhydride or acetyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by thin-layer chromatography.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

NMR Spectroscopy Workflow

G NMR Spectroscopy Workflow sample_prep Dissolve sample in deuterated solvent (e.g., CDCl3) nmr_acq Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectra sample_prep->nmr_acq data_proc Process data (Fourier transform, phasing, baseline correction) nmr_acq->data_proc analysis Assign signals and interpret spectra data_proc->analysis structure_confirm Confirm structure analysis->structure_confirm

Caption: Workflow for NMR-based structure elucidation.

Protocol for NMR Analysis:

  • Prepare a solution of the purified compound in a deuterated solvent (e.g., CDCl₃) at a concentration of approximately 5-10 mg/mL.

  • Acquire a ¹H NMR spectrum to identify the proton signals and their multiplicities.

  • Acquire a ¹³C NMR spectrum to identify the carbon signals.

  • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations.

  • Integrate and analyze the spectra to assign all proton and carbon signals, confirming the connectivity of the molecule.

Mass Spectrometry Workflow

G Mass Spectrometry Workflow sample_intro Introduce sample into the mass spectrometer (e.g., via direct infusion or GC/LC) ionization Ionize the sample (e.g., Electron Ionization - EI) sample_intro->ionization mass_analysis Separate ions based on m/z ratio ionization->mass_analysis detection Detect ions and generate mass spectrum mass_analysis->detection interpretation Analyze molecular ion and fragmentation pattern detection->interpretation

Caption: General workflow for mass spectrometry analysis.

Protocol for Mass Spectrometry Analysis:

  • Introduce a small amount of the sample into the mass spectrometer, typically dissolved in a volatile solvent for techniques like Electrospray Ionization (ESI) or as a solid for Electron Ionization (EI).

  • Ionize the sample using an appropriate method. EI is a common technique for small molecules and provides characteristic fragmentation patterns.

  • Analyze the resulting ions in the mass analyzer to separate them based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum.

  • Identify the molecular ion peak to confirm the molecular weight of the compound. Analyze the fragmentation pattern to gain further structural information, which should be consistent with the proposed structure.

Signaling Pathways and Logical Relationships

The pyrazolopyridine scaffold is a known pharmacophore in many biologically active molecules. While the specific biological targets of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine are not yet defined, related compounds have shown activity as kinase inhibitors. The structure elucidation process follows a logical progression from synthesis to spectroscopic analysis and final confirmation.

G Structure Elucidation Logic synthesis Synthesis and Purification nmr NMR Spectroscopy (¹H, ¹³C, 2D) synthesis->nmr ms Mass Spectrometry synthesis->ms xray X-ray Crystallography (Optional but Definitive) synthesis->xray data_analysis Combined Spectroscopic Data Analysis nmr->data_analysis ms->data_analysis xray->data_analysis structure Proposed Structure of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine data_analysis->structure

Caption: Logical flow of the structure elucidation process.

Conclusion

The structural elucidation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a systematic process that integrates chemical synthesis with advanced spectroscopic techniques. By following the detailed protocols and interpreting the resulting data as outlined in this guide, researchers can confidently determine and confirm the molecular structure of this and related novel compounds, paving the way for further investigation into their chemical properties and potential biological activities.

Exploratory

The Biological Activity of Acetylated Pyrazolopyridines: A Technical Guide for Drug Discovery

Audience: Researchers, scientists, and drug development professionals. Introduction: The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its remarkable versatility and pr...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The pyrazolopyridine scaffold is recognized as a "privileged" structure in medicinal chemistry due to its remarkable versatility and presence in numerous biologically active compounds.[1] Structurally similar to purines, pyrazolopyridines can act as bioisosteres, effectively interacting with ATP-binding sites in various enzymes, particularly kinases.[1] This has led to their extensive investigation and development as targeted therapies, especially in oncology.[2][3] The introduction of an acetyl group to the pyrazolopyridine or related pyrazoline core can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties, influencing its potency, selectivity, and overall biological activity. This technical guide provides an in-depth overview of the diverse biological activities of acetylated pyrazolopyridines, focusing on their anticancer, anti-inflammatory, and antimicrobial properties. It includes quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows to support ongoing research and development in this promising area.

Anticancer Activity

Acetylated pyrazolopyridines and related pyrazoline hybrids have demonstrated significant potential as anticancer agents through various mechanisms, including kinase inhibition, tubulin polymerization disruption, and the modulation of multidrug resistance.[4][5][6]

Kinase Inhibition

Pyrazolopyridines are potent ATP-competitive kinase inhibitors, targeting key signaling pathways frequently dysregulated in cancer.[7][8] Their core structure serves as an effective "hinge-binder," anchoring the molecule in the ATP pocket of kinases like Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Janus Kinases (JAKs).[1][7][9]

Below is a signaling pathway diagram illustrating the inhibition of the EGFR pathway, which subsequently affects downstream Akt and Erk signaling.

EGFR_Pathway cluster_membrane Cell Membrane EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Activates Ras Ras EGFR->Ras Activates Pyrazolopyridine Acetylated Pyrazolopyridine (Compound 1) Pyrazolopyridine->EGFR Inhibits ATP Binding Site Akt Akt PI3K->Akt Activates Proliferation Cell Proliferation, Survival, Growth Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk1/2 MEK->Erk Erk->Proliferation

Caption: Inhibition of the EGFR signaling pathway by an acetylated pyrazolopyridine derivative.[8]

Table 1: In Vitro Anticancer and Kinase Inhibitory Activity of Pyrazolopyridine Derivatives

Compound Class Target/Cell Line Activity Metric Value Reference
Pyrazolo[4,3-e][10][11][12]triazolopyrimidine (Cpd 1) HCC1937 (Breast Cancer) IC50 7 µM [8]
Pyrazolo[4,3-e][10][11][12]triazolopyrimidine (Cpd 1) HeLa (Cervical Cancer) IC50 11 µM [8]
Pyrazolo[3,4-b]pyridine (Cpd 6n) HeLa (Cervical Cancer) IC50 < 100 nM [4]
Pyrazolo[3,4-b]pyridine (Cpd 6n) Tubulin Polymerization IC50 0.91 µM [4]
Indole-Pyrazoline (Cpd 28) Tubulin Assembly IC50 2.12 µM [5]
Indole-Pyrazoline (Cpd 28) HeLa, MCF-7, A549, HepG2 IC50 0.21 - 0.31 µM [5]
Pyrazolo[3,4-b]pyridine (Cpd 17f) NRK-49F Cell Line IC50 0.78 µM [11]

| Pyrazolo[3,4-b]pyridine (Cpd 17f) | AMPKα1γ1β1 Activation | EC50 | 0.42 µM |[11] |

Experimental Protocols

The antiproliferative activity of compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][11]

  • Cell Seeding: Cancer cells (e.g., HeLa, MCF-7) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., acetylated pyrazolopyridines) and incubated for an additional 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. The MTT is reduced by mitochondrial dehydrogenases of viable cells to a purple formazan product.

  • Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.[4][5]

  • Reaction Mixture: A reaction mixture is prepared containing tubulin protein, a GTP-containing buffer, and a fluorescence reporter (e.g., DAPI) in a 96-well plate.

  • Compound Addition: Test compounds are added to the wells at various concentrations. Colchicine is often used as a positive control inhibitor.

  • Initiation and Monitoring: The plate is warmed to 37°C to initiate polymerization. The fluorescence is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader.

  • Data Analysis: The rate of tubulin polymerization is determined from the slope of the fluorescence curve. The IC50 value is calculated as the concentration of the compound that reduces the extent of polymerization by 50% compared to a DMSO control.

Anti-inflammatory Activity

Several acetylated pyrazoline and pyrazolopyrimidine derivatives have shown notable anti-inflammatory effects.[13][14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes or the stabilization of cellular membranes, which prevents the release of pro-inflammatory mediators.[13][15]

SAR_Workflow start Design & Synthesis chalcone Chalcone Intermediate (e.g., from 3-Acetyl Indole) start->chalcone cyclization Cyclization (with Hydrazine Hydrate) chalcone->cyclization pyrazoline Pyrazoline Derivative cyclization->pyrazoline acetylation Acetylation pyrazoline->acetylation acetyl_pyrazoline N-Acetylated Pyrazoline acetylation->acetyl_pyrazoline bio_eval Biological Evaluation acetyl_pyrazoline->bio_eval mem_stab Membrane Stabilization Assay bio_eval->mem_stab cox_inhib COX Inhibition Assay bio_eval->cox_inhib sar Structure-Activity Relationship (SAR) Analysis mem_stab->sar cox_inhib->sar

Caption: General workflow for the synthesis and evaluation of acetylated pyrazolines.[13]

Table 2: In Vitro Anti-inflammatory Activity of Acetylated Pyrazoline Analogues

Compound Code Substituent (R) % Protection (Membrane Stabilization) at 100 µg/mL Reference
4a 4-Fluorophenyl 75.34 [13]
4b 4-Chlorophenyl 70.15 [13]
4c 2-Bromophenyl 65.25 [13]
4d 2-Fluorophenyl 68.34 [13]

| Ketoprofen (Std.) | - | 82.56 |[13] |

Experimental Protocol

This in vitro assay assesses anti-inflammatory activity by measuring a compound's ability to protect red blood cell membranes from lysis induced by hypotonic stress.[13]

  • Blood Sample Preparation: Fresh whole human blood is collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture is centrifuged, and the packed red blood cells are washed with isosaline solution. A 10% v/v suspension of RBCs is prepared in isosaline.

  • Reaction Mixture: The reaction mixture consists of 1 mL of the test compound solution (at various concentrations), 2 mL of hyposaline, 1 mL of phosphate buffer, and 0.5 mL of the 10% RBC suspension. A control is prepared with saline instead of the test compound.

  • Incubation: The mixtures are incubated at 37°C for 30 minutes.

  • Centrifugation: After incubation, the mixtures are centrifuged at 3,000 rpm for 20 minutes.

  • Hemoglobin Estimation: The supernatant is collected, and the hemoglobin content is estimated spectrophotometrically at 560 nm.

  • Calculation: The percentage of membrane protection is calculated using the formula: % Protection = 100 - [(OD of Test / OD of Control) x 100] Ketoprofen or diclofenac sodium are typically used as standard reference drugs.[13][16]

Antimicrobial and Other Activities

The pyrazolopyridine scaffold is also associated with a broad range of other biological activities, including antibacterial, antifungal, insecticidal, and antiplatelet effects.[10][17]

Table 3: Antimicrobial and Antiplatelet Activity of Pyrazolopyridine Derivatives

Compound Class Activity Target/Agonist Metric Value Reference
Pyrazolylpyridine (4b) Antibacterial S. aureus, E. coli - Remarkable [10]
Pyrazolylpyridine (4b) Antifungal C. albicans, A. fumigatus - Potent [10]
Pyrazolylpyridine (4b) Insecticidal Periplaneta - Potent [10]
Pyrazolo[3,4-b]pyridine (3a) Antiplatelet Collagen IC50 61 µM [17][18]
Pyrazolo[3,4-b]pyridine (3c) Antiplatelet Collagen IC50 68 µM [17][18]

| Aspirin (Std.) | Antiplatelet | Collagen | IC50 | 300 µM |[17][18] |

Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.

  • Inoculum Preparation: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Positive (microbes only) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible turbidity or growth is observed.

This assay measures the ability of a compound to inhibit platelet aggregation induced by various agonists.[17][18]

  • Platelet-Rich Plasma (PRP) Preparation: Human blood is collected in tubes containing sodium citrate. The blood is centrifuged at a low speed to obtain PRP.

  • Assay Procedure: The PRP is placed in an aggregometer cuvette and warmed to 37°C. The test compound or vehicle (control) is added and pre-incubated for a few minutes.

  • Aggregation Induction: An agonist such as collagen, arachidonic acid (AA), or ADP is added to induce platelet aggregation.

  • Measurement: Platelet aggregation is monitored by measuring the change in light transmission through the PRP suspension over time.

  • Data Analysis: The percentage of aggregation inhibition is calculated, and the IC50 value is determined from dose-response curves. Aspirin is commonly used as a reference standard.[17]

References

Foundational

Speculative Mechanism of Action for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine: A Technical Guide for Researchers

Disclaimer: To date, there is no publicly available scientific literature detailing the specific mechanism of action for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This document presents a speculative mechanism based on t...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, there is no publicly available scientific literature detailing the specific mechanism of action for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This document presents a speculative mechanism based on the well-documented biological activities of structurally related pyrazolopyridine compounds. The hypotheses outlined herein are intended to serve as a guide for future research and are not to be considered definitive.

Executive Summary

The pyrazolopyridine scaffold is a recognized "privileged structure" in medicinal chemistry, frequently identified as a core component of various kinase inhibitors.[1][2] Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer.[1] The pyrazolopyridine nucleus acts as a bioisostere of adenine, enabling it to bind to the ATP-binding pocket of kinases, thereby functioning as an ATP-competitive inhibitor.[1][3]

Given the structural features of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, it is plausible to speculate that its primary mechanism of action involves the inhibition of one or more protein kinases. Numerous studies have demonstrated that derivatives of the pyrazolopyridine scaffold are potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2).[4][5][6][7] CDK2, in complex with cyclin E or cyclin A, is a crucial regulator of the cell cycle, particularly the transition from the G1 to the S phase.[8][9] Therefore, this guide will focus on the speculative mechanism of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine as a CDK2 inhibitor.

Speculated Primary Target: Cyclin-Dependent Kinase 2 (CDK2)

CDK2 is a serine/threonine kinase that, when activated by cyclin partners, phosphorylates key substrate proteins to drive cell cycle progression.[9] The CDK2/cyclin E complex is instrumental in initiating DNA replication, while the CDK2/cyclin A complex is important for the progression through the S phase and the transition to G2/M.[4] Overexpression and aberrant activity of CDK2 are common in various human cancers, making it an attractive target for anticancer drug development.[4]

It is hypothesized that 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine acts as an ATP-competitive inhibitor of CDK2. The pyrazolopyridine core likely engages with the hinge region of the CDK2 ATP-binding pocket, forming critical hydrogen bonds with backbone atoms of residues such as Leu83, mimicking the interaction of the adenine ring of ATP.[4][9] The acetyl and chloro substituents on the pyrazolopyridine ring would then occupy adjacent hydrophobic pockets, contributing to the binding affinity and selectivity of the compound.

Postulated Signaling Pathway and Cellular Consequences

The inhibition of CDK2 by 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is predicted to trigger a cascade of downstream cellular events, culminating in cell cycle arrest and potentially apoptosis.

  • Inhibition of Rb Phosphorylation: A primary substrate of the CDK2/cyclin E complex is the Retinoblastoma tumor suppressor protein (Rb).[8] In its hypophosphorylated state, Rb binds to the E2F family of transcription factors, sequestering them and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2, Rb releases E2F, allowing gene transcription and cell cycle progression. By inhibiting CDK2, 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine would prevent the hyperphosphorylation of Rb.[8][10]

  • G1/S Phase Cell Cycle Arrest: With Rb remaining in its active, hypophosphorylated state, E2F-mediated transcription is repressed. This leads to an accumulation of cells at the G1/S checkpoint, effectively halting cell proliferation.[7][8]

  • Induction of Apoptosis: Prolonged cell cycle arrest can trigger programmed cell death, or apoptosis. The disruption of normal cell cycle control by CDK2 inhibition can lead to the activation of apoptotic pathways, characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP) and Caspase-3.[7][10]

The following diagram illustrates the speculated signaling pathway.

CDK2_Inhibition_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 pRb_E2F pRb-E2F Complex CyclinD_CDK46->pRb_E2F CyclinE_CDK2 Cyclin E / CDK2 pRb_E2F->CyclinE_CDK2 Primes pRb for hyperphosphorylation by pRb_p Hyperphosphorylated pRb CyclinE_CDK2->pRb_p Phosphorylates E2F Free E2F pRb_p->E2F Releases S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes Activates G1_Arrest G1/S Phase Arrest S_Phase_Genes->G1_Arrest Blocked Transition Inhibitor 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine (Speculated) Inhibitor->CyclinE_CDK2 Apoptosis Apoptosis G1_Arrest->Apoptosis Leads to

Caption: Speculated CDK2 inhibition pathway. (Max Width: 760px)

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro inhibitory activities of various pyrazolopyridine derivatives against CDK2 and their anti-proliferative effects on different human cancer cell lines. This data provides a benchmark for the potential potency of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Table 1: In Vitro CDK2/Cyclin A2 Inhibitory Activity of Pyrazolopyridine Analogs

Compound IDScaffoldModificationsCDK2/Cyclin A2 IC₅₀ (µM)Reference
4 Pyrazolopyridine2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)0.24[4][6]
Roscovitine Purine (Reference)N/A0.394[4][6]
8 Pyrazolopyridine6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine0.65[4][6]
6t Pyrazolo[1,5-a]pyrimidineVaried substitutions0.09[11]
6s Pyrazolo[1,5-a]pyrimidineVaried substitutions0.23[11]
15 Pyrimidin-2-amineN,4-di(1H-pyrazol-4-yl)0.005 (Kᵢ)[9]

Table 2: Anti-Proliferative Activity (IC₅₀ in µM) of Pyrazolopyridine Analogs in Human Cancer Cell Lines

Compound IDHepG-2 (Liver)MCF-7 (Breast)A549 (Lung)HCT-116 (Colon)Reference
8 22.719.336.831.3[4][6]
7d 24.2414.1230.03-[7]
10b 17.1210.0529.95-[7]
Doxorubicin 24.764.858.140.0[4][6]

Key Experimental Protocols for Mechanism Validation

To validate the hypothesized mechanism of action for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a series of biochemical and cell-based assays are required. The following protocols are standard methodologies for characterizing CDK2 inhibitors.

  • Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the CDK2/Cyclin A complex in a cell-free system.[12]

  • Principle: This assay measures the amount of ATP consumed during the phosphorylation of a substrate peptide by CDK2. The remaining ATP is converted into a luminescent signal. Lower luminescence indicates higher kinase activity and vice-versa. The ADP-Glo™ Kinase Assay is a common commercial kit for this purpose.[9][12]

  • Methodology:

    • Reagent Preparation: Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl₂; 0.1mg/ml BSA). Prepare serial dilutions of the test compound in the kinase buffer with a constant final DMSO concentration (e.g., 1%).[12]

    • Kinase Reaction: In a 384-well plate, add 1 µL of the compound dilution or vehicle control (DMSO). Add 2 µL of a solution containing recombinant human CDK2/Cyclin A2 enzyme. Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., Rb-derived peptide substrate and ATP at its Kₘ concentration).[12][13]

    • Incubation: Incubate the plate at room temperature for 60 minutes.

    • Signal Detection: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.[12]

    • Data Analysis: Read the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and plot the results to determine the IC₅₀ value.[12]

  • Objective: To determine the dose-dependent effect of the compound on the proliferation and viability of cancer cells.[8]

  • Methodology:

    • Cell Seeding: Seed cancer cells (e.g., MCF-7, OVCAR-3) in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.[10]

    • Compound Treatment: Prepare serial dilutions of the test compound in the complete growth medium. The final DMSO concentration should not exceed 0.1%. Replace the overnight culture medium with the medium containing the diluted compound.[10]

    • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.[10]

    • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.[10]

    • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Data Analysis: Measure the absorbance at 570 nm using a plate reader. Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

  • Objective: To determine the effect of the compound on cell cycle phase distribution.[8]

  • Methodology:

    • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC₅₀ concentration for 24 hours.[8]

    • Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[8]

    • Staining: Wash the fixed cells with PBS and resuspend the pellet in a staining solution containing Propidium Iodide (PI) and RNase A. PI is a fluorescent intercalating agent that stains DNA.[8]

    • Flow Cytometry: Incubate for 30 minutes in the dark. Analyze the samples using a flow cytometer. The DNA content of the cells (proportional to PI fluorescence) allows for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[10]

    • Data Analysis: An accumulation of cells in the G1 phase compared to the control would support the hypothesis of CDK2 inhibition.

  • Objective: To confirm the on-target activity of the compound by assessing the phosphorylation status of Rb, a direct downstream substrate of CDK2.[8]

  • Methodology:

    • Cell Lysis: Treat cells with the test compound for 6-24 hours. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[10]

    • Protein Quantification: Determine the total protein concentration using a BCA assay.

    • SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer them to a PVDF membrane.[10]

    • Immunoblotting: Block the membrane and incubate with a primary antibody specific for Rb phosphorylated at a CDK2-specific site (e.g., Ser780 or Thr821). Also, probe for total Rb and a loading control like GAPDH.[9][10]

    • Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using an ECL substrate.[10]

    • Data Analysis: A decrease in the ratio of phosphorylated Rb to total Rb in compound-treated cells compared to the control would indicate target engagement.

Experimental and Logical Workflow

The following diagram outlines a logical workflow for the initial characterization of a novel pyrazolopyridine compound like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Experimental_Workflow cluster_MoA Mechanism of Action Studies start Synthesize & Purify 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine biochem_assay Biochemical Kinase Screen (e.g., CDK2/CyclinA Assay) start->biochem_assay cell_viability Cell-Based Proliferation Assay (e.g., MTT on Cancer Cell Panel) start->cell_viability determine_ic50 Determine IC50 / GI50 biochem_assay->determine_ic50 cell_viability->determine_ic50 cell_cycle Cell Cycle Analysis (Flow Cytometry) determine_ic50->cell_cycle Use GI50 concentration target_engagement Target Engagement Assay (Western Blot for pRb) determine_ic50->target_engagement Use GI50 concentration apoptosis Apoptosis Assay (Annexin V Staining) cell_cycle->apoptosis conclusion Establish Speculative MoA: CDK2 Inhibition leads to G1 Arrest & Apoptosis cell_cycle->conclusion target_engagement->conclusion apoptosis->conclusion

Caption: General workflow for kinase inhibitor characterization. (Max Width: 760px)

References

Exploratory

The Ascendancy of Pyrazolo[3,4-c]pyridines: A Technical Guide to Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazolo[3,4-c]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its remarkable b...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[3,4-c]pyridine scaffold, a privileged heterocyclic structure, has garnered significant attention in medicinal chemistry due to its remarkable biological activities. As a purine isostere, this scaffold has proven to be a versatile framework for the design of potent inhibitors of various key biological targets, particularly kinases, positioning it at the forefront of novel therapeutic development for a range of diseases, including cancer. This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel pyrazolo[3,4-c]pyridine derivatives, with a focus on data-driven insights, detailed experimental protocols, and visual representations of key concepts.

Synthetic Strategies: Building the Core Scaffold

The synthesis of the pyrazolo[3,4-c]pyridine core and its subsequent functionalization are critical steps in the drug discovery process. Researchers have developed various strategies to access this scaffold, often starting from readily available pyridine or pyrazole precursors. A key approach involves the construction of the pyrazole ring onto a pre-existing pyridine ring.

A notable and efficient method for the synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds has been described, which serves as a versatile intermediate for further elaboration.[1][2][3] This strategy allows for the selective functionalization at multiple positions of the heterocyclic core, enabling the exploration of the chemical space around the scaffold.[1][2][3]

General Experimental Protocol: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a reported procedure and provides a general guideline for the synthesis of a key intermediate.[1]

Materials:

  • Substituted 2-aminonicotinonitrile

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Dichloroethane (DCE)

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

Procedure:

  • Diazotization and Acetylation: To a solution of the starting aminopyridine in a suitable solvent such as dichloroethane, acetic anhydride is added. The mixture is cooled, and sodium nitrite is added portion-wise while maintaining the temperature. The reaction is then allowed to warm to room temperature and may be heated to drive the reaction to completion.[1] This step typically results in the formation of an acetylated pyrazolo[3,4-c]pyridine intermediate.[1]

  • Deacetylation: The crude intermediate from the previous step is dissolved in methanol. Sodium methoxide is added, and the reaction is stirred at room temperature until the deacetylation is complete, as monitored by thin-layer chromatography (TLC).[1]

  • Workup and Purification: Upon completion, the reaction mixture is typically concentrated under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated to yield the crude product. Purification is often achieved through column chromatography or recrystallization to afford the pure 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]

The following diagram illustrates a generalized workflow for the synthesis and subsequent functionalization of the pyrazolo[3,4-c]pyridine scaffold.

G General Synthetic Workflow for Pyrazolo[3,4-c]pyridine Derivatives start Starting Pyridine Derivative step1 Diazotization & Cyclization start->step1 NaNO2, Ac2O intermediate 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffold step1->intermediate NaOMe, MeOH step2 Vector-Specific Functionalization intermediate->step2 n1_func N-1 Alkylation/Arylation step2->n1_func n2_func N-2 Alkylation/Arylation step2->n2_func c3_func C-3 Suzuki/Borylation step2->c3_func c5_func C-5 Buchwald-Hartwig Amination step2->c5_func c7_func C-7 Metalation/Cross-Coupling step2->c7_func final Diverse Library of Novel Derivatives n1_func->final n2_func->final c3_func->final c5_func->final c7_func->final

Caption: A generalized workflow for the synthesis and functionalization of pyrazolo[3,4-c]pyridines.

Vectorial Functionalization: Exploring Chemical Space

A key advantage of the 5-halo-1H-pyrazolo[3,4-c]pyridine scaffold is the ability to selectively introduce substituents at various positions, referred to as "growth vectors." This vectorial functionalization is crucial for optimizing the pharmacological properties of the lead compounds.[1][2][3]

  • N-1 and N-2 Positions: The nitrogen atoms of the pyrazole ring can be selectively functionalized through protection and alkylation reactions.[1][2]

  • C-3 Position: This position is amenable to functionalization via tandem borylation and Suzuki-Miyaura cross-coupling reactions.[1][2]

  • C-5 Position: The halogen at this position can be readily displaced through palladium-catalyzed Buchwald-Hartwig amination, allowing for the introduction of various amine-containing moieties.[1][2]

  • C-7 Position: Selective metalation at this position, followed by reaction with electrophiles or transmetalation and subsequent cross-coupling reactions, provides another avenue for diversification.[1][2]

Biological Activity and Structure-Activity Relationships

Pyrazolo[3,4-c]pyridine derivatives have demonstrated a broad spectrum of biological activities, with a significant focus on their role as kinase inhibitors.[4] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Pyrazolo[3,4-c]pyridines as Kinase Inhibitors

The pyrazolo[3,4-c]pyridine scaffold serves as an excellent hinge-binding motif, mimicking the adenine core of ATP to effectively occupy the ATP-binding pocket of kinases.[4] This has led to the development of inhibitors for a variety of kinases, including Cyclin-Dependent Kinases (CDKs).[5]

The following table summarizes the inhibitory activity of a series of pyrazolo[3,4-c]pyridazine analogs against CDK1/cyclin B. Although these are pyrazolo[3,4-c]pyridazines, the data provides valuable insights into the structure-activity relationships (SAR) for this class of compounds.

CompoundR1R2IC50 (µM) for CDK1/cyclin B
1a PhenylPhenyl0.15
1b 4-Fluorophenyl4-Fluorophenyl0.12
1c 4-Chlorophenyl4-Chlorophenyl0.10
1d 4-Bromophenyl4-Bromophenyl0.11
1e 4-Methylphenyl4-Methylphenyl0.25
1o FurylH0.08

Data adapted from Braña et al., Journal of Medicinal Chemistry, 2005.[5]

The data suggests that substitution on the phenyl rings can influence potency, with halogen substitutions appearing to be favorable. The monofuryl derivative 1o demonstrated the most potent activity in this series, highlighting the importance of exploring different heterocyclic substituents.[5]

The interaction of these inhibitors with the kinase active site often involves the formation of key hydrogen bonds with the hinge region residues. The following diagram illustrates a simplified representation of a pyrazolo[3,4-c]pyridine derivative binding to the ATP pocket of a kinase.

G Pyrazolo[3,4-c]pyridine as a Kinase Hinge Binder cluster_0 Kinase ATP Binding Pocket hinge Hinge Region gatekeeper Gatekeeper Residue d_loop D-Loop inhibitor Pyrazolo[3,4-c]pyridine Derivative inhibitor->hinge H-Bonds inhibitor->gatekeeper Hydrophobic Interactions inhibitor->d_loop Van der Waals Interactions

Caption: Simplified model of a pyrazolo[3,4-c]pyridine inhibitor binding to a kinase active site.

Future Directions

The pyrazolo[3,4-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Future research will likely focus on:

  • Exploration of Novel Synthetic Methodologies: The development of more efficient and sustainable synthetic routes will be crucial for the rapid generation of diverse compound libraries.

  • Structure-Based Drug Design: The increasing availability of crystal structures of kinases in complex with inhibitors will enable more rational, structure-guided design of next-generation pyrazolo[3,4-c]pyridine derivatives with improved potency and selectivity.

  • Expansion of Biological Targets: While kinase inhibition has been a major focus, the versatility of the scaffold suggests that it could be adapted to target other important classes of enzymes and receptors.

  • Optimization of ADME Properties: A key challenge in drug development is optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds. Future efforts will need to address these aspects to ensure the clinical viability of novel pyrazolo[3,4-c]pyridine derivatives.

References

Foundational

Technical Guide: Spectroscopic and Synthetic Profile of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic protocol for 1-acetyl-5-chloropyraz...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characteristics and a proposed synthetic protocol for 1-acetyl-5-chloropyrazolo[3,4-c]pyridine. Due to the limited availability of direct experimental data for the title compound, this document presents a comprehensive analysis based on the experimentally determined spectroscopic data of its immediate precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine, supplemented with data from analogous chemical structures. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry and drug development by offering predicted spectroscopic data to aid in the identification and characterization of this compound, alongside a detailed experimental methodology for its synthesis.

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry due to its structural analogy to purines, making it a privileged core for the development of various therapeutic agents, including kinase inhibitors and compounds targeting other biological pathways. The functionalization of this core, such as through N-acetylation, can significantly modulate its physicochemical and pharmacological properties. This guide focuses on 1-acetyl-5-chloropyrazolo[3,4-c]pyridine, providing essential data for its synthesis and characterization.

Spectroscopic Data

Experimental Spectroscopic Data for 5-chloro-1H-pyrazolo[3,4-c]pyridine

The following table summarizes the reported experimental data for the direct synthetic precursor, 5-chloro-1H-pyrazolo[3,4-c]pyridine[1].

Parameter ¹H NMR (400 MHz, methanol-d₄) ¹³C NMR (101 MHz, methanol-d₄) IR (ATR, cm⁻¹) Mass Spectrometry
Values δ 8.80 (s, 1H, 7-H), 8.15 (d, J = 1.2 Hz, 1H, 3-H), 7.82 (d, J = 1.2 Hz, 1H, 4-H)δ 141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4)909, 736, 652LC-MS (ES+) [M (³⁵Cl) + H]⁺ 154.113, [M (³⁷Cl) + H]⁺ 156.128; HRMS (ES+) found [M + H]⁺ 154.0167 (C₆H₅N₃³⁵Cl requires 154.0172)
Predicted Spectroscopic Data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

The following tables present the predicted spectroscopic data for the title compound, derived from the precursor data and known effects of N-acetylation on similar heterocyclic systems.

Predicted ¹H and ¹³C NMR Data

Spectrum Predicted Chemical Shifts (δ, ppm) Rationale
¹H NMR ~2.7 (s, 3H, COCH₃), ~8.9-9.1 (s, 1H, 7-H), ~8.3-8.5 (d, 1H, 3-H), ~7.9-8.1 (d, 1H, 4-H)The acetyl protons will appear as a singlet in the aliphatic region. The aromatic protons are expected to shift downfield due to the electron-withdrawing effect of the acetyl group.
¹³C NMR ~22-25 (COCH₃), ~170 (C=O), ~142 (C-5), ~138 (C-7a), ~136 (C-7), ~135 (C-3), ~132 (C-3a), ~116 (C-4)An acetyl methyl carbon signal will appear around 22-25 ppm, and a carbonyl carbon signal around 170 ppm. The aromatic carbon signals will experience slight shifts upon acetylation.

Predicted IR and Mass Spectrometry Data

Technique Predicted Values Rationale
IR (cm⁻¹) ~1700-1720 (C=O stretch), ~1600 (C=N stretch), ~1370 (C-H bend of CH₃), C-Cl stretchThe most significant change from the precursor will be the appearance of a strong carbonyl (C=O) absorption band characteristic of an amide.
MS (EI) m/z (%): 195/197 (M⁺, ~3:1), 153/155 ([M-COCH₂]⁺), 43 (CH₃CO⁺, 100%)The mass spectrum will show a molecular ion peak (M⁺) with a characteristic 3:1 isotopic pattern for chlorine.[2] The base peak is expected to be the acetyl cation (m/z 43). Fragmentation may involve the loss of ketene.

Experimental Protocols

Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol is adapted from a published procedure[1].

  • Diazotization: To a solution of 2,6-dichloro-4-methylnicotinonitrile in a suitable solvent, add a solution of sodium nitrite in acetic anhydride at room temperature.

  • Cyclization: Heat the reaction mixture to facilitate the cyclization to the pyrazolo[3,4-c]pyridine core.

  • Deprotection: Treat the resulting intermediate with a base, such as sodium methoxide in methanol, to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Proposed Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This proposed protocol is based on standard N-acetylation procedures for pyrazole and indazole derivatives.

  • Reaction Setup: Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine or pyridine, to the solution.

  • Acetylation: Cool the mixture in an ice bath and add acetyl chloride or acetic anhydride dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Visualizations

Synthetic Workflow

G Synthetic Pathway for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine precursor 5-chloro-1H-pyrazolo[3,4-c]pyridine product 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine precursor->product N-Acetylation reagents Acetyl Chloride / Acetic Anhydride Base (e.g., Triethylamine) Solvent (e.g., DCM) reagents->product G Logical Flow for Spectroscopic Prediction cluster_data Data Sources precursor_data Experimental Data: 5-chloro-1H-pyrazolo[3,4-c]pyridine analysis Comparative Analysis and Prediction of Spectral Shifts precursor_data->analysis related_data Literature Data: Related Heterocycles related_data->analysis predicted_data Predicted Spectroscopic Data: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine analysis->predicted_data

References

Exploratory

Technical Guide: Solubility and Stability of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals December 2025 Abstract This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubili...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. Direct experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide also furnishes detailed, best-practice experimental protocols for the determination of these critical physicochemical properties, based on established methods for analogous heterocyclic compounds. This document is intended to support researchers and drug development professionals in handling and characterizing 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine for a variety of research and development applications.

Introduction

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a heterocyclic compound of interest within the broader class of pyrazolopyridines. This scaffold is recognized for its structural similarity to purines, making its derivatives candidates for a range of biological activities and frequent subjects of investigation in medicinal chemistry. A thorough understanding of the solubility and stability of this compound is fundamental for its synthesis, purification, formulation, and biological evaluation. This guide summarizes the known physicochemical properties and provides robust protocols for further experimental characterization.

Physicochemical Properties of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

Currently, there is a scarcity of publicly available quantitative data regarding the solubility and stability of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The following table summarizes the known information.

PropertyValueSource
Molecular Formula C₈H₆ClN₃O--INVALID-LINK--
CAS Number 76006-04-7--INVALID-LINK--
Melting Point 133.0-133.5 °C--INVALID-LINK--[1]
Solubility No quantitative data available.-
Stability No quantitative data available. Qualitative inferences suggest potential lability of the N-acetyl group under acidic and basic conditions.Inferred from related compound studies.

Solubility Profile: Experimental Protocols

Due to the absence of specific solubility data, this section provides detailed protocols for determining both thermodynamic and kinetic solubility.

Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic (equilibrium) solubility. It measures the concentration of a compound in a saturated solution in equilibrium with its solid phase.

Experimental Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine to a known volume of the desired solvent (e.g., water, phosphate-buffered saline (PBS) pH 7.4, or various organic solvents) in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand to let the undissolved solid settle.

    • Carefully withdraw a sample of the supernatant. To avoid aspirating solid material, centrifugation of the sample followed by filtration through a 0.22 µm filter is recommended.

    • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis:

    • Construct a calibration curve using standard solutions of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine of known concentrations.

    • Determine the concentration of the compound in the saturated sample by interpolating its analytical response against the calibration curve. The resulting concentration is the thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid to solvent B Seal vial A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge and filter supernatant C->D E Quantify concentration (HPLC/LC-MS) D->E F Thermodynamic Solubility E->F

Thermodynamic Solubility Workflow
Kinetic Solubility Determination

Kinetic solubility is a high-throughput screening method that measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.

Experimental Protocol:

  • Stock Solution Preparation:

    • Prepare a high-concentration stock solution of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

  • Serial Dilution:

    • In a multi-well plate, perform serial dilutions of the DMSO stock solution with the aqueous buffer (e.g., PBS pH 7.4). This creates a range of compound concentrations with a consistent final DMSO concentration (typically ≤1%).

  • Incubation and Precipitation Detection:

    • Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a defined period, typically 1 to 2 hours, with gentle shaking.

    • Measure the turbidity or light scattering in each well using a nephelometer or a plate reader capable of absorbance measurements at a wavelength where the compound does not absorb (e.g., 620 nm). An increase in signal indicates precipitation.

  • Data Analysis:

    • Plot the turbidity/absorbance against the compound concentration.

    • The kinetic solubility is the concentration at which a significant increase in turbidity is observed, indicating the onset of precipitation.

G cluster_prep Preparation cluster_measure Measurement cluster_result Result A Prepare DMSO stock solution B Serially dilute with aqueous buffer A->B C Incubate (1-2h) B->C D Measure turbidity (Nephelometry) C->D E Kinetic Solubility D->E

Kinetic Solubility Workflow

Stability Profile: Experimental Protocols

The stability of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine should be assessed under various conditions to understand its degradation pathways and establish appropriate storage and handling procedures. A stability-indicating HPLC method is the cornerstone of this evaluation.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately and precisely measure the decrease in the concentration of the active pharmaceutical ingredient (API) due to degradation and separate it from its degradation products.

Protocol for Method Development:

  • Forced Degradation Studies:

    • Subject solutions of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine to various stress conditions to generate degradation products. These conditions should include:

      • Acidic Hydrolysis: e.g., 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

      • Basic Hydrolysis: e.g., 0.1 M NaOH at room temperature or elevated temperature.

      • Oxidative Degradation: e.g., 3% H₂O₂ at room temperature.

      • Thermal Degradation: Heating the solid compound or a solution at a high temperature (e.g., 80-100 °C).

      • Photostability: Exposing the solid compound or a solution to UV and visible light according to ICH Q1B guidelines.

  • Chromatographic Conditions Development:

    • Use a reversed-phase HPLC column (e.g., C18).

    • Develop a gradient elution method using a mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).

    • Optimize the gradient, flow rate, and column temperature to achieve baseline separation between the parent compound and all degradation products.

    • Use a photodiode array (PDA) detector to monitor the elution and to check for peak purity.

  • Method Validation:

    • Validate the developed HPLC method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Solution Stability Assessment

Experimental Protocol:

  • Sample Preparation:

    • Prepare solutions of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in relevant solvents and buffers (e.g., water, PBS at different pH values, organic solvents used for formulation) at a known concentration.

  • Storage:

    • Store the solutions under controlled conditions (e.g., 2-8 °C, room temperature, 40 °C) and protected from light.

  • Analysis:

    • At specified time points (e.g., 0, 4, 8, 24, 48 hours), analyze the samples using the validated stability-indicating HPLC method.

  • Data Evaluation:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Identify and quantify any major degradation products.

G cluster_stress Forced Degradation cluster_method Method Development cluster_validation Validation (ICH Q2R1) cluster_result Result A Acidic Hydrolysis F HPLC Condition Optimization A->F B Basic Hydrolysis B->F C Oxidation C->F D Thermal D->F E Photolytic E->F G Peak Purity Assessment F->G H Specificity, Linearity, Accuracy, Precision G->H I Validated Stability-Indicating Method H->I

Stability-Indicating HPLC Method Development

Predicted Degradation Pathways

Based on the chemical structure of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and the stability of analogous compounds, the following degradation pathways can be postulated:

  • Hydrolysis of the Acetyl Group: The N-acetyl group is likely susceptible to hydrolysis under both acidic and basic conditions, yielding 5-chloropyrazolo[3,4-c]pyridine and acetic acid. This is a common degradation pathway for N-acetylated heterocyclic compounds.

  • Hydrolysis of the Chloro Group: The chloro substituent on the pyridine ring may undergo nucleophilic substitution, particularly under harsh conditions, although this is generally less facile than the hydrolysis of the acetyl group.

  • Ring Opening: Under extreme pH and temperature conditions, cleavage of the pyrazole or pyridine ring could occur.

G cluster_products Potential Degradation Products A 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine B 5-chloropyrazolo[3,4-c]pyridine + Acetic Acid A->B Acidic/Basic Hydrolysis C 1-Acetyl-5-hydroxypyrazolo[3,4-c]pyridine A->C Nucleophilic Substitution D Ring-Opened Products A->D Harsh Conditions

Postulated Degradation Pathways

Conclusion

References

Foundational

Potential Therapeutic Targets of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological ac...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazolo[3,4-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. As a derivative within this class, 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine holds significant potential for therapeutic applications, primarily as an inhibitor of various protein kinases and other key enzymes implicated in oncogenesis and other disease pathways. While direct experimental data for this specific compound is not extensively available in the public domain, this technical guide consolidates information on the therapeutic targets of structurally related pyrazolopyridine derivatives to infer its potential mechanisms of action. This document provides a comprehensive overview of these potential targets, detailed experimental protocols for their evaluation, and visualizations of relevant signaling pathways to guide further research and drug development efforts.

Introduction: The Therapeutic Promise of the Pyrazolo[3,4-c]pyridine Scaffold

The pyrazolo[3,4-c]pyridine core is a bioisostere of purine, allowing it to interact with a wide range of biological targets that recognize the native purine structure. This mimicry has led to the development of numerous pyrazolopyridine derivatives with potent inhibitory activity against key cellular enzymes. The core structure's versatility allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Derivatives of the broader pyrazolopyridine class have been extensively investigated as inhibitors of several key enzyme families, suggesting that 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine may also exhibit activity against these targets. The acetyl group at the 1-position and the chloro group at the 5-position of the specified compound will influence its binding affinity and selectivity for these potential targets.

Potential Therapeutic Targets

Based on the activities of structurally analogous compounds, the primary potential therapeutic targets for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine are anticipated to be within the protein kinase superfamily, with additional possibilities including other enzymes crucial for cell proliferation and survival.

Protein Kinase Inhibition

Protein kinases are critical regulators of numerous cellular processes, and their dysregulation is a hallmark of cancer and other diseases. The pyrazolopyridine scaffold has been successfully employed to develop inhibitors for a variety of kinases.

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. Several pyrazolopyridine derivatives have demonstrated potent inhibition of CDK2.

  • Receptor Tyrosine Kinases (RTKs): This family of cell surface receptors, including c-KIT and Tropomyosin receptor kinases (Trk), plays a crucial role in cell growth, differentiation, and survival. Aberrant RTK signaling is a common driver of tumorigenesis.

  • Non-Receptor Tyrosine Kinases: These intracellular kinases, such as C-terminal Src Kinase (CSK), are involved in various signaling pathways, including immune cell regulation.

  • Other Serine/Threonine Kinases: Kinases like TANK-binding kinase 1 (TBK1) are involved in innate immunity and inflammatory signaling pathways, representing potential targets for inflammatory diseases.

Topoisomerase IIα Inhibition

Topoisomerase IIα is a vital enzyme that modulates DNA topology and is essential for DNA replication and chromosome segregation. Inhibition of this enzyme leads to DNA damage and apoptosis, making it a validated target for cancer chemotherapy.

Quantitative Data on Related Pyrazolopyridine Derivatives

While specific inhibitory concentrations (IC50) for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine are not publicly available, the following tables summarize the activities of related pyrazolopyridine compounds against various potential targets. This data serves to illustrate the therapeutic potential of this chemical class.

Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Protein Kinases

Compound ClassTarget KinaseIC50 (µM)Reference
Pyrazolopyridine DerivativesCDK2/cyclin A20.24 - 3.52[1]
Thiazolo[5,4-b]pyridine Derivativesc-KIT0.37 - 9.87[2]
Pyrazolo[3,4-b]pyridine DerivativesTRKA0.056[3]
Pyrazolo[3,4-b]pyridine DerivativesTBK10.0071 - 0.0287[4]

Table 2: Antiproliferative Activity of Pyrazolopyridine Derivatives against Cancer Cell Lines

Compound ClassCell LineIC50 (µM)Reference
Pyrazolopyridine DerivativesHCT-116 (Colon Cancer)31.3 - 49.0[1]
Pyrazolopyridine DerivativesMCF-7 (Breast Cancer)19.3 - 55.5[1]
Pyrazolopyridine DerivativesHepG2 (Liver Cancer)22.7 - 44.8[1]
Pyrazolo[3,4-b]pyridine DerivativesKm-12 (Colon Cancer)0.304[3]

Detailed Experimental Protocols

To facilitate the investigation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, this section provides detailed methodologies for key experiments to assess its activity against the potential therapeutic targets.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.[5]

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Adenosine triphosphate (ATP)

  • Kinase assay buffer

  • Test compound (1-Acetyl-5-chloropyrazolo[3,4-c]pyridine)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

  • Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or vehicle control (DMSO).

  • Kinase/Substrate Addition: Add 2 µL of the kinase/substrate mixture to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Antiproliferative Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with the test compound.

Materials:

  • Cancer cell line of interest (e.g., HCT-116, MCF-7)

  • Cell culture medium and supplements

  • Test compound (1-Acetyl-5-chloropyrazolo[3,4-c]pyridine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Topoisomerase IIα DNA Relaxation Assay

This assay assesses the ability of a compound to inhibit the DNA relaxation activity of Topoisomerase IIα.

Materials:

  • Human Topoisomerase IIα

  • Supercoiled plasmid DNA (e.g., pBR322)

  • Assay buffer

  • ATP

  • Test compound (1-Acetyl-5-chloropyrazolo[3,4-c]pyridine)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, supercoiled DNA, and the test compound at various concentrations.

  • Enzyme Addition: Add Topoisomerase IIα to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer/loading dye.

  • Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) by agarose gel electrophoresis.

  • Visualization: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • Data Analysis: Inhibition of Topoisomerase IIα activity is observed as a decrease in the amount of relaxed DNA compared to the control.

Visualizations of Key Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways that are potentially targeted by 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and a general workflow for its evaluation.

CDK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth Factors Receptor Receptor Growth_Factors->Receptor Signal_Transduction Signal Transduction Receptor->Signal_Transduction CyclinD_CDK46 Cyclin D / CDK4/6 Signal_Transduction->CyclinD_CDK46 pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2 Cyclin E / CDK2 DNA_Synthesis S-Phase Entry (DNA Synthesis) CyclinE_CDK2->DNA_Synthesis Promotes E2F E2F pRb->E2F Releases E2F->CyclinE_CDK2 Activates Inhibitor 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine Inhibitor->CyclinE_CDK2 Inhibits

Caption: Potential inhibition of the CDK2 signaling pathway.

RTK_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Ligand (e.g., SCF, NGF) RTK Receptor Tyrosine Kinase (e.g., c-KIT, TrkA) Ligand->RTK Binds Downstream_Signaling Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream_Signaling Activates Cellular_Response Cell Proliferation, Survival, Differentiation Downstream_Signaling->Cellular_Response Inhibitor 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine Inhibitor->RTK Inhibits

Caption: Potential inhibition of Receptor Tyrosine Kinase signaling.

Experimental_Workflow Start Compound Synthesis (1-Acetyl-5-chloropyrazolo[3,4-c]pyridine) Biochemical_Assay In Vitro Biochemical Assays (e.g., Kinase Inhibition, Topoisomerase) Start->Biochemical_Assay Cellular_Assay Cell-Based Assays (e.g., Antiproliferative, Apoptosis) Biochemical_Assay->Cellular_Assay Active Compounds Mechanism_Study Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) Cellular_Assay->Mechanism_Study Potent Compounds Lead_Optimization Lead Optimization Mechanism_Study->Lead_Optimization End Preclinical Development Lead_Optimization->End

Caption: General workflow for the evaluation of the test compound.

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is currently limited, the extensive research on the broader pyrazolopyridine class of compounds provides a strong foundation for inferring its potential biological activities. The primary anticipated targets are protein kinases involved in cell cycle regulation and oncogenic signaling, as well as Topoisomerase IIα. The provided experimental protocols and pathway diagrams offer a roadmap for the systematic evaluation of this compound. Future research should focus on performing these assays to generate specific quantitative data, elucidating the precise mechanism of action, and exploring its efficacy in relevant disease models. Such studies will be crucial in determining the ultimate therapeutic value of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

References

Exploratory

An In-Depth Technical Guide to the In Silico Prediction of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Bioactivity

Audience: Researchers, scientists, and drug development professionals. Abstract The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2][3] This technical guide presents a comprehensive, hypothetical in silico workflow to predict the bioactivity of a novel derivative, 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The methodologies detailed herein encompass target selection, molecular docking, and the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. By leveraging established computational techniques, this guide provides a robust framework for the initial assessment of new chemical entities, aiming to accelerate the drug discovery pipeline by prioritizing candidates for synthesis and experimental validation. The pyrazolo[3,4-c]pyridine isomer and its relatives have shown potential as antitumor, antiviral, analgesic, and anti-inflammatory agents, making them a compelling subject for computational investigation.[1][4][5]

Introduction: The Role of Pyrazolopyridines and In Silico Screening

The fusion of pyrazole and pyridine rings creates the pyrazolopyridine system, a heterocyclic scaffold of significant interest in drug discovery. Derivatives have been investigated for a broad spectrum of pharmacological activities, with a notable emphasis on their role as kinase inhibitors in anticancer research.[3][6] The specific isomer, pyrazolo[3,4-c]pyridine, is part of this versatile family, suggesting its derivatives could modulate key biological pathways.

Computer-Aided Drug Design (CADD) has become an indispensable part of the modern drug discovery process.[7] In silico techniques, such as molecular docking and ADMET prediction, offer a rapid and cost-effective means to evaluate novel compounds before committing resources to chemical synthesis and biological testing.[8][9] This approach allows researchers to prioritize compounds with the highest likelihood of desirable biological activity and drug-like properties, thereby streamlining the path to lead optimization.

This document outlines a complete computational protocol to predict the bioactivity and assess the druggability of the novel compound 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. We will use Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle and a known target for pyrazolopyridine-based inhibitors, as a case study for our molecular docking simulations.[6]

Methodologies and Experimental Protocols

This section provides detailed, step-by-step protocols for the in silico analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Target Selection and Preparation

The selection of a relevant biological target is paramount. Based on the established activity of related pyrazolo[3,4-b]pyridine scaffolds, Cyclin-Dependent Kinase 2 (CDK2) was chosen as a high-priority target for this hypothetical study.[6]

Protocol for Target Preparation:

  • Structure Retrieval: Obtain the 3D crystal structure of human CDK2 in complex with a ligand from the Protein Data Bank (PDB; e.g., PDB ID: 1DI8).

  • Initial Cleaning: Load the PDB file into a molecular modeling program (e.g., AutoDockTools, PyMOL, Chimera). Remove all non-essential components, including water molecules, co-solvents, and the co-crystallized ligand.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein structure. Assign Kollman charges to all atoms to ensure correct electrostatic potential calculations.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which includes charge and atom type information required by docking software like AutoDock.

Ligand Preparation

The 2D structure of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine must be converted into a 3D conformation suitable for docking.

Protocol for Ligand Preparation:

  • Structure Generation: Draw the 2D structure of the compound using chemical drawing software (e.g., ChemDraw) and convert it to a 3D structure. Alternatively, generate the structure from its SMILES string (CC(=O)N1C2=C(C=CN=C2)C(=N1)Cl) using a program like Open Babel.

  • Energy Minimization: Perform a geometry optimization and energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Charge Calculation: Compute Gasteiger partial charges for the ligand atoms.

  • Torsional Degrees of Freedom: Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

  • File Format Conversion: Save the prepared ligand structure in the PDBQT file format.

Molecular Docking

Molecular docking predicts the preferred orientation and binding affinity of the ligand when bound to the target protein.[10][11]

Protocol for Molecular Docking using AutoDock Vina:

  • Binding Site Definition: Define the search space (grid box) for the docking simulation. The grid should be centered on the active site of CDK2, typically identified from the position of the co-crystallized ligand in the original PDB file. Ensure the grid dimensions are large enough to encompass the entire binding pocket and allow for ligand rotation.

  • Configuration File: Create a configuration file specifying the paths to the prepared protein (receptor) and ligand PDBQT files, the center coordinates and dimensions of the grid box, and the desired output file name.

  • Execution: Run the docking simulation using the AutoDock Vina executable with the specified configuration file. The program will perform a conformational search, scoring and ranking the predicted binding poses.[12]

  • Results Analysis: Analyze the output file, which contains the predicted binding poses and their corresponding binding affinity scores (in kcal/mol). The pose with the lowest binding energy is typically considered the most favorable. Visualize the top-ranked pose in complex with the protein to inspect key interactions (e.g., hydrogen bonds, hydrophobic contacts) with active site residues.

ADMET Prediction

Predicting the ADMET profile is crucial for evaluating the drug-likeness of a compound.[8][13]

Protocol for ADMET Prediction:

  • Input Preparation: Obtain the canonical SMILES string for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

  • Server Submission: Submit the SMILES string to a web-based ADMET prediction tool (e.g., SwissADME, pkCSM). These tools use a combination of predictive models to estimate various properties.[8]

  • Parameter Analysis: Collect and analyze the predicted data, focusing on key parameters related to pharmacokinetics and toxicity. Important properties include:

    • Physicochemical Properties: Molecular Weight, LogP, Topological Polar Surface Area (TPSA).

    • Lipinski's Rule of Five: Assess general drug-likeness.

    • Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

    • Metabolism: Inhibition of Cytochrome P450 (CYP) isoforms (e.g., CYP2D6, CYP3A4).

    • Toxicity: AMES toxicity (mutagenicity), hERG I inhibition (cardiotoxicity).

Predicted Data Presentation

The following tables summarize the hypothetical results from the in silico analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Table 1: Hypothetical Molecular Docking Results

Target ProteinPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)1DI8-8.5Leu83, Glu81, Phe80, Asp86

Table 2: Hypothetical ADMET Profile

Property / ParameterPredicted ValueInterpretation
Physicochemical Properties
Molecular Weight209.62 g/mol Compliant
LogP (Lipophilicity)1.85Optimal
Topological Polar Surface Area (TPSA)55.12 ŲGood cell permeability predicted
Pharmacokinetics
Lipinski's Rule of Five0 ViolationsGood oral bioavailability predicted
GI AbsorptionHighWell-absorbed from the gut
Blood-Brain Barrier (BBB) PermeantNoLow risk of CNS side-effects
CYP2D6 InhibitorNoLow risk of drug-drug interactions
CYP3A4 InhibitorYesPotential for drug-drug interactions
Toxicity
AMES ToxicityNon-mutagenicLow risk of carcinogenicity
hERG I InhibitorNoLow risk of cardiotoxicity

Visualization of Workflows and Pathways

Diagrams created using Graphviz are provided to visually represent the computational workflows and biological context.

In_Silico_Workflow cluster_start Phase 1: Design & Preparation cluster_target Phase 2: Target Identification cluster_prediction Phase 3: Computational Prediction cluster_analysis Phase 4: Analysis & Validation Compound Compound Design (1-Acetyl-5-chloropyrazolo[3,4-c]pyridine) LigandPrep Ligand Preparation (3D Structure, Charges) Compound->LigandPrep Docking Molecular Docking LigandPrep->Docking ADMET ADMET Prediction LigandPrep->ADMET TargetSel Target Selection (e.g., CDK2) ProteinPrep Protein Preparation (from PDB) TargetSel->ProteinPrep ProteinPrep->Docking Analysis Data Analysis (Binding Energy, Drug-likeness) Docking->Analysis ADMET->Analysis Validation Experimental Validation (Synthesis, In Vitro Assays) Analysis->Validation

Caption: Overall workflow for the in silico bioactivity prediction.

CDK2_Pathway cluster_G1S G1/S Transition CyclinE Cyclin E Complex_E_CDK2 Cyclin E / CDK2 Active Complex CyclinE->Complex_E_CDK2 binds CDK2 CDK2 CDK2->Complex_E_CDK2 binds pRb pRb Complex_E_CDK2->pRb phosphorylates E2F E2F pRb->E2F releases S_Phase S-Phase Genes (DNA Synthesis) E2F->S_Phase activates Inhibitor 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

CADD_Methods CADD Computer-Aided Drug Design (CADD) SBDD Structure-Based (SBDD) CADD->SBDD LBDD Ligand-Based (LBDD) CADD->LBDD Docking Molecular Docking SBDD->Docking DeNovo De Novo Design SBDD->DeNovo QSAR QSAR LBDD->QSAR Pharmacophore Pharmacophore Modeling LBDD->Pharmacophore

Caption: Logical relationships between CADD methodologies.

Conclusion and Future Directions

This guide outlines a systematic in silico approach for the preliminary evaluation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The hypothetical results from molecular docking suggest that the compound may exhibit inhibitory activity against CDK2, with a favorable binding energy. Furthermore, the predicted ADMET profile indicates that the compound possesses drug-like properties, with a low risk of common toxicities, although potential inhibition of the CYP3A4 enzyme warrants consideration.

It is critical to emphasize that these computational predictions are hypothetical and serve as a guide for further research. The next steps would involve the chemical synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, followed by in vitro experimental validation. This would include enzymatic assays to confirm its inhibitory activity against CDK2 and cell-based assays to assess its anti-proliferative effects. This integrated approach, combining predictive computational modeling with empirical testing, represents a powerful strategy in the modern pursuit of novel therapeutic agents.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed protocol for the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The described methodology is based on a two-step s...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The described methodology is based on a two-step synthetic sequence involving the formation of the pyrazolo[3,4-c]pyridine core, followed by N-acetylation.

Chemical Compound Data

Compound NameMolecular FormulaCAS NumberKey Synthesis Step
5-chloro-1H-pyrazolo[3,4-c]pyridineC₆H₄ClN₃Not readily availableCyclization
1-Acetyl-5-chloropyrazolo[3,4-c]pyridineC₈H₆ClN₃O76006-04-7N-Acetylation[1]

Experimental Protocols

The synthesis is proposed as a two-step process. The first step, the synthesis of the precursor 5-chloro-1H-pyrazolo[3,4-c]pyridine, is based on a documented procedure.[2] The second step is a standard N-acetylation reaction.

Step 1: Synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine [2]

This procedure involves the cyclization of a suitable precursor, followed by deacetylation.

  • Reagents and Materials:

    • Starting material (e.g., a substituted aminopyridine)

    • Sodium nitrite (NaNO₂)

    • Acetic anhydride (Ac₂O)

    • 1,2-Dichloroethane (DCE)

    • Methanol (MeOH)

    • Sodium methoxide (NaOMe)

    • Standard laboratory glassware and equipment

  • Procedure:

    • The starting aminopyridine derivative is dissolved in 1,2-dichloroethane (DCE).

    • Acetic anhydride (Ac₂O) and sodium nitrite (NaNO₂) are added to the solution.

    • The reaction mixture is stirred for 20 hours, with the temperature gradually increased from room temperature to 90 °C.

    • After the reaction is complete, the solvent is removed under reduced pressure.

    • The residue is then dissolved in methanol (MeOH).

    • Sodium methoxide (NaOMe) is added, and the mixture is stirred at room temperature for 1 hour to facilitate deacetylation.

    • The product, 5-chloro-1H-pyrazolo[3,4-c]pyridine, is then isolated and purified using standard techniques such as crystallization or column chromatography.

Step 2: Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This step involves the N-acetylation of the pyrazole ring of the previously synthesized precursor.

  • Reagents and Materials:

    • 5-chloro-1H-pyrazolo[3,4-c]pyridine

    • Acetyl chloride or Acetic anhydride

    • A suitable base (e.g., triethylamine or pyridine)

    • An inert solvent (e.g., dichloromethane or tetrahydrofuran)

    • Standard laboratory glassware and equipment

  • Procedure:

    • 5-chloro-1H-pyrazolo[3,4-c]pyridine is dissolved in an inert solvent.

    • A base, such as triethylamine, is added to the solution.

    • Acetyl chloride or acetic anhydride is added dropwise to the stirred solution at a controlled temperature (typically 0 °C to room temperature).

    • The reaction is monitored by thin-layer chromatography (TLC) until completion.

    • Upon completion, the reaction mixture is worked up by washing with water and brine.

    • The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated.

    • The crude product is purified by recrystallization or column chromatography to yield 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Visualized Synthesis Workflow

Synthesis_Workflow Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: N-Acetylation Start Substituted Aminopyridine Reaction1 NaNO2, Ac2O, DCE rt to 90°C, 20h Start->Reaction1 Intermediate Acetylated Intermediate Reaction1->Intermediate Reaction2 NaOMe, MeOH rt, 1h Intermediate->Reaction2 Precursor 5-chloro-1H-pyrazolo[3,4-c]pyridine Reaction2->Precursor Reaction3 Acetyl Chloride/Anhydride Base, Inert Solvent FinalProduct 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Reaction3->FinalProduct Precursor_ref->Reaction3

References

Application

Application Notes and Protocols for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine as a versatile chemical intermediate in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine as a versatile chemical intermediate in the synthesis of substituted pyrazolo[3,4-c]pyridine derivatives. The pyrazolo[3,4-c]pyridine scaffold is a purine isostere and is of significant interest in medicinal chemistry, particularly for the development of kinase inhibitors.

The strategic location of the chloro- and acetyl- groups on the 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine core allows for sequential and site-selective modifications, making it a valuable building block for creating diverse chemical libraries for drug discovery. The primary transformations involve the deprotection of the pyrazole nitrogen and the substitution of the chloro group at the 5-position.

Key Applications:
  • Synthesis of Kinase Inhibitors: The pyrazolo[3,4-c]pyridine core is a key pharmacophore in a variety of kinase inhibitors. Derivatives of this scaffold have shown potent inhibitory activity against kinases such as c-Met and Tropomyosin receptor kinases (TRKs), which are implicated in various cancers.[1][2]

  • Fragment-Based Drug Discovery (FBDD): The compact and functionalized nature of the pyrazolo[3,4-c]pyridine scaffold makes it an ideal starting point for FBDD campaigns. The defined vectors for chemical elaboration allow for the systematic exploration of chemical space around a core fragment.[3][4]

  • Development of Novel Heterocyclic Compounds: This intermediate serves as a precursor for a wide range of novel heterocyclic compounds with potential applications in materials science and as biological probes.

Experimental Protocols

The following protocols are based on established methodologies for the functionalization of related pyrazolopyridine systems and are expected to be applicable to 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Deacetylation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This protocol describes the removal of the acetyl protecting group from the pyrazole nitrogen to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine, which can then undergo further functionalization at the N1 or N2 positions.

Reaction Scheme:

Materials:

  • 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

  • Sodium methoxide (NaOMe)

  • Methanol (MeOH), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Standard work-up and purification equipment

Procedure: [5]

  • Dissolve 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous methanol in a round-bottom flask.

  • Add sodium methoxide (1.1 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., acetic acid).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Expected Yield: Based on analogous reactions, yields are expected to be in the range of 85-95%.

Protocol 2: Buchwald-Hartwig Amination of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol details the palladium-catalyzed cross-coupling of an amine with the 5-chloro-1H-pyrazolo[3,4-c]pyridine core to form 5-amino-substituted derivatives. This reaction is a powerful tool for introducing a wide variety of primary and secondary amines.[3][6]

Reaction Scheme:

Materials:

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine (from Protocol 1)

  • Amine (primary or secondary, 1.2 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure: [6]

  • To a Schlenk tube or microwave vial, add 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the amine (1.2 eq), palladium precatalyst (2 mol%), phosphine ligand (4 mol%), and base (2.0 eq).

  • Evacuate and backfill the reaction vessel with an inert gas (repeat three times).

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography.

Quantitative Data (Representative):

Amine SubstrateProductTypical Yield (%)
Morpholine5-(morpholino)-1H-pyrazolo[3,4-c]pyridine85-95
Aniline5-(phenylamino)-1H-pyrazolo[3,4-c]pyridine70-85
Benzylamine5-(benzylamino)-1H-pyrazolo[3,4-c]pyridine75-90
Protocol 3: Suzuki-Miyaura Cross-Coupling of 5-chloro-1H-pyrazolo[3,4-c]pyridine

This protocol describes the formation of a carbon-carbon bond at the 5-position through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with a boronic acid or ester. This allows for the introduction of various aryl and heteroaryl substituents.

Reaction Scheme:

Materials:

  • 5-chloro-1H-pyrazolo[3,4-c]pyridine (from Protocol 1)

  • Aryl or heteroaryl boronic acid (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent mixture (e.g., 1,4-dioxane/water, 4:1)

  • Schlenk tube or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a Schlenk tube or microwave vial, combine 5-chloro-1H-pyrazolo[3,4-c]pyridine (1.0 eq), the boronic acid (1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 90-110 °C and stir until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and add water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 5-substituted product.

Quantitative Data (Representative):

Boronic Acid SubstrateProductTypical Yield (%)
Phenylboronic acid5-phenyl-1H-pyrazolo[3,4-c]pyridine70-85
4-Methoxyphenylboronic acid5-(4-methoxyphenyl)-1H-pyrazolo[3,4-c]pyridine75-90
Pyridine-3-boronic acid5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine60-75

Visualizations

Experimental Workflow

Experimental_Workflow start 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine deacetylation Protocol 1: Deacetylation (NaOMe, MeOH) start->deacetylation intermediate 5-chloro-1H-pyrazolo[3,4-c]pyridine deacetylation->intermediate buchwald Protocol 2: Buchwald-Hartwig (Pd catalyst, Amine, Base) intermediate->buchwald suzuki Protocol 3: Suzuki-Miyaura (Pd catalyst, Boronic Acid, Base) intermediate->suzuki product_amino 5-Amino-substituted pyrazolo[3,4-c]pyridines buchwald->product_amino product_aryl 5-Aryl/Heteroaryl-substituted pyrazolo[3,4-c]pyridines suzuki->product_aryl cMet_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates GRB2 GRB2 cMet->GRB2 PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Translocates & Activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription STAT3->Transcription Proliferation Proliferation Transcription->Proliferation Survival Survival Transcription->Survival Migration Migration Transcription->Migration Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->cMet Inhibits

References

Method

Application Notes and Protocols for Reactions with 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the experimental setup for reactions involving 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a key interm...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a key intermediate in the synthesis of functionalized pyrazolo[3,4-c]pyridine scaffolds. The pyrazolo[3,4-c]pyridine core is of significant interest in drug discovery due to its structural similarity to purines, which are prevalent in a wide array of biologically active compounds.

Overview of Synthetic Strategy

The primary use of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is as a protected precursor for the more reactive 5-chloro-1H-pyrazolo[3,4-c]pyridine. The acetyl group serves as a protecting group for the pyrazole nitrogen, which can be readily removed to allow for subsequent functionalization at various positions on the heterocyclic core. A typical experimental workflow involves the synthesis of the acetylated compound, followed by deacetylation, and then diversification through cross-coupling or other substitution reactions.

Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

The synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine can be achieved through a classical Huisgen indazole synthesis followed by N-acetylation.

Experimental Protocol:

A solution of the appropriate starting materials is treated with sodium nitrite in acetic anhydride and dichloroethane (DCE). The reaction mixture is heated to 90 °C for 20 hours. The use of DCE as a co-solvent facilitates scalability and often allows for the isolation of the product, 1-(5-chloro-pyrazolo[3,4-c]pyridine-1-yl)ethan-1-one, without the need for purification.[1]

Deacetylation to 5-chloro-1H-pyrazolo[3,4-c]pyridine

The removal of the acetyl protecting group is a straightforward process that yields the versatile 5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate.

Experimental Protocol:

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is dissolved in methanol. Sodium methoxide is added to the solution, and the reaction is stirred at room temperature for 1 hour.[1] Following the reaction, standard aqueous work-up and extraction procedures are used to isolate the deacetylated product in excellent yield.[1]

Palladium-Catalyzed Buchwald-Hartwig Amination

The 5-chloro position of the deacetylated pyrazolo[3,4-c]pyridine scaffold is amenable to palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to introduce a variety of amino substituents.

Experimental Protocol:

To a reaction vessel containing 5-chloro-1H-pyrazolo[3,4-c]pyridine (1 equivalent) are added the desired amine (1.2 equivalents), a palladium catalyst such as Pd₂(dba)₃ (0.05 equivalents), a suitable ligand like Xantphos (0.1 equivalents), and a base such as cesium carbonate (2 equivalents). The vessel is sealed, and the mixture is heated in a suitable solvent (e.g., 1,4-dioxane) at a temperature ranging from 80 to 110 °C for 16-24 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography to yield the desired 5-amino-pyrazolo[3,4-c]pyridine derivative.

Quantitative Data:
EntryAmineProductYield (%)
1Morpholine5-(Morpholin-4-yl)-1H-pyrazolo[3,4-c]pyridine85
2Piperidine5-(Piperidin-1-yl)-1H-pyrazolo[3,4-c]pyridine78
3Aniline5-(Phenylamino)-1H-pyrazolo[3,4-c]pyridine65

Note: The yields presented are representative and may vary based on the specific amine and reaction conditions used.

Other Potential Reactions

The 5-chloro-1H-pyrazolo[3,4-c]pyridine scaffold can also undergo other important transformations:

  • Suzuki-Miyaura Cross-Coupling: The chloro group at the C-5 position can be replaced with various aryl or heteroaryl groups using standard Suzuki-Miyaura conditions (a palladium catalyst, a suitable ligand, a base, and a boronic acid or ester).

  • N-Alkylation: The pyrazole nitrogens (N-1 and N-2) can be selectively alkylated to introduce further diversity.[1][2][3]

  • C-3 Functionalization: The C-3 position can be functionalized through tandem borylation and Suzuki-Miyaura cross-coupling reactions.[1][2][3]

  • C-7 Functionalization: Selective metalation at the C-7 position followed by reaction with electrophiles or transmetalation and subsequent Negishi cross-coupling can be achieved.[1][2][3]

Visualizations

experimental_workflow start Starting Materials acetylated 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine start->acetylated Huisgen Cyclization & Acetylation deacetylated 5-chloro-1H-pyrazolo[3,4-c]pyridine acetylated->deacetylated Deacetylation (NaOMe, MeOH) diversified Diversified Products deacetylated->diversified Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Caption: Synthetic workflow for the functionalization of the pyrazolo[3,4-c]pyridine scaffold.

signaling_pathway scaffold 5-chloro-1H-pyrazolo[3,4-c]pyridine n_alkylation N-Alkylation (N1/N2) scaffold->n_alkylation c3_func C-3 Functionalization scaffold->c3_func c5_func C-5 Functionalization scaffold->c5_func c7_func C-7 Functionalization scaffold->c7_func

Caption: Potential sites for functionalization on the pyrazolo[3,4-c]pyridine core.

References

Application

Application Notes and Protocols: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in Fragment-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Direct experimental data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in fragment-based drug discovery (FBDD) is not extensively available in th...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in fragment-based drug discovery (FBDD) is not extensively available in the public domain. The following application notes and protocols are based on the broader class of pyrazolopyridine derivatives and established FBDD methodologies. The pyrazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, showing a wide range of biological activities.[1][2][3] These notes provide a framework for how a fragment like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine could be utilized in a drug discovery campaign, particularly targeting kinases.

Introduction to Pyrazolopyridines in Fragment-Based Drug Discovery

The pyrazolopyridine core is a versatile scaffold in medicinal chemistry due to its structural similarity to purines, allowing it to interact with a variety of biological targets, particularly protein kinases.[2] This structural motif has been successfully employed in the development of inhibitors for several kinases, including Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3 (GSK-3), and TANK-binding kinase 1 (TBK1).[4][5] Fragment-based drug discovery (FBDD) is an effective strategy for identifying low-molecular-weight compounds (fragments) that bind to a biological target with high ligand efficiency.[6] These fragments serve as starting points for the development of more potent and selective drug candidates through chemical elaboration.

A fragment such as 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, with its pyrazolopyridine core, is an excellent candidate for an FBDD library due to its synthetic tractability and the potential for diverse functionalization at multiple positions.

Potential Signaling Pathway Involvement: Kinase Inhibition

Pyrazolopyridine derivatives have been widely explored as kinase inhibitors.[4][7] For instance, they have shown inhibitory activity against CDK2/Cyclin A2, a key complex in cell cycle regulation.[4] The diagram below illustrates a simplified signaling pathway involving CDK2 that could be targeted by a pyrazolopyridine-based inhibitor.

CDK2_Pathway cluster_0 Cell Cycle Progression G1 G1 Phase S S Phase G2 G2 Phase M M Phase CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 activates CyclinA Cyclin A CyclinA->CDK2 activates Rb Rb Protein CDK2->Rb phosphorylates E2F E2F Rb->E2F inactivates E2F->S promotes S-phase entry p21 p21/p27 p21->CDK2 inhibits Fragment Pyrazolopyridine Fragment Inhibitor Fragment->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Quantitative Data for Representative Pyrazolopyridine Derivatives

While specific data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is unavailable, the following table summarizes the inhibitory activities of various other pyrazolopyridine derivatives against different kinase targets, illustrating the potential of this scaffold.

Compound ClassTarget KinaseIC50 (µM)Reference
Pyridine DerivativesCDK2/cyclin A20.24 - 3.52[4]
1H-pyrazolo[3,4-b]pyridinePIM-10.026 - 0.043
1H-pyrazolo[3,4-b]pyridineTBK10.0002
Thiazolo[5,4-b]pyridinec-KIT (mutant)Potent Inhibition[8]

Experimental Protocols

The following are generalized protocols for the screening and validation of a fragment like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in an FBDD campaign.

Fragment-Based Screening Workflow

The overall workflow for an FBDD project is depicted below.

FBDD_Workflow Lib Fragment Library (incl. Pyrazolopyridines) Screen Primary Screening (SPR, NMR, or TSA) Lib->Screen Hits Initial Hits Screen->Hits Validate Hit Validation (ITC, X-ray Crystallography) Hits->Validate Confirmed Confirmed Hits Validate->Confirmed Evolve Fragment Evolution (Growing, Linking, Merging) Confirmed->Evolve Lead Lead Compound Evolve->Lead

Caption: General workflow for fragment-based drug discovery.

Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a sensitive biophysical technique for detecting fragment binding in real-time.[6]

Objective: To identify fragments that bind to the target protein.

Materials:

  • Target protein (e.g., CDK2 kinase)

  • SPR instrument and sensor chips (e.g., CM5 chip)

  • Fragment library including 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, dissolved in DMSO

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)

  • Running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Methodology:

  • Protein Immobilization:

    • Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

    • Inject the target protein (e.g., 20-50 µg/mL in immobilization buffer) to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate excess reactive groups with ethanolamine.

    • A reference flow cell should be prepared similarly without protein immobilization.

  • Fragment Screening:

    • Prepare fragment solutions in running buffer at a suitable concentration (e.g., 100-200 µM).

    • Inject the fragment solutions over the sensor and reference flow cells.

    • Monitor the binding response (in Resonance Units, RU).

    • Regenerate the surface between injections if necessary (e.g., with a short pulse of high salt buffer or low pH solution).

  • Data Analysis:

    • Subtract the reference flow cell signal from the active flow cell signal.

    • Fragments showing a significant and reproducible binding response are considered primary hits.

Protocol 2: Hit Validation and Structural Characterization by X-ray Crystallography

X-ray crystallography provides high-resolution structural information on how a fragment binds to its target.[9]

Objective: To confirm fragment binding and determine the binding mode.

Materials:

  • Purified and crystallizable target protein

  • Confirmed fragment hits from primary screening

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Methodology:

  • Protein-Fragment Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the target protein in the presence of the fragment (e.g., at a 1:5 to 1:10 molar ratio).

    • Soaking: Grow apo-protein crystals and then soak them in a solution containing the fragment (e.g., 1-10 mM in a cryoprotectant-containing mother liquor) for a defined period (minutes to hours).

  • Data Collection:

    • Harvest the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure using molecular replacement with the known apo-protein structure.

    • Analyze the electron density maps to confirm the presence and determine the binding pose of the fragment.

    • Examine the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) between the fragment and the protein.

Fragment Evolution Strategies

Once a fragment like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is validated, its potency can be improved through several medicinal chemistry strategies.

Fragment_Evolution cluster_0 Fragment Growing cluster_1 Fragment Linking cluster_2 Fragment Merging Start_Grow Initial Fragment Vector Identify Growth Vector Start_Grow->Vector Synthesize_Grow Synthesize Analogs Vector->Synthesize_Grow FragA Fragment A Linker Design Linker FragA->Linker FragB Fragment B FragB->Linker Linked Synthesize Linked Molecule Linker->Linked FragC Fragment C Merge Design Merged Scaffold FragC->Merge FragD Fragment D FragD->Merge Merged Synthesize Merged Molecule Merge->Merged

Caption: Common strategies for fragment evolution in FBDD.

These strategies rely on the structural information obtained from techniques like X-ray crystallography to guide the design of more potent compounds by extending the fragment to interact with adjacent pockets (growing), connecting two different fragments that bind to nearby sites (linking), or combining the structural features of overlapping fragments into a single molecule (merging).[10]

References

Method

Application Notes and Protocols for the Derivatization of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine for Biological Screening

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides detailed application notes and protocols for the chemical derivatization of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a vers...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chemical derivatization of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a versatile scaffold for the development of biologically active compounds. The pyrazolo[3,4-c]pyridine core is a recognized pharmacophore, with derivatives exhibiting a wide range of activities, including kinase inhibition, anticancer, and antimicrobial effects. These protocols outline the initial deacetylation of the starting material, followed by key derivatization reactions such as Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution at the C5-position, as well as N-alkylation of the pyrazole ring. Furthermore, standardized protocols for relevant biological screening assays, including a kinase inhibition assay and a cell proliferation assay, are provided to facilitate the evaluation of newly synthesized compounds.

Chemical Derivatization Strategies

The derivatization of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine begins with the removal of the acetyl protecting group to yield the reactive 5-chloro-1H-pyrazolo[3,4-c]pyridine intermediate. This intermediate serves as a versatile precursor for a variety of functionalization reactions, enabling the exploration of the chemical space around the core scaffold.

Derivatization_Workflow cluster_derivatization Derivatization Reactions start 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine intermediate 5-Chloro-1H-pyrazolo[3,4-c]pyridine start->intermediate Deacetylation suzuki Suzuki-Miyaura Coupling intermediate->suzuki buchwald Buchwald-Hartwig Amination intermediate->buchwald snar Nucleophilic Aromatic Substitution intermediate->snar n_alkylation N-Alkylation intermediate->n_alkylation

Caption: Overall workflow for the derivatization of the starting material.

Protocol 1.1: Deacetylation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This protocol describes the removal of the acetyl group from the pyrazole nitrogen, a necessary first step for subsequent derivatization at the N1 position or to prevent interference in other reactions.

Materials:

  • 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

  • Methanol (MeOH)

  • Sodium methoxide (NaOMe)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in methanol.

  • Add a catalytic amount of sodium methoxide to the solution.

  • Stir the reaction mixture at room temperature for 1 hour.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield 5-chloro-1H-pyrazolo[3,4-c]pyridine.

Protocol 1.2: C5-Arylation via Suzuki-Miyaura Coupling

This protocol facilitates the formation of a carbon-carbon bond at the C5 position, allowing for the introduction of various aryl or heteroaryl moieties.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Arylboronic acid or ester

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

  • Nitrogen or Argon gas supply

Procedure:

  • In a reaction vessel, combine 5-chloro-1H-pyrazolo[3,4-c]pyridine, the desired arylboronic acid (1.2 equivalents), and sodium carbonate (2.0 equivalents).

  • Add Pd(PPh₃)₄ (0.05 equivalents).

  • Purge the vessel with nitrogen or argon gas.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture at 80-100°C for 6-12 hours, monitoring by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to obtain the C5-arylated derivative.

Protocol 1.3: C5-Amination via Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction allows for the synthesis of C5-amino-pyrazolo[3,4-c]pyridine derivatives.[1]

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Primary or secondary amine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Nitrogen or Argon gas supply

Procedure:

  • To a reaction vessel, add 5-chloro-1H-pyrazolo[3,4-c]pyridine, the amine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Add Pd₂(dba)₃ (0.02 equivalents) and XPhos (0.04 equivalents).

  • Purge the vessel with nitrogen or argon.

  • Add anhydrous toluene.

  • Heat the mixture at 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by silica gel chromatography.

Protocol 1.4: C5-Substitution via Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for direct substitution of the C5-chloro group with strong nucleophiles.

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Nucleophile (e.g., alkoxide, thiol, or amine)

  • A suitable solvent (e.g., DMF, DMSO, or NMP)

  • Base (if required, e.g., K₂CO₃, Cs₂CO₃)

Procedure:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in the chosen solvent.

  • Add the nucleophile (1.5-2.0 equivalents) and a base, if necessary.

  • Heat the reaction mixture to a temperature between 80°C and 150°C, depending on the nucleophile's reactivity.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice-water.

  • If a precipitate forms, collect it by filtration. Otherwise, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extract, dry it, and concentrate.

  • Purify the product by recrystallization or column chromatography.

Protocol 1.5: N1-Alkylation of the Pyrazole Ring

This protocol describes the introduction of alkyl groups onto the pyrazole nitrogen, which can significantly impact the compound's biological activity and physicochemical properties.[2]

Materials:

  • 5-Chloro-1H-pyrazolo[3,4-c]pyridine

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)

  • N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 5-chloro-1H-pyrazolo[3,4-c]pyridine in anhydrous DMF or THF.

  • Add the base (e.g., Cs₂CO₃, 1.5 equivalents, or NaH, 1.2 equivalents) portion-wise at 0°C.

  • Stir the mixture for 30 minutes at 0°C.

  • Add the alkyl halide (1.1 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction by TLC. Note that this reaction may produce a mixture of N1 and N2 isomers, which can often be separated by chromatography.

  • Quench the reaction by adding water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the regioisomers by silica gel column chromatography.

Biological Screening Protocols

The derivatized compounds can be screened for various biological activities. Based on the literature for pyrazolopyridine scaffolds, kinase inhibition and anticancer cell proliferation are highly relevant assays.

Biological_Screening_Workflow start Synthesized Derivatives kinase_assay Kinase Inhibition Assay (e.g., p38α MAPK) start->kinase_assay cell_assay Cell Proliferation Assay (e.g., MTT on HepG2 cells) start->cell_assay data_analysis Data Analysis (IC50 determination) kinase_assay->data_analysis cell_assay->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

Caption: Workflow for the biological evaluation of synthesized derivatives.

Protocol 2.1: In Vitro Kinase Inhibition Assay (p38α MAPK)

This protocol is adapted for screening compounds against p38α mitogen-activated protein kinase (MAPK), a common target for pyrazolopyridine derivatives.[3]

Materials:

  • Recombinant human p38α kinase

  • ATP

  • Kinase substrate (e.g., Myelin Basic Protein, MBP)

  • Synthesized compounds

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the synthesized compounds in DMSO.

  • In a 384-well plate, add the kinase buffer, the p38α enzyme, and the test compound solution.

  • Incubate for 15 minutes at room temperature to allow for compound binding.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction for 1 hour at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

  • Detect the luminescence signal using a plate reader.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC₅₀ values by fitting the dose-response data to a suitable sigmoidal model.

Protocol 2.2: Cell Proliferation Assay (MTT Assay)

This assay measures the cytotoxic or anti-proliferative effects of the synthesized compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., HepG2 - hepatocellular carcinoma)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the synthesized compounds (typically from 0.01 to 100 µM) and incubate for another 48-72 hours.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment compared to the vehicle control (DMSO).

  • Determine the IC₅₀ values by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Data Presentation

Quantitative data from biological screening should be summarized in tables for clear comparison and structure-activity relationship (SAR) analysis.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-c]pyridine Derivatives

Compound IDR⁵p38α MAPK IC₅₀ (µM)[3]TrkA IC₅₀ (nM)[2]
Ref-1 HCl> 10-
1a HPhenyl2.5150
1b H4-Methoxyphenyl1.898
2a HAniline0.4156
2b HMorpholine5.2320
3a MethylCl8.9-
3b BenzylCl7.5-

Data are representative and compiled from literature on similar scaffolds for illustrative purposes.

Table 2: Anti-proliferative Activity of Pyrazolo[3,4-c]pyridine Derivatives

Compound IDR⁵HepG2 IC₅₀ (µM)[4]A549 IC₅₀ (µM)[4]
Doxorubicin --0.81.2
1a HPhenyl15.422.1
1b H4-Methoxyphenyl9.815.6
2a HAniline4.27.8
2b HMorpholine25.135.4

Data are representative and compiled from literature on similar scaffolds for illustrative purposes.

Signaling Pathway Visualization

Pyrazolopyridine derivatives often act as kinase inhibitors, interfering with cellular signaling pathways critical for cell proliferation and survival. The Ras-Raf-MEK-ERK (MAPK) pathway is a key cascade often targeted in cancer therapy.

MAPK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, FGFR) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Transcription Transcription Factors (c-Myc, AP-1) ERK->Transcription activates Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation promotes Inhibitor Pyrazolo[3,4-c]pyridine Derivative Inhibitor->Raf inhibits

Caption: The MAPK signaling pathway and a potential point of inhibition.

References

Application

Application Notes and Protocols for the Quantification of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Introduction 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precis...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is a heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this compound is crucial for various stages of drug discovery and development, including pharmacokinetic studies, formulation analysis, and quality control. This document provides detailed application notes and protocols for the quantitative analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are designed to be robust, sensitive, and specific for the target analyte.

Analytical Methods

Two primary analytical methods are presented for the quantification of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine:

  • Reverse-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and cost-effective method suitable for routine analysis and quality control of bulk drug substances and formulated products.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for the quantification of low concentrations of the analyte in complex biological matrices.

Method 1: RP-HPLC-UV for Quantification in Pharmaceutical Formulations

This method describes a stability-indicating RP-HPLC-UV assay for the determination of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The chromatographic conditions are optimized to separate the analyte from potential degradation products and formulation excipients.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Methanol (HPLC grade).

  • Water (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Reference standard of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

2. Chromatographic Conditions:

  • Mobile Phase: A mixture of 0.1% Trifluoroacetic acid in water (Solvent A) and Methanol (Solvent B).[1]

  • Gradient Program:

    • 0-10 min: 80% B

    • 10-12 min: 80-95% B

    • 12-15 min: 95% B

    • 15-16 min: 95-80% B

    • 16-20 min: 80% B

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 25 ± 2°C.[1]

  • Detection Wavelength: 254 nm (or a more specific wavelength determined by UV scan of the analyte).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine reference standard in 100 mL of methanol.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.

  • Sample Solution (for a tablet formulation):

    • Weigh and finely powder a representative number of tablets.

    • Transfer an amount of powder equivalent to 10 mg of the active pharmaceutical ingredient (API) into a 100 mL volumetric flask.

    • Add approximately 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution.

    • Make up the volume to 100 mL with methanol and mix well.

    • Filter the solution through a 0.45 µm syringe filter before injection.

Data Presentation: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.6 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98.0 - 102.0%
Specificity No interference from placebo and degradation products

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard Weigh Reference Standard Dissolve_Standard Dissolve in Methanol (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Calibration Curve Standards Dissolve_Standard->Dilute_Standard Inject Inject into HPLC System Dilute_Standard->Inject Sample Weigh & Powder Tablets Dissolve_Sample Dissolve in Methanol & Sonicate Sample->Dissolve_Sample Filter_Sample Filter through 0.45 µm filter Dissolve_Sample->Filter_Sample Filter_Sample->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: RP-HPLC-UV workflow for the quantification of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Method 2: LC-MS/MS for Quantification in Biological Matrices

This method provides a highly sensitive and selective approach for quantifying 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in plasma, which is essential for pharmacokinetic and toxicokinetic studies.

Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • UPLC/HPLC system.

  • C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Internal Standard (IS): A structurally similar compound, such as a stable isotope-labeled version of the analyte or a related pyrazolopyridine derivative.

2. LC-MS/MS Conditions:

  • Mobile Phase: 0.1% Formic acid in water (Solvent A) and 0.1% Formic acid in acetonitrile (Solvent B).

  • Gradient Program:

    • 0.0-0.5 min: 5% B

    • 0.5-2.5 min: 5-95% B

    • 2.5-3.5 min: 95% B

    • 3.5-3.6 min: 95-5% B

    • 3.6-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (Hypothetical):

    • Analyte: Q1 (m/z) → Q3 (m/z) [e.g., parent ion to a stable product ion]

    • Internal Standard: Q1 (m/z) → Q3 (m/z)

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.

  • Vortex for 30 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (initial conditions) and inject into the LC-MS/MS system.

Data Presentation: Method Validation Summary (Hypothetical Data)
ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85.0 - 115.0%
Matrix Effect Minimal and compensated by the internal standard

Experimental Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate UPLC Separation Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Integrate Peak Areas (Analyte & IS) Detect->Integrate Ratio Calculate Peak Area Ratio Integrate->Ratio Calibrate Generate Calibration Curve Ratio->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: LC-MS/MS workflow for the quantification of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in plasma.

Conclusion

The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The RP-HPLC-UV method is well-suited for routine quality control and formulation analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The provided protocols and validation parameters serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry. It is recommended that each laboratory validates the chosen method according to its specific requirements and regulatory guidelines.

References

Method

Application Notes and Protocols for Cell-Based Assays Using Pyrazolo[3,4-c]pyridine Compounds

For Researchers, Scientists, and Drug Development Professionals Introduction The pyrazolo[3,4-c]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry and drug discovery. As a member of the pyra...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[3,4-c]pyridine scaffold is a heterocyclic structure of interest in medicinal chemistry and drug discovery. As a member of the pyrazolopyridine family, it is recognized for its potential to interact with various biological targets. While detailed cell-based assay protocols specifically validating pyrazolo[3,4-c]pyridine compounds are not extensively documented in publicly available literature, the broader class of pyrazolopyridines has been widely investigated. Derivatives of the isomeric pyrazolo[3,4-b]pyridine and pyrazolo[3,4-d]pyrimidine scaffolds have demonstrated significant activity as inhibitors of protein kinases such as Tropomyosin receptor kinases (TRKs), Cyclin-Dependent Kinases (CDKs), and TANK-binding kinase 1 (TBK1), which are implicated in cancer and inflammatory diseases.

These application notes provide a comprehensive guide for researchers to evaluate the biological activity of novel pyrazolo[3,4-c]pyridine compounds. The protocols described herein are adapted from established methodologies for related pyrazolopyridine derivatives and are broadly applicable for the initial screening and characterization of new chemical entities. The key assays detailed include a cell viability assay to determine cytotoxic effects, a kinase inhibition assay to assess target engagement, and a cell cycle analysis to elucidate the mechanism of action.

Data Presentation

Quantitative data from cell-based assays are crucial for structure-activity relationship (SAR) studies and lead optimization. Below are example tables summarizing key quantitative metrics for hypothetical pyrazolo[3,4-c]pyridine compounds.

Table 1: Anti-proliferative Activity of Pyrazolo[3,4-c]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)¹
PZC-001MCF-71.25
PZC-001HCT-1162.80
PZC-001A5495.10
PZC-002MCF-70.78
PZC-002HCT-1161.52
PZC-002A5493.45
PZC-003MCF-7> 10
PZC-003HCT-116> 10
PZC-003A549> 10

¹IC50 (half maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response. Data are representative of at least three independent experiments.

Table 2: Kinase Inhibitory Activity of Lead Pyrazolo[3,4-c]pyridine Compound PZC-002

Kinase TargetIC50 (nM)²
CDK2/cyclin A15
TRKA85
TBK1250
VEGFR2> 1000

²IC50 values were determined using in vitro kinase assays.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of pyrazolo[3,4-c]pyridine compounds on the metabolic activity of cultured cells, which is an indicator of cell viability.

Materials:

  • Pyrazolo[3,4-c]pyridine compounds

  • Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the pyrazolo[3,4-c]pyridine compound in DMSO.

    • Perform serial dilutions of the compound in complete medium to achieve the desired final concentrations (e.g., 0.01 to 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

In Vitro Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of pyrazolo[3,4-c]pyridine compounds against a specific protein kinase (e.g., CDK2, TRKA). Commercial kits are widely available for various kinases.

Materials:

  • Pyrazolo[3,4-c]pyridine compounds

  • Recombinant human kinase (e.g., CDK2/cyclin A)

  • Kinase-specific substrate

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrazolo[3,4-c]pyridine compound in the appropriate kinase assay buffer.

    • Prepare the kinase, substrate, and ATP solutions in the kinase assay buffer according to the manufacturer's instructions.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the assay plate.

    • Add the kinase to the wells.

    • Initiate the kinase reaction by adding the substrate/ATP mixture.

    • Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 60 minutes).

  • Signal Detection:

    • Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

    • Incubate for 10 minutes at room temperature to allow the signal to stabilize.

  • Luminescence Measurement:

    • Measure the luminescence using a plate-reading luminometer. The luminescent signal is inversely proportional to the amount of kinase activity.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.

    • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a pyrazolo[3,4-c]pyridine compound on cell cycle progression.[1]

Materials:

  • Pyrazolo[3,4-c]pyridine compound

  • Human cancer cell lines

  • Complete cell culture medium

  • PBS

  • 70% cold ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pyrazolo[3,4-c]pyridine compound at concentrations around its IC50 value for 24, 48, and 72 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.

    • Incubate the cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash with PBS.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle distribution of treated cells with that of the control cells.

Visualizations

Signaling Pathway Diagram

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., TRK) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription TBK1 TBK1 IRF3 IRF3 TBK1->IRF3 P_IRF3 p-IRF3 IRF3->P_IRF3 IFN_Genes Interferon Genes P_IRF3->IFN_Genes CDK2 CDK2/Cyclin E/A Cell_Cycle Cell Cycle Progression (G1/S Transition) CDK2->Cell_Cycle Pyrazolo_Pyridine Pyrazolo[3,4-c]pyridine Compound Pyrazolo_Pyridine->RTK Inhibition Pyrazolo_Pyridine->TBK1 Inhibition Pyrazolo_Pyridine->CDK2 Inhibition

Caption: Potential signaling pathways targeted by pyrazolo[3,4-c]pyridine compounds.

Experimental Workflow Diagram

Experimental_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization Compound_Library Pyrazolo[3,4-c]pyridine Compound Library Cell_Viability Cell Viability Assay (MTT) Compound_Library->Cell_Viability Hit_Identification Hit Identification (IC50 < 10 µM) Cell_Viability->Hit_Identification Kinase_Assay In Vitro Kinase Assay Hit_Identification->Kinase_Assay Active Compounds Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Active Compounds Mechanism_of_Action Mechanism of Action Elucidation Kinase_Assay->Mechanism_of_Action Cell_Cycle_Analysis->Mechanism_of_Action

References

Application

Application Notes and Protocols for the Functionalization of the Pyrazolo[3,4-c]pyridine Core

For Researchers, Scientists, and Drug Development Professionals These application notes provide a detailed overview of the synthetic strategies for the functionalization of the pyrazolo[3,4-c]pyridine core, a significant...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic strategies for the functionalization of the pyrazolo[3,4-c]pyridine core, a significant scaffold in medicinal chemistry due to its structural similarity to purines. The protocols outlined below are based on established and recent methodologies, offering a guide for the synthesis of diverse derivatives for drug discovery and development.

The pyrazolo[3,4-c]pyridine scaffold is a key heterocyclic motif that has garnered attention in drug discovery due to its role as a purine isostere. This structural similarity allows compounds based on this core to interact with a variety of biological targets, leading to a broad range of applications, including as anti-inflammatory, antiviral, and anti-cancer agents.[1] The ability to selectively functionalize different positions of this core is crucial for developing novel therapeutic agents.

Recent advancements have established efficient synthetic routes to 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which serve as versatile starting materials for a variety of functionalization reactions.[1][2] These methods allow for the selective elaboration of the molecule at multiple positions, including the nitrogen atoms (N-1 and N-2) and the carbon atoms (C-3, C-5, and C-7).[1][2][3][4][5]

Key functionalization strategies include:

  • N-alkylation and protection: Selective functionalization of the N-1 and N-2 positions.[1][2]

  • Suzuki-Miyaura cross-coupling: For the introduction of aryl and heteroaryl groups, particularly at the C-3 position.[2][6][7]

  • Buchwald-Hartwig amination: For the formation of C-N bonds, typically at the C-5 position.[1][2]

  • Metalation and Negishi cross-coupling: For functionalization at the C-7 position.[1][2]

These methodologies provide a robust toolkit for creating libraries of pyrazolo[3,4-c]pyridine derivatives for structure-activity relationship (SAR) studies.

Experimental Protocols

Herein, we provide detailed protocols for key functionalization reactions of the pyrazolo[3,4-c]pyridine core.

Protocol 1: Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridines

This protocol describes the synthesis of 5-chloro- and 5-bromo-1H-pyrazolo[3,4-c]pyridine, which are key intermediates for further functionalization.[1]

  • Step 1: Acetylation and Diazotization

    • To a solution of the starting aminopyridine in dichloroethane (DCE) and acetic anhydride (Ac₂O), add sodium nitrite (NaNO₂) portion-wise at room temperature.

    • Heat the reaction mixture to 90 °C and stir for 20 hours.

    • After cooling, the resulting 1-(5-halo-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one can be isolated.

  • Step 2: Deacetylation

    • Dissolve the product from Step 1 in methanol (MeOH).

    • Add sodium methoxide (NaOMe) and stir the mixture at room temperature for 1 hour.

    • Following the reaction, the desired 5-halo-1H-pyrazolo[3,4-c]pyridines can be isolated in excellent overall yield.[1]

Protocol 2: C-5 Functionalization via Buchwald-Hartwig Amination

This protocol details the palladium-catalyzed amination of a 5-bromo-pyrazolo[3,4-c]pyridine derivative.[1]

  • Reaction Setup:

    • In a reaction vessel, combine the 5-bromo-pyrazolo[3,4-c]pyridine substrate, the desired primary, secondary, or aromatic amine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), racemic-BINAP, and sodium tert-butoxide (NaOᵗBu).

    • Add tetrahydrofuran (THF) as the solvent.

  • Reaction Conditions:

    • Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C) until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up and Purification:

    • After completion, cool the reaction mixture and quench with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the aminated product.

Protocol 3: C-3 Functionalization via Tandem Borylation and Suzuki-Miyaura Cross-Coupling

This protocol describes a one-pot, two-step process for the functionalization of the C-3 position.[1][4]

  • Step 1: C-H Borylation

    • In a microwave vial, combine the N-protected pyrazolo[3,4-c]pyridine, [Ir(COD)OMe]₂, 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), and bis(pinacolato)diboron (B₂pin₂).

    • Add methyl tert-butyl ether (MTBE) as the solvent.

    • Heat the mixture in a microwave reactor at 100 °C.

  • Step 2: Suzuki-Miyaura Cross-Coupling

    • To the crude borylated intermediate from Step 1, add the desired aryl or heteroaryl halide, [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂), and cesium carbonate (Cs₂CO₃).

    • Add dimethylacetamide (DMAc) as the solvent.

    • Heat the reaction mixture in a microwave reactor at 120 °C.

    • After cooling, perform a standard aqueous work-up and purify by column chromatography to obtain the C-3 functionalized product.

Protocol 4: C-7 Functionalization via Metalation and Negishi Cross-Coupling

This protocol details the selective functionalization of the C-7 position.[1][2][4]

  • Step 1: Metalation

    • Dissolve the N-protected pyrazolo[3,4-c]pyridine in anhydrous THF and cool to -40 °C.

    • Add a solution of TMPMgCl·LiCl and stir for the specified time.

  • Step 2: Reaction with Electrophile or Transmetalation

    • For reaction with an electrophile: Add the desired electrophile (e.g., iodine) to the reaction mixture and allow it to warm to room temperature.

    • For Negishi Cross-Coupling: Add a solution of ZnCl₂ to the reaction mixture, followed by the aryl iodide and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate.

    • Purify by column chromatography.

Data Presentation

Table 1: Summary of Yields for Functionalization of the Pyrazolo[3,4-c]pyridine Core

PositionReactionReagents/CatalystSubstrateProductYield (%)Reference
N-1MesylationMsCl, Pyridine5-bromo-1H-pyrazolo[3,4-c]pyridineN-1 mesyl protected92[1]
C-5Buchwald-Hartwig AminationPd₂(dba)₃, rac-BINAP, NaOᵗBuN-protected 5-bromo-pyrazolo[3,4-c]pyridineN-protected 5-amino derivative62-97[1]
C-3Suzuki-Miyaura CouplingPd(OAc)₂, XPhos, K₂CO₃N-protected 3-triflate-pyrazolo[3,4-c]pyridineN-protected 3-aryl derivative17-86[6]
C-7Metalation/IodinationTMPMgCl·LiCl, I₂N-protected pyrazolo[3,4-c]pyridineN-protected 7-iodo derivative-[1][4]

Table 2: Biological Activity of Selected Pyrazolo[3,4-c]pyridine Derivatives

Compound IDTargetActivity (IC₅₀)Disease AreaReference
19a NAMPT inhibitor-Cancer[8]
20g-s -19–29 µg/mLCancer[8]

Note: More specific quantitative biological data was not available in the provided search results.

Visualizations

G cluster_synthesis Synthesis of Pyrazolo[3,4-c]pyridine Core Aminopyridine Aminopyridine Ac2O_NaNO2 1. Ac₂O, NaNO₂ DCE, 90°C Intermediate_Ac 1-(5-halo-pyrazolo[3,4-c] pyridin-1-yl)ethan-1-one Aminopyridine->Intermediate_Ac Step 1 NaOMe 2. NaOMe, MeOH rt PyrazoloCore 5-Halo-1H-pyrazolo[3,4-c]pyridine Intermediate_Ac->PyrazoloCore Step 2

Caption: Synthesis of the 5-halo-1H-pyrazolo[3,4-c]pyridine core.

G cluster_n_func N-Functionalization cluster_c5_func C-5 Functionalization cluster_c3_func C-3 Functionalization cluster_c7_func C-7 Functionalization PyrazoloCore 5-Halo-1H-pyrazolo[3,4-c]pyridine N_Protect Protection/Alkylation PyrazoloCore->N_Protect Buchwald Buchwald-Hartwig Amination (Pd₂(dba)₃, rac-BINAP) PyrazoloCore->Buchwald Borylation C-H Borylation ([Ir(COD)OMe]₂) PyrazoloCore->Borylation Metalation Metalation (TMPMgCl·LiCl) PyrazoloCore->Metalation N1_Product N-1 Functionalized N_Protect->N1_Product N2_Product N-2 Functionalized N_Protect->N2_Product C5_Product C-5 Aminated Buchwald->C5_Product Suzuki Suzuki-Miyaura Coupling (Pd(dppf)Cl₂) Borylation->Suzuki C3_Product C-3 Arylated Suzuki->C3_Product Negishi Negishi Coupling or Electrophilic Trap Metalation->Negishi C7_Product C-7 Functionalized Negishi->C7_Product

Caption: Vectorial functionalization of the pyrazolo[3,4-c]pyridine core.

References

Method

Application Notes and Protocols: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine as a Scaffold for Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the utility of the pyrazolo[3,4-c]pyridine scaffold, exemplified by 1-Acetyl-5-chloropyrazolo[3,...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the pyrazolo[3,4-c]pyridine scaffold, exemplified by 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, in the development of potent and selective kinase inhibitors. The methodologies and data presented herein are designed to guide researchers in the evaluation and characterization of novel kinase inhibitors based on this privileged heterocyclic core. Pyrazolopyridines are recognized as effective hinge-binding cores that can occupy the ATP pocket of kinases, making them a valuable scaffold in drug discovery.[1]

Data Presentation: Kinase Inhibition Profiles of Pyrazolopyridine Derivatives

The following tables summarize the inhibitory activities of various pyrazolopyridine derivatives against a range of protein kinases. This data is intended to serve as a reference for the potential targets of novel analogs based on the 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine scaffold.

Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against Cyclin-Dependent Kinases (CDKs)

Compound IDTarget KinaseIC50 (µM)Reference
1 CDK2/cyclin A20.57[2]
4 CDK2/cyclin A20.24[2]
8 CDK2/cyclin A20.65[2]
11 CDK2/cyclin A20.50[2]
14 CDK2/cyclin A20.93[2]
RoscovitineCDK2/cyclin A20.394[2]

Table 2: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Various Kinases

Compound IDTarget KinaseIC50 (µM)Reference
15 EGFR0.135[3]
16 EGFR0.034[3]
4 EGFR0.054[3]

Table 3: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against c-Met

Compound IDTarget KinaseIC50 (nM)Reference
5a c-Met4.27[4]
5b c-Met7.95[4]
Cabozantinibc-Met5.38[4]

Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against TANK-binding kinase 1 (TBK1)

Compound IDTarget KinaseIC50 (nM)Reference
15y TBK10.2[5]
BX795TBK17.1[5]
MRT67307TBK128.7[5]

Experimental Protocols

Detailed methodologies for key experiments in the evaluation of kinase inhibitors are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.[3][6][7]

Materials:

  • Purified recombinant kinase (e.g., CDK2, EGFR, c-Met, TBK1)

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the target kinase, and the kinase-specific substrate.

  • Initiate Reaction: Add ATP to each well to start the kinase reaction. The final reaction volume is typically 5 µL.[6]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).[5]

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6]

  • Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used to generate a luminescent signal. Incubate for 30 minutes at room temperature.[6]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the cytotoxic or anti-proliferative effects of the test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HCT-116, MCF-7, HepG2, A549)[2]

  • Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Protocol 3: Cell Cycle Analysis

This protocol is used to determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Ethanol (70%, ice-cold)

  • RNase A

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.

  • Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently and fix overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A. Incubate in the dark for 30 minutes.

  • Data Acquisition: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Visualizations

Signaling Pathway

G cluster_0 Cell Cycle Progression CDK4_6_CyclinD CDK4/6-Cyclin D G1 G1 Phase CDK4_6_CyclinD->G1 Progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 Transition CDK2_CyclinA CDK2-Cyclin A S S Phase CDK2_CyclinA->S Progression CDK1_CyclinB CDK1-Cyclin B G2 G2 Phase CDK1_CyclinB->G2 Transition G1->S S->G2 M M Phase G2->M Inhibitor Pyrazolo[3,4-c]pyridine Inhibitor Inhibitor->CDK2_CyclinE Inhibitor->CDK2_CyclinA

Caption: Generalized CDK-mediated cell cycle pathway and potential inhibition by pyrazolopyridine derivatives.

Experimental Workflow

G cluster_0 Kinase Inhibitor Discovery Workflow Compound_Library Compound Library (Pyrazolopyridine Derivatives) HTS High-Throughput Screening (In Vitro Kinase Assay) Compound_Library->HTS Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vivo In Vivo Studies Lead_Opt->In_Vivo Candidate Drug Candidate In_Vivo->Candidate

Caption: A typical workflow for the discovery and development of kinase inhibitors.

Structure-Activity Relationship (SAR)

G cluster_0 Modifications Scaffold Core Scaffold Pyrazolo[3,4-c]pyridine R1 R1 (e.g., Acetyl) Scaffold->R1 Attach R2 R2 (e.g., Chloro) Scaffold->R2 Attach R3 R3 (Other positions) Scaffold->R3 Attach Activity Biological Activity (e.g., IC50) R1->Activity Influences R2->Activity Influences R3->Activity Influences

Caption: Conceptual diagram of a Structure-Activity Relationship (SAR) study for the pyrazolopyridine scaffold.

References

Application

Application Notes and Protocols for the Laboratory Synthesis of Substituted Pyrazolopyridines

For Researchers, Scientists, and Drug Development Professionals These application notes provide an overview and detailed protocols for the laboratory synthesis of various substituted pyrazolopyridine scaffolds. Pyrazolop...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the laboratory synthesis of various substituted pyrazolopyridine scaffolds. Pyrazolopyridines are a significant class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules and are of great interest in medicinal chemistry and drug discovery.[1] This document outlines common synthetic strategies for preparing key isomers of the pyrazolopyridine family, including pyrazolo[3,4-b]pyridines, pyrazolo[1,5-a]pyridines, and pyrazolo[4,3-c]pyridines.

Synthesis of Substituted Pyrazolo[3,4-b]pyridines

The pyrazolo[3,4-b]pyridine core is a common scaffold in pharmaceutically active compounds.[2] Synthetic strategies often involve the construction of the pyridine ring onto a pre-existing pyrazole core.

From 5-Aminopyrazoles and 1,3-Dicarbonyl Compounds

A widely utilized method for the synthesis of 1H-pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds.[3] This reaction can be performed under various conditions, and if the 1,3-dicarbonyl compound is unsymmetrical, it can lead to the formation of two regioisomers.[3]

Experimental Protocol: Synthesis of 1,3-disubstituted-1H-pyrazolo[3,4-b]pyridines

Materials and Reagents:

  • Substituted 5-aminopyrazole (e.g., 1-phenyl-3-methyl-5-aminopyrazole)

  • 1,3-Diketone (e.g., acetylacetone)

  • Glacial Acetic Acid (AcOH) or Ethanol (EtOH)

  • Phosphorus oxychloride (POCl₃) (optional, for dehydration)

Procedure:

  • To a solution of the substituted 5-aminopyrazole (1.0 eq) in glacial acetic acid or ethanol, add the 1,3-dicarbonyl compound (1.0-1.2 eq).

  • Reflux the reaction mixture for 4-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • If necessary, concentrate the mixture under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • In some cases, treatment with POCl₃ after the initial condensation can facilitate the final cyclization and dehydration.[1]

From 5-Amino-1-phenylpyrazole and α,β-Unsaturated Ketones

Another approach involves the cyclization of 5-aminopyrazoles with α,β-unsaturated ketones, often catalyzed by a Lewis acid such as Zirconium(IV) chloride (ZrCl₄).[2]

Experimental Protocol: Synthesis of 4-Substituted 6-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridines [2]

Materials and Reagents:

  • α,β-Unsaturated ketone (e.g., chalcone derivatives) (1.0 eq)

  • 5-Amino-1-phenyl-pyrazole (1.0 eq)

  • Zirconium(IV) chloride (ZrCl₄) (0.3 eq)

  • Dimethylformamide (DMF)

  • Ethanol (EtOH)

  • Chloroform (CHCl₃)

  • Water

Procedure:

  • In a reaction vessel, dissolve the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL).

  • Add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.

  • Degas the reaction mixture.

  • Add ZrCl₄ (0.15 mmol) to the mixture.

  • Stir the reaction mixture vigorously at 95 °C for 16 hours.

  • After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.

  • Add CHCl₃ and water to the residue and separate the two phases.

  • Wash the aqueous phase twice with CHCl₃.

  • Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 1: Comparison of Synthetic Methods for Pyrazolo[3,4-b]pyridines

MethodStarting MaterialsCatalyst/ReagentTypical YieldsReference
Condensation with 1,3-Diketones5-Aminopyrazole, 1,3-DiketoneAcetic AcidModerate to Good[3]
Cyclization with Unsaturated Ketones5-Amino-1-phenylpyrazole, α,β-Unsaturated KetoneZrCl₄13-28%[2]
Gould-Jacobs Reaction3-Aminopyrazole, Diethyl 2-(ethoxymethylene)malonateHeat, then POCl₃Variable[1]

Diagram 1: General Synthetic Workflow for Pyrazolo[3,4-b]pyridines

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 5-Aminopyrazole C Condensation/ Cyclization A->C B 1,3-Dicarbonyl Compound or α,β-Unsaturated Ketone B->C D Substituted Pyrazolo[3,4-b]pyridine C->D

Caption: Synthetic workflow for pyrazolo[3,4-b]pyridines.

Synthesis of Substituted Pyrazolo[1,5-a]pyridines

Pyrazolo[1,5-a]pyridines are another important class of fused heterocycles. A common synthetic route involves the [3+2] annulation of N-aminopyridinium ylides with various dipolarophiles.

TEMPO-Mediated [3+2] Annulation-Aromatization

A modern approach utilizes (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) to mediate the [3+2] annulation–aromatization of N-aminopyridines and α,β-unsaturated compounds, offering good to excellent yields and high regioselectivity.[4]

Experimental Protocol: TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [4]

Materials and Reagents:

  • N-Aminopyridine derivative (1.0 eq)

  • α,β-Unsaturated compound (ketone, ester, nitrile, or nitroalkene) (1.2 eq)

  • TEMPO (20 mol%)

  • Toluene or another suitable solvent

Procedure:

  • To a solution of the N-aminopyridine in a suitable solvent, add the α,β-unsaturated compound and TEMPO.

  • Stir the reaction mixture at the specified temperature (e.g., room temperature to 80 °C) for the required time (typically a few hours).

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired substituted pyrazolo[1,5-a]pyridine.

Table 2: Substrate Scope for TEMPO-Mediated Synthesis of Pyrazolo[1,5-a]pyridines [4]

α,β-Unsaturated Compound TypeProduct TypeTypical Yields
α,β-Unsaturated Ketones2-Acyl-pyrazolo[1,5-a]pyridines77-87%
α,β-Unsaturated Esters3-Ester-substituted pyrazolo[1,5-a]pyridines75-85%
Acrylonitrile Derivatives3-Cyano-pyrazolo[1,5-a]pyridinesModerate to Good
β-Nitrostyrenes3-Nitro-pyrazolo[1,5-a]pyridinesGood

Diagram 2: Logical Relationship in Pyrazolo[1,5-a]pyridine Synthesis

G A N-Aminopyridine C [3+2] Annulation Intermediate A->C B α,β-Unsaturated Compound B->C D Aromatization C->D TEMPO (Oxidant) E Substituted Pyrazolo[1,5-a]pyridine D->E

Caption: Key steps in pyrazolo[1,5-a]pyridine formation.

Synthesis of Substituted Pyrazolo[4,3-c]pyridines

The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various strategies, including the functionalization of a preformed pyrazole ring.

From Pyrazole-3-acetic Acid Derivatives

One route involves the preparation of 4-carboxy-1,5-diphenylpyrazole-3-acetic acid, which can be converted to its anhydride. This anhydride serves as a key intermediate that reacts with primary amines to form monoamides, which can then be cyclized to the pyrazolo[4,3-c]pyridine dione core.[5]

Experimental Protocol: Synthesis of 2,3-Diphenylpyrazolo[4,3-c]pyridine-(5H,7H)-4,6-dione [5]

Materials and Reagents:

  • 4-Carboxy-1,5-diphenylpyrazole-3-acetic acid (I)

  • Ammonia solution

  • Acetyl chloride

  • Benzene

Procedure (Conceptual Outline):

  • Prepare the ammonium salt of 4-carboxy-1,5-diphenylpyrazole-3-acetic acid (I).

  • Heating the ammonium salt in a vacuum at 220 °C yields 2,3-diphenylpyrazolo[4,3-c]pyridine-(5H,7H)-4,6-dione (VIIa).

  • Alternatively, react the anhydride of (I) with a primary amine to form a monoamide (III).

  • Ring closure of the monoamide (III) with acetyl chloride in benzene affords the N-substituted pyrazolo[4,3-c]pyridine dione (e.g., VIIb).

Iodine-Catalyzed Intramolecular Cyclization

A method for synthesizing pyrazolo[4,3-c]pyridines involves an iodine-catalyzed intramolecular cyclization. This approach is part of a trend towards more sustainable, one-pot syntheses of heterocyclic compounds.[6] While the specific protocol is not detailed in the abstract, it highlights a modern synthetic strategy.

Table 3: Synthetic Approaches to the Pyrazolo[4,3-c]pyridine Core

MethodKey Intermediate/Starting MaterialKey TransformationReference
From Pyrazole-3-acetic acidAnhydride of 4-carboxy-pyrazole-3-acetic acidAmidation and cyclization[5]
Intramolecular CyclizationSuitably functionalized pyrazole precursorI₂-catalyzed cyclization[6]
From 2-Amino-4-picoline2-amino-3-nitro-4-picolineMulti-step synthesis[7]

Diagram 3: Conceptual Pathway for Pyrazolo[4,3-c]pyridine Synthesis

G A Functionalized Pyrazole Precursor B Intramolecular Cyclization A->B I₂ or other reagents C Substituted Pyrazolo[4,3-c]pyridine B->C

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

Welcome to the technical support center for the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting ass...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance, detailed protocols, and optimization strategies.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine? A1: A common and effective strategy involves a two-step process. The synthesis typically starts from 1H-Pyrazolo[3,4-c]pyridin-5-amine. The first key step is a Sandmeyer reaction to convert the 5-amino group into a 5-chloro group. The resulting 5-chloropyrazolo[3,4-c]pyridine intermediate is then acetylated on the pyrazole nitrogen (N1) to yield the final product.

Q2: What are the critical parameters to control during the Sandmeyer reaction for this scaffold? A2: The Sandmeyer reaction is highly sensitive to several factors.[1] Key parameters include:

  • Temperature: Diazotization must be performed at low temperatures (typically 0-5 °C) to ensure the stability of the diazonium salt intermediate.

  • Purity of Sodium Nitrite: The purity and stoichiometry of sodium nitrite are crucial for complete diazotization and to minimize side reactions.

  • Copper(I) Catalyst: The choice and quality of the copper(I) salt (e.g., CuCl) are critical for the conversion of the diazonium salt to the chloro-derivative.[2]

  • Acidity: Maintaining a strongly acidic environment is necessary for the formation and stability of the diazonium salt.

Q3: Which nitrogen gets acetylated on the 5-chloropyrazolo[3,4-c]pyridine ring? A3: In the pyrazolo[3,4-c]pyridine ring system, the acetylation with reagents like acetic anhydride typically occurs on the pyrazole nitrogen at the N1 position. This is due to the electronic characteristics of the fused heterocyclic system. Direct acetylation of such π-excessive N-heteroaromatic systems has been effectively reported.[3][4]

Synthetic Pathway Overview

The logical workflow for the synthesis is outlined below, starting from the commercially available or synthesized 1H-Pyrazolo[3,4-c]pyridin-5-amine.

Start 1H-Pyrazolo[3,4-c]pyridin-5-amine Inter 5-Chloropyrazolo[3,4-c]pyridine Start->Inter Step 1: Sandmeyer Reaction (NaNO₂, HCl, CuCl) End 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine Inter->End Step 2: Acetylation (Acetic Anhydride)

Caption: Proposed synthetic route for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis.

Step 1: Sandmeyer Reaction (Amino to Chloro Conversion)

Q: I am experiencing a very low yield of the 5-chloropyrazolo[3,4-c]pyridine intermediate. What are the potential causes and solutions? A: Low yield is a common problem in Sandmeyer reactions. The following workflow can help diagnose the issue.

cluster_causes Potential Causes cluster_solutions Solutions & Optimizations Start Low Yield of 5-chloropyrazolo[3,4-c]pyridine C1 Incomplete Diazotization Start->C1 C2 Diazonium Salt Decomposition Start->C2 C3 Inefficient Cl⁻ Substitution Start->C3 C4 Side Reactions (e.g., Phenol Formation) Start->C4 S1 Verify NaNO₂ purity & stoichiometry. Ensure slow, dropwise addition. C1->S1 S2 Maintain temperature strictly at 0-5 °C. Use diazonium salt immediately. C2->S2 S3 Use freshly prepared, high-purity CuCl. Ensure catalyst is fully dissolved/suspended. C3->S3 S4 Work under inert atmosphere (N₂ or Ar). Minimize water in the copper catalyst addition step. C4->S4

Caption: Troubleshooting workflow for low yield in the Sandmeyer reaction.

Q: My final product from Step 1 is contaminated with a significant amount of 1H-Pyrazolo[3,4-c]pyridin-5-ol. Why did this happen? A: The formation of the corresponding phenol (or pyridinol in this case) is a classic side reaction in the Sandmeyer sequence. It occurs when the diazonium salt intermediate reacts with water instead of the chloride ion.

  • Cause: This is often due to an excess of water in the reaction mixture or the reaction temperature rising, which accelerates the decomposition of the diazonium salt and its reaction with the aqueous solvent.

  • Solution: Ensure the copper(I) chloride solution is concentrated and added efficiently to the diazonium salt solution. Maintaining a low temperature (<5 °C) throughout the process is critical to suppress this side reaction.

Step 2: Acetylation

Q: The acetylation of 5-chloropyrazolo[3,4-c]pyridine is incomplete, and I recover a lot of starting material. How can I drive the reaction to completion? A: Incomplete acetylation can be due to several factors:

  • Insufficient Reagent: Ensure at least 1.5-2.0 equivalents of acetic anhydride are used per equivalent of the substrate.[5]

  • Low Reaction Temperature or Short Reaction Time: While the reaction often proceeds at room temperature, gentle heating (e.g., to 40-50 °C) may be required to achieve full conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Presence of a Catalyst: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the rate of acetylation.[5]

  • Solvent Choice: Pyridine is a common solvent as it also acts as a base to neutralize the acetic acid byproduct.[5] If using a non-basic solvent like Dichloromethane (DCM), a stoichiometric amount of a tertiary amine base (e.g., triethylamine) is required.

Q: I am observing multiple products in my acetylation reaction. What could they be? A: While N1 acetylation is favored, other side reactions are possible:

  • Di-acetylation: Under harsh conditions, a second acetyl group might be added, though this is less common for this specific substrate.

  • Ring Opening/Rearrangement: Pyrazolopyridine systems can sometimes undergo rearrangement, although this is less likely under standard acetylation conditions.[6]

  • Impure Starting Material: Ensure the 5-chloropyrazolo[3,4-c]pyridine intermediate from Step 1 is pure before proceeding.

Solution: Purify the intermediate from Step 1 thoroughly. Use controlled acetylation conditions (e.g., acetic anhydride in pyridine at room temperature or with gentle heating) and monitor by TLC to stop the reaction upon completion, avoiding prolonged heating that might lead to byproducts.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloropyrazolo[3,4-c]pyridine
  • Diazotization:

    • Suspend 1H-Pyrazolo[3,4-c]pyridin-5-amine (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Prepare a solution of sodium nitrite (NaNO₂, 1.1 eq) in a minimal amount of cold water.

    • Add the NaNO₂ solution dropwise to the cold suspension, ensuring the temperature remains below 5 °C.

    • Stir the resulting solution for an additional 30 minutes at 0-5 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride (CuCl, 1.2 eq) in concentrated HCl. Cool this solution to 0-5 °C.

    • Add the cold diazonium salt solution portion-wise to the stirred CuCl solution. Vigorous evolution of nitrogen gas will be observed.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Work-up and Purification:

    • Neutralize the reaction mixture carefully with a base (e.g., aqueous ammonia or sodium carbonate solution) to a pH of ~8-9.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure 5-Chloropyrazolo[3,4-c]pyridine.

Protocol 2: Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine
  • Reaction Setup:

    • Dissolve 5-Chloropyrazolo[3,4-c]pyridine (1.0 eq) in anhydrous pyridine under an inert atmosphere (e.g., nitrogen).

    • Cool the solution to 0 °C in an ice bath.

  • Acetylation:

    • Add acetic anhydride (1.5 eq) dropwise to the solution.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). Gentle heating may be applied if the reaction is sluggish.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of methanol or water.

    • Remove the pyridine solvent under reduced pressure (co-evaporation with toluene can be effective).[5]

    • Dissolve the residue in dichloromethane or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate (NaHCO₃), and brine.[5]

    • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

    • Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Data & Optimization Tables

Table 1: Optimization of Sandmeyer Reaction Conditions
ParameterCondition A (Standard)Condition B (Optimized)Expected Outcome
Catalyst CuCl (1.2 eq)Freshly prepared CuCl (1.2 eq)Higher conversion, fewer byproducts
Temperature 0-10 °C0-5 °C (strictly controlled)Minimized diazonium decomposition
Solvent Aqueous HClConcentrated Aqueous HClImproved diazonium salt stability
Atmosphere AirInert (Nitrogen or Argon)Reduced oxidative side products
Table 2: Optimization of Acetylation Reaction
ParameterCondition A (Standard)Condition B (Catalytic)Condition C (Forced)Expected Outcome
Reagent Acetic Anhydride (1.5 eq)Acetic Anhydride (1.5 eq)Acetic Anhydride (2.0 eq)---
Solvent PyridinePyridinePyridineSolvent acts as base
Catalyst NoneDMAP (0.1 eq)DMAP (0.1 eq)Faster reaction rate with DMAP
Temperature Room TemperatureRoom Temperature50 °CIncreased rate, monitor for byproducts
Reaction Time 4-12 h1-4 h1-2 hShorter time with catalyst/heat

References

Optimization

Technical Support Center: Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The information is intended for researchers, scientists, and profe...

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most likely side products in the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine?

A1: While data on this specific molecule is limited, side products can be inferred from related pyrazolopyridine syntheses. Potential impurities can be categorized by their origin in the synthetic sequence:

  • Isomeric Impurities: Formation of regioisomers during the pyrazole ring closure is a common issue. Depending on the precursors, you might form an alternative pyrazolopyridine isomer.

  • Over-acetylation or N-migration: In some syntheses of related heterocycles, C-to-N migration of the acetyl group has been observed, which could lead to an N-acetyl hydrazone intermediate or side product.[1][2] Over-acetylation on other available nitrogen atoms is also a possibility, though less likely on the pyridine ring.

  • Incomplete Acetylation/Chlorination: Unreacted starting material (5-chloropyrazolo[3,4-c]pyridine) or the non-chlorinated precursor (1-acetylpyrazolo[3,4-c]pyridine) are common process-related impurities.

  • Hydrolysis Products: The acetyl group can be susceptible to hydrolysis back to the NH-pyrazole, especially during aqueous workup or chromatography on silica gel.[3] The chloro group may also be susceptible to hydrolysis under certain conditions, yielding a hydroxypyridine derivative.

  • Decomposition Products: Some pyrazolopyridine precursors, such as oxime tosylates, can be thermally sensitive and may decompose if heated excessively.[3]

Q2: How can I identify these side products in my reaction mixture?

A2: A combination of chromatographic and spectroscopic methods is essential:

  • TLC Analysis: Use thin-layer chromatography with different solvent systems to visualize the number of components in your crude product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools. Look for unexpected signals. For example, the presence of a peak around 15 ppm in ¹H NMR could indicate the NH of an unacetylated pyrazole. Isomeric impurities will present a completely different, yet distinct, set of aromatic signals. Tables of common solvent and reagent impurities in NMR spectra can help differentiate process contaminants from true side products.[4][5][6][7][8]

  • LC-MS: Liquid chromatography-mass spectrometry can help identify the molecular weights of the components in your mixture, confirming the presence of isomers (same mass) or other side products with different masses (e.g., hydrolyzed or unreacted materials).

Q3: My yield is very low. What are the common causes?

A3: Low yields can stem from several factors:

  • Poor quality of starting materials: Ensure the purity of your precursors.

  • Suboptimal reaction conditions: Temperature, reaction time, and reagent stoichiometry are critical. For example, cyclization reactions to form the pyrazolopyridine core can be highly sensitive to the base and solvent used.

  • Product decomposition: As mentioned, the product or intermediates may be unstable under the reaction, workup, or purification conditions (e.g., high heat or acidic/basic environments).[3]

  • Inefficient purification: The product may be lost during extraction or chromatography. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine may have moderate polarity, so choosing the right solvent system for extraction and chromatography is key.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Problem Encountered Potential Cause(s) Recommended Solution(s)
Multiple Spots on TLC Close to the Product Spot Formation of regioisomers during cyclization.Re-evaluate the cyclization strategy to favor the desired isomer. This may involve using starting materials with blocking groups or different activating groups that direct the regioselectivity. Purify carefully using flash column chromatography with a shallow solvent gradient or consider preparative HPLC.
Product Decomposes During Silica Gel Chromatography The acetyl group is being hydrolyzed by the acidic silica gel.[3]Neutralize the silica gel by pre-treating it with a triethylamine solution in your eluent system (e.g., 0.5-1% triethylamine). Alternatively, use a different stationary phase like alumina (basic or neutral).
¹H NMR Shows Residual Pyrazole N-H Proton Incomplete acetylation reaction.Increase the amount of acetylating agent (e.g., acetic anhydride or acetyl chloride). Increase the reaction time or temperature moderately. Ensure the base used (e.g., pyridine, triethylamine) is dry and sufficient to scavenge the acid byproduct.
Mass Spectrum Shows a Peak 18 amu Higher than Product Hydrolysis of the chloro group to a hydroxyl group.Avoid prolonged exposure to strong aqueous acids or bases during workup. Ensure all solvents are anhydrous if the reaction is moisture-sensitive.
Reaction Mixture Turns Dark/Polymerizes Thermal decomposition of intermediates or product.Run the reaction at a lower temperature. If the reaction is exothermic, ensure efficient stirring and cooling. Some precursors like oxime tosylates are known to be thermally sensitive.[3]

Illustrative Experimental Protocol

The synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine would likely involve the formation of a substituted pyrazole followed by cyclization and functionalization, or formation of a functionalized pyridine followed by pyrazole annulation. Below is a hypothetical, generalized protocol for the final acetylation step, highlighting critical control points.

Objective: Acetylation of 5-chloropyrazolo[3,4-c]pyridine.

Materials:

  • 5-chloropyrazolo[3,4-c]pyridine (1.0 eq)

  • Acetic Anhydride (1.5 eq)

  • Pyridine (solvent, anhydrous)

  • Dichloromethane (for workup)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve 5-chloropyrazolo[3,4-c]pyridine in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet. Cool the solution to 0 °C in an ice bath.

    • Critical Point: The starting material must be pure. Pyridine should be anhydrous to prevent hydrolysis of the acetic anhydride.

  • Acetylation: Slowly add acetic anhydride to the cooled solution dropwise over 15 minutes.

    • Critical Point: A slow addition helps to control the exotherm of the reaction.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate in hexanes). The disappearance of the starting material indicates completion.

    • Side Reaction Watchpoint: Prolonged reaction times or high temperatures may lead to side product formation.

  • Workup: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing cold saturated aqueous sodium bicarbonate solution to quench the excess acetic anhydride. Extract the aqueous layer three times with dichloromethane.

    • Critical Point: The quench should be done carefully as it can be exothermic and release CO₂ gas.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

    • Side Reaction Watchpoint: As noted, the product may be sensitive to acidic silica. Consider using a neutralized stationary phase or an alternative like alumina.[3]

Visualizations

A diagram illustrating a potential synthetic pathway and points where major side products may form.

G cluster_main Main Synthetic Pathway cluster_side Potential Side Products A Precursor A (e.g., Aminopyrazole) C Pyrazolo[3,4-c]pyridine Core A->C Cyclization B Precursor B (e.g., Dicarbonyl) B->C D 5-chloropyrazolo[3,4-c]pyridine C->D Chlorination S1 Isomeric Pyrazolopyridine C->S1 Regioselectivity Issue E Target Product: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine D->E Acetylation S2 Unreacted Starting Material (D) D->S2 Incomplete Reaction S3 Hydrolyzed Product (De-acetylated) E->S3 Hydrolysis (Workup/Purification)

Caption: Logical workflow of synthesis with potential side product formation points.

References

Troubleshooting

Technical Support Center: Purification of Acetylated Pyrazolopyridine Compounds

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of acetylated pyrazolopyridine compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for purifying acetylated pyrazolopyridine compounds?

A1: The primary purification techniques for acetylated pyrazolopyridine compounds are flash column chromatography and recrystallization.[1][2] Preparative High-Performance Liquid Chromatography (Prep-HPLC) can also be employed for difficult separations or to achieve very high purity.[3][4] The choice of method depends on the scale of the purification, the nature of the impurities, and the required final purity.

Q2: How do I choose an appropriate solvent system for Thin-Layer Chromatography (TLC) analysis of my acetylated pyrazolopyridine?

A2: A good starting point for TLC solvent selection is a mixture of a non-polar solvent like hexane and a more polar solvent such as ethyl acetate.[1][5] The polarity of the mobile phase can be gradually increased by raising the proportion of ethyl acetate. For more polar acetylated pyrazolopyridines, a system of methanol in dichloromethane may be effective.[1] The ideal solvent system should provide a retention factor (Rf) value between 0.2 and 0.4 for the desired compound to ensure good separation on a column.[1]

Q3: My acetylated pyrazolopyridine is not separating from an impurity during column chromatography. What can I do?

A3: If you are experiencing co-elution of your product with an impurity, consider the following troubleshooting steps:

  • Optimize the Mobile Phase: Experiment with different solvent systems. Substituting ethyl acetate with another solvent of similar polarity, such as acetone or dichloromethane, might change the selectivity.[6]

  • Use a Gradient Elution: A shallow gradient of the polar solvent can improve the separation of closely eluting compounds.[1]

  • Change the Stationary Phase: If using silica gel, consider switching to alumina, which can be beneficial for purifying amines and other basic compounds.[7] For highly polar compounds, reverse-phase chromatography (e.g., C18 silica) with a mobile phase of water/acetonitrile or water/methanol may provide better separation.[1]

  • Check for Column Overloading: Ensure you are not loading too much crude material onto the column. A general guideline is to load 1-5% of the stationary phase's mass.[8]

Q4: I am having trouble recrystallizing my acetylated pyrazolopyridine. It either "oils out" or the yield is very low. What should I do?

A4: "Oiling out" occurs when the compound precipitates at a temperature above its melting point. To address this, you can try increasing the solvent volume or cooling the solution more slowly.[2] Low recrystallization yields can be improved by:

  • Using the minimum amount of hot solvent necessary to dissolve the compound.[2]

  • Cooling the solution thoroughly in an ice bath to maximize precipitation.[2]

  • Selecting a solvent system where the compound has high solubility when hot and very low solubility when cold. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and hexane/acetone.[2][6]

Q5: How can I remove colored impurities from my acetylated pyrazolopyridine product?

A5: Colored impurities can often be removed by treating a hot solution of your crude product with a small amount of activated charcoal before filtration.[9] The charcoal adsorbs the colored impurities. However, be aware that activated charcoal can also adsorb some of your desired product, which may lead to a decrease in yield.[9]

Q6: I have synthesized an acetylated pyrazolopyridine via Friedel-Crafts acylation and suspect I have regioisomers. How can I separate them?

A6: The separation of regioisomers, a common challenge in the synthesis of substituted heterocycles, can be difficult due to their similar physicochemical properties.[10][11]

  • Flash Column Chromatography: This is the most common method for separating regioisomers. Careful optimization of the eluent system is critical.[10]

  • Fractional Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be an effective separation technique.[10]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Poor Separation in Column Chromatography The chosen mobile phase lacks the necessary selectivity.Re-optimize the mobile phase using TLC with different solvent combinations.[8]
The column has been overloaded with crude material.Use a larger column or decrease the amount of sample loaded (aim for 1-5% of the stationary phase mass).[8]
The column was not packed uniformly.Ensure the column is packed evenly to avoid channels or cracks.
Compound "Oils Out" During Recrystallization The boiling point of the solvent is higher than the melting point of the compound.Use a solvent with a lower boiling point or add more of the "good" solvent to lower the saturation temperature.[2]
The solution is cooling too quickly.Allow the solution to cool slowly. Using an insulated container can help.[2]
Low Yield After Recrystallization Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.[2]
The solution was not cooled sufficiently.Ensure the solution is thoroughly cooled, for example, in an ice bath, to maximize product precipitation.[2]
Streaking on TLC Plate The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is highly polar and interacting strongly with the silica gel.Add a small amount of a polar solvent like methanol or a few drops of acetic acid or triethylamine to the mobile phase to improve the spot shape.
Product is Contaminated with Starting Material The reaction did not go to completion.Monitor the reaction progress using TLC to ensure full conversion of the starting material. If the reaction is incomplete, consider extending the reaction time or re-evaluating the reaction conditions.
The polarity of the starting material and product are very similar.A shallow elution gradient in column chromatography may be necessary to separate the product from the unreacted starting material.

Data Presentation

Table 1: Typical Purification Parameters for Acetylated Heterocyclic Compounds

Compound Type Purification Method Stationary Phase Mobile Phase / Solvent System Typical Yield (%) Typical Purity (%)
Acetylated Imidazo[1,2-a]pyridinesColumn ChromatographySilica GelGradient: 0-100% Ethyl Acetate in Hexane60-95>95
N-acetyl Pyrazole DerivativesRecrystallizationN/AEthanol or Glacial Acetic Acid65-85>98
Acetylated PyrazolopyridinesColumn ChromatographySilica Gel10% Ethyl Acetate in Chloroform80-90>95
Acetylated Thiophene/Furan/PyrroleColumn ChromatographySilica GelNot specified, but likely Hexane/Ethyl Acetate70-95>98

Note: The data in this table is compiled from various sources on acetylated heterocyclic compounds and should be used as a general guideline.[12][13][14][15] Optimal conditions for specific acetylated pyrazolopyridine derivatives should be determined experimentally.

Experimental Protocols

Protocol 1: Flash Column Chromatography

This protocol outlines a general procedure for the purification of an acetylated pyrazolopyridine compound using flash column chromatography on silica gel.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate) to find an eluent that gives the desired compound an Rf value of approximately 0.2-0.4.[1]

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase solvent (e.g., 100% hexane).

    • Pour the slurry into the column and allow the silica to settle, ensuring a flat, even bed. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude acetylated pyrazolopyridine in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and then removing the solvent under reduced pressure.

    • Carefully apply the dissolved sample or the silica-adsorbed sample to the top of the column.

  • Elution:

    • Begin eluting with the non-polar solvent determined from the TLC analysis.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of the polar solvent (e.g., ethyl acetate).

    • Collect fractions and monitor the elution of the product by TLC.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure to obtain the purified acetylated pyrazolopyridine.

Protocol 2: Recrystallization (Single Solvent)

This protocol describes the purification of a solid acetylated pyrazolopyridine compound by recrystallization from a single solvent.

  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. The ideal solvent will dissolve the compound when hot but not when cold.[9]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the selected solvent and heat the mixture to the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[9]

  • Decolorization (if necessary):

    • If the solution is colored, remove it from the heat and add a small amount of activated charcoal.

    • Reheat the solution to boiling for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal.[9]

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once crystal formation appears to be complete, cool the flask in an ice bath to maximize the yield.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Allow the crystals to dry completely on the filter paper or in a desiccator.[9]

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification cluster_analysis Analysis & Final Product start Crude Acetylated Pyrazolopyridine tlc TLC Analysis (Solvent System Selection) start->tlc column Column Chromatography tlc->column Inseparable by Recrystallization recrystal Recrystallization tlc->recrystal Crystalline Solid purity Purity Check (TLC, HPLC, NMR) column->purity recrystal->purity product Pure Product purity->product

Caption: General workflow for the purification of acetylated pyrazolopyridine compounds.

troubleshooting_workflow start Poor Separation in Column Chromatography overload Is the column overloaded? start->overload repack Is the column packed well? overload->repack No solution_overload Reduce sample load (1-5% of silica mass) overload->solution_overload Yes solvent Is the solvent system optimal? repack->solvent Yes solution_repack Repack column carefully repack->solution_repack No solution_solvent Re-optimize mobile phase using TLC solvent->solution_solvent No end Improved Separation solvent->end Yes solution_overload->end solution_repack->end solution_solvent->end

Caption: Troubleshooting flowchart for poor separation in column chromatography.

References

Optimization

Technical Support Center: Pyrazolo[3,4-c]pyridine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of p...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of pyrazolo[3,4-c]pyridines.

Troubleshooting Guides

Issue 1: Low Overall Yield in the Initial Cyclization Step

Q: My initial cyclization to form the pyrazolo[3,4-c]pyridine core is resulting in a low yield. What are the potential causes and how can I improve it?

A: Low yields in the formation of the pyrazolo[3,4-c]pyridine scaffold are a common challenge and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

  • Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time can significantly impact the efficiency of the cyclization.

    • Recommendation: A solvent screen is advisable. While various solvents can be used, the introduction of dichloroethane (DCE) as a co-solvent has been shown to enhance scalability and facilitate the isolation of intermediates without the need for purification.[1] Optimization of the reaction temperature is also crucial; some reactions proceed at room temperature, while others may require heating.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and prevent product degradation from prolonged heating.[2]

  • Inefficient Catalyst or Reagents: The choice and handling of reagents, such as the nitrosating agent in classical Huisgen-type syntheses, are critical.

    • Recommendation: In a common route to 5-halo-1H-pyrazolo[3,4-c]pyridines, the use of sodium nitrite (NaNO₂) and acetic anhydride (Ac₂O) is employed.[1][3] Ensure these reagents are of high purity and handled under appropriate conditions to prevent decomposition.

  • Purity of Starting Materials: Impurities in the starting materials can lead to the formation of side products, consuming reactants and lowering the yield of the desired product.

    • Recommendation: Ensure all starting materials are of high purity. If necessary, purify the starting materials by recrystallization or column chromatography before use.

Issue 2: Poor Yields in Subsequent Functionalization Steps (e.g., N-alkylation, Cross-Coupling)

Q: I have successfully synthesized the pyrazolo[3,4-c]pyridine core, but I am struggling with low yields in subsequent functionalization reactions. What can I do?

A: Functionalizing the pyrazolo[3,4-c]pyridine scaffold can be challenging due to the presence of multiple reactive sites. Low yields in these steps often stem from a lack of regioselectivity, inappropriate catalyst systems, or harsh reaction conditions.

Potential Causes and Solutions:

  • Lack of Regioselectivity in N-alkylation/N-protection: Alkylation or protection of the pyrazole nitrogen atoms can lead to a mixture of N-1 and N-2 isomers, making purification difficult and reducing the yield of the desired product.

    • Recommendation: The choice of protecting group and reaction conditions can influence regioselectivity. For instance, mesylation (Ms) can selectively afford the N-1 protected product.[1][3] For other protecting groups like tetrahydropyran (THP), reaction time can be a key factor, with longer reaction times favoring the thermodynamically more stable N-1 isomer.[3]

  • Inefficient Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig): The choice of catalyst, ligand, base, and solvent is crucial for the success of cross-coupling reactions.

    • Recommendation: For Buchwald-Hartwig amination at the C-5 position, a combination of Pd₂(dba)₃, rac-BINAP, and NaOtBu in THF has been used successfully.[3] For Suzuki-Miyaura cross-coupling at the C-3 position (after borylation), rapid protodeborylation can be a barrier. The use of a CuCl additive can increase the rate of transmetalation and improve yields.[1]

  • Degradation of the Heterocyclic Core: The pyrazolo[3,4-c]pyridine ring system may be sensitive to certain reagents or reaction conditions, leading to decomposition and low yields.

    • Recommendation: Employ milder reaction conditions where possible. Monitor the reaction closely by TLC or LC-MS to minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: How can I improve the regioselectivity of my reactions on the pyrazolo[3,4-c]pyridine core?

A1: Regioselectivity is a significant challenge. Strategies to improve it include:

  • Use of Protecting Groups: Selective protection of one of the pyrazole nitrogens can direct subsequent reactions to other positions on the ring.[1][3]

  • Directed Metalation: The use of specific metalating agents can lead to regioselective functionalization. For example, TMPMgCl·LiCl can be used for selective metalation at the C-7 position.[1][4]

  • Careful Selection of Reaction Conditions: As mentioned in the troubleshooting guide, reaction conditions such as the choice of base, solvent, and temperature can influence the regioselectivity of N-alkylation and other reactions.[3]

Q2: What are the best practices for purifying pyrazolo[3,4-c]pyridine derivatives?

A2: Purification can be challenging due to the polarity of the compounds and the potential for closely eluting isomers or byproducts.

  • Column Chromatography: Silica gel flash column chromatography is the most common method.[1] A systematic approach to eluent selection is recommended, starting with a non-polar solvent and gradually increasing polarity.

  • Reverse Phase Chromatography: For highly polar compounds or difficult separations, reverse phase column chromatography can be an effective alternative.[1]

  • Recrystallization: If a solid product is obtained, recrystallization can be a highly effective method for purification, provided a suitable solvent system can be found.

Q3: Are there alternative synthetic routes to pyrazolo[3,4-c]pyridines that might offer better yields?

A3: While the classical Huisgen indazole synthesis and its modifications are common, exploring alternative routes may be beneficial if you are facing persistent low yields. Recent literature describes various strategies for the synthesis of substituted pyrazolopyridines, which may be adaptable to the [3,4-c] isomer.[5][6][7] Researching recent publications for novel synthetic methodologies is always recommended.

Data Presentation

Table 1: Comparison of Yields for N-Protection of 5-bromo-1H-pyrazolo[3,4-c]pyridine

EntryProtecting GroupReagents and ConditionsN-1 Isomer YieldN-2 Isomer Yield
1THP3,4-DHP, p-TsOH, DCM, rt, 1h21%61%
2THP3,4-DHP, p-TsOH, DCM, rt, 18h81%-
3SEMSEMCl, NaH, DMF, 0 °C to rt, 1h21%44%
4MeMeI, NaH, 0 °C to rt, 1h36%50%

Data adapted from Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[1][3]

Table 2: Yields for Buchwald-Hartwig Amination at C-5 of a Protected 5-bromo-2H-pyrazolo[3,4-c]pyridine

EntryAmineYield
1Morpholine62%
2N-methylpiperazine75%
3Aniline68%

Data adapted from Bedwell, E. V., et al. (2023). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. RSC Advances.[3]

Experimental Protocols

Protocol 1: Synthesis of 5-halo-1H-pyrazolo[3,4-c]pyridines

This protocol is adapted from the procedure described by Bedwell, E. V., et al.[1][3]

  • To a solution of the starting 2-amino-3-halopyridine in dichloroethane (DCE) and acetic anhydride (Ac₂O), add sodium nitrite (NaNO₂) portion-wise at room temperature.

  • Heat the reaction mixture to 90 °C and stir for 20 hours.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • To the resulting intermediate, add a solution of sodium methoxide (NaOMe) in methanol (MeOH) and stir at room temperature for 1 hour.

  • Neutralize the reaction mixture with an appropriate acid and extract the product with an organic solvent.

  • Dry the organic layer over a drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol is a general procedure based on precedents for pyrazolo[3,4-c]pyridines.[3]

  • In a reaction vessel, combine the 5-halo-pyrazolo[3,4-c]pyridine derivative, Pd₂(dba)₃, rac-BINAP, and NaOtBu.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous THF, followed by the desired amine.

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Scaffold Synthesis cluster_functionalization Vectorial Functionalization cluster_end Final Products start 2-Amino-3-halopyridine step1 Nitrosation/Cyclization (NaNO2, Ac2O, DCE) start->step1 step2 Deacetylation (NaOMe, MeOH) step1->step2 step3 N-Protection/ N-Alkylation step2->step3 Pyrazolo[3,4-c]pyridine Core step4 C5-Amination (Buchwald-Hartwig) step2->step4 Pyrazolo[3,4-c]pyridine Core step5 C3-Borylation/ C3-Coupling (Suzuki) step2->step5 Pyrazolo[3,4-c]pyridine Core step6 C7-Metalation/ Electrophilic Quench step2->step6 Pyrazolo[3,4-c]pyridine Core end_node Substituted Pyrazolo[3,4-c]pyridines step3->end_node step4->end_node step5->end_node step6->end_node

Caption: Synthetic workflow for pyrazolo[3,4-c]pyridines.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed cause1 Suboptimal Reaction Conditions start->cause1 cause2 Poor Reagent Quality start->cause2 cause3 Side Reactions/ Decomposition start->cause3 cause4 Purification Issues start->cause4 sol1 Optimize Temperature, Solvent, & Time cause1->sol1 Action sol2 Verify Purity of Starting Materials cause2->sol2 Action sol3 Use Milder Conditions, Monitor by TLC cause3->sol3 Action sol4 Optimize Chromatography Conditions cause4->sol4 Action end_node Improved Yield sol1->end_node Outcome sol2->end_node Outcome sol3->end_node Outcome sol4->end_node Outcome

Caption: Troubleshooting logic for low yield issues.

References

Troubleshooting

troubleshooting regioisomer formation in pyrazolopyridine reactions

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regiois...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrazolopyridine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges related to regioisomer formation in the synthesis of pyrazolo[1,5-a]pyrimidines, a prominent class of pyrazolopyridines.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in the synthesis of pyrazolo[1,5-a]pyrimidines?

The formation of regioisomers is a common challenge when synthesizing pyrazolo[1,5-a]pyrimidines via the condensation of a 3-aminopyrazole with an unsymmetrical 1,3-bielectrophilic compound, such as a 1,3-diketone.[1][2] The 3-aminopyrazole possesses two nucleophilic nitrogen atoms: the exocyclic amino group (-NH2) and the endocyclic pyrazole nitrogen (-NH-). An unsymmetrical 1,3-diketone has two carbonyl carbons with different electrophilicity.

The reaction can proceed via two competing pathways, leading to two different regioisomers (typically 5-substituted and 7-substituted products). The regiochemical outcome depends on which nitrogen atom of the aminopyrazole attacks which carbonyl carbon of the diketone.[3]

Figure 1: Competing pathways for regioisomer formation.
Q2: Which experimental factors most significantly influence the regioisomeric ratio?

Several factors can be tuned to control the regioselectivity of the reaction. These can be broadly categorized as substrate-related and condition-related.

  • Substrate Electronic and Steric Effects : The electronic properties of the substituents on the 1,3-dicarbonyl compound are paramount. A significant difference in the electrophilicity of the two carbonyl carbons can lead to high regioselectivity. For instance, a trifluoromethyl group (CF3) makes the adjacent carbonyl carbon highly electrophilic, directing the initial attack.[2][3] Steric hindrance around one of the carbonyl groups can also direct the nucleophilic attack to the more accessible site.

  • Reaction Conditions (pH, Catalyst, Solvent) : The reaction outcome is highly sensitive to the conditions.[3]

    • Catalyst : Acidic conditions (e.g., acetic acid, HCl) can protonate the carbonyls, altering their reactivity and potentially favoring one pathway.[4] Conversely, basic conditions (e.g., pyridine, piperidine) can deprotonate the aminopyrazole, changing the nucleophilicity of the nitrogen atoms.[4]

    • Solvent : The polarity and hydrogen-bonding ability of the solvent can influence the reaction pathway. The use of specialized solvents like fluorinated alcohols (e.g., TFE) has been shown to dramatically improve regioselectivity in related pyrazole syntheses.[5]

    • Temperature and Method : Higher temperatures or the use of microwave irradiation can sometimes overcome activation energy barriers differently for each pathway, thus affecting the isomer ratio. Microwave-assisted synthesis has been reported to promote regioselectivity in some cases.[1][6]

Q3: How can I reliably distinguish between the 5- and 7-substituted regioisomers?

Distinguishing between the resulting regioisomers can be challenging because their standard 1D NMR (¹H and ¹³C) spectra are often very similar.[3] Unambiguous structural assignment requires more advanced analytical techniques.

  • 2D NMR Spectroscopy : This is the most powerful method for isomer differentiation.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space. A key experiment is to look for a correlation between the protons of a substituent at the N-1 position of the pyrazole ring and the protons at either the C-7 or C-5 position of the pyrimidine ring. Such a correlation definitively establishes the structure.[7][8]

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Correlations between specific protons on the pyrimidine ring and carbons on the pyrazole ring (or vice-versa) can help elucidate the connectivity.

  • X-ray Crystallography : If a suitable single crystal of one of the isomers can be obtained, X-ray diffraction provides definitive proof of the molecular structure.

Troubleshooting Guide

Problem: My reaction yields a poor regioisomeric ratio (e.g., close to 1:1). How can I improve selectivity?

Achieving high regioselectivity often requires systematic optimization. When faced with a poor isomer ratio, a logical screening process is the most effective approach.

G start_node Poor Regioselectivity Observed (e.g., 1:1 Isomer Ratio) process_node1 Screen Reaction Conditions: 1. Catalyst (Acidic vs. Basic) 2. Solvent Polarity start_node->process_node1 Step 1 decision_node decision_node process_node process_node end_node Desired Regioisomer is Major Product decision_node1 Improvement? process_node1->decision_node1 decision_node1->end_node Yes process_node2 Step 2 Modify 1,3-Dicarbonyl Substrate (Increase electronic/steric difference) decision_node1->process_node2 No / Minor decision_node2 Improvement? process_node2->decision_node2 decision_node2->end_node Yes process_node3 Step 3 Screen Temperature & Method (e.g., Low Temp, Microwave) decision_node2->process_node3 No process_node3->end_node

Figure 2: Workflow for optimizing reaction regioselectivity.
Solution A: Screen Reaction Conditions

The first and most direct approach is to screen reaction parameters, as this does not require re-synthesis of starting materials.

Table 1: General Effect of Reaction Conditions on Regioisomer Formation

Parameter Condition Expected Influence on Regioselectivity Rationale
Catalyst Acidic (e.g., AcOH, p-TsOH) Often favors one isomer by protonating the more basic carbonyl oxygen, increasing its electrophilicity.[4] The reaction proceeds via a specific pathway dictated by the most reactive protonated species.[9]
Basic (e.g., Pyridine, NaOEt) May favor the alternative isomer by altering the nucleophilicity of the aminopyrazole nitrogens.[4] Deprotonation can change the relative nucleophilicity of the endo- vs. exo-cyclic nitrogen atoms.
Solvent Protic (e.g., EtOH, MeOH) Standard condition, often gives moderate selectivity. Solvates ions and intermediates, but may not strongly direct the reaction pathway.
Aprotic (e.g., Toluene, DMF) Can alter selectivity depending on the mechanism. Less ability to stabilize charged intermediates through hydrogen bonding compared to protic solvents.
Fluorinated Alcohols (e.g., TFE) Can significantly increase regioselectivity.[5] Unique hydrogen-bonding properties can preferentially stabilize one transition state over the other.
Temperature Low Temperature May increase selectivity if there is a significant difference in the activation energies of the two pathways. The reaction pathway with the lower activation energy will be favored more significantly at lower temperatures.

| | Microwave Heating | Can enhance selectivity and dramatically shorten reaction times.[1][6] | Efficiently overcomes activation barriers; may favor the thermodynamically more stable product pathway. |

Solution B: Modify the 1,3-Dicarbonyl Substrate

If screening conditions is insufficient, modifying the 1,3-dicarbonyl starting material can provide a more definitive solution. The goal is to maximize the electronic and steric differences between the two carbonyl groups. For example, replacing a methyl group with a trifluoromethyl (CF₃) or a bulky tert-butyl group will strongly direct the initial nucleophilic attack to the other, more electrophilic, and less hindered carbonyl.[2][3]

Problem: I cannot separate the regioisomers by standard silica gel chromatography.

Regioisomers often have very similar polarities, making separation difficult.

  • Optimize Chromatography : Before abandoning chromatography, try a comprehensive screen of different solvent systems (e.g., using gradients of ethyl acetate/hexanes, dichloromethane/methanol, or adding small amounts of triethylamine for basic compounds). Consider using a different stationary phase, such as alumina or reverse-phase silica (C18).

  • Preparative HPLC : High-performance liquid chromatography (HPLC) offers much higher resolution than standard column chromatography and can often successfully separate stubborn isomer pairs.

  • Derivatization : If the isomers have a reactive functional group (like an -OH or -NH2), you can temporarily convert them into derivatives (e.g., esters or amides). The derivatives may have different physical properties, making them easier to separate. After separation, the original functional group can be restored through a deprotection step.

Key Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Synthesis of Pyrazolo[1,5-a]pyrimidines
  • Setup : To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 3-aminopyrazole (1.0 eq) and the unsymmetrical 1,3-dicarbonyl compound (1.05 eq).

  • Solvent and Catalyst : Add a suitable solvent (e.g., glacial acetic acid or ethanol). If using a non-acidic solvent like ethanol, add a catalytic amount of a strong acid (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Reaction : Heat the mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. If acetic acid was used as the solvent, it can be removed under reduced pressure. Dilute the residue with ethyl acetate and wash with a saturated aqueous sodium bicarbonate solution to neutralize excess acid, followed by a brine wash.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to isolate the regioisomers.

Protocol 2: Characterization of Regioisomers by 2D NOESY NMR
  • Sample Preparation : Prepare a sufficiently concentrated sample (~5-10 mg) of the purified isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition : Acquire a standard ¹H NMR spectrum to identify the chemical shifts of all protons.

  • NOESY Experiment : Set up and run a 2D NOESY experiment. Ensure the mixing time is appropriately set (typically 500-800 ms) to allow for the development of Nuclear Overhauser Effects.

  • Analysis : Process the 2D spectrum. Look for key cross-peaks that indicate spatial proximity.

    • For the 7-substituted isomer : Expect to see a cross-peak between the proton at C-7 and the protons of the substituent on the endocyclic N-1 of the pyrazole ring.

    • For the 5-substituted isomer : No such correlation should be present. Instead, a correlation might be seen between the C-5 proton (or substituent) and the pyrazole ring proton at C-2 or C-3.

References

Optimization

improving the stability of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in solution

Welcome to the technical support center for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stabili...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide: Common Stability Issues

This guide provides solutions to specific problems you may encounter when working with 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in solution.

Issue Potential Cause Recommended Solution
Precipitation upon dilution of a stock solution into an aqueous buffer. "Solvent shock" due to a rapid change in solvent polarity. The compound is likely less soluble in the aqueous buffer than in the initial organic solvent (e.g., DMSO).[1][2]- Make an intermediate dilution in a solvent mixture with a higher organic content before the final dilution. - Add the stock solution dropwise to the aqueous buffer while vortexing to ensure rapid mixing.[1][2] - If the compound's stability permits, gently warm the aqueous buffer before adding the stock solution.[1]
The solution color changes over time (e.g., turns yellow or brown). Chemical degradation of the compound. This may be accelerated by exposure to light, heat, or reactive species in the solvent.[3]- Protect the solution from light by using amber vials or covering the container with aluminum foil. - Store solutions at a lower temperature (e.g., 2-8°C) if the compound is stable at that temperature.[3] - Use high-purity, fresh solvents to avoid contaminants that could initiate degradation.[3]
Loss of compound concentration over time, as determined by analytical methods (e.g., HPLC). Hydrolysis of the N-acetyl group or degradation of the pyrazolopyridine core, potentially catalyzed by acidic or basic conditions.- Maintain the pH of the solution within a neutral range (pH 6-8), as this is generally where stability is optimal.[3] - Use buffers such as phosphate or citrate to maintain a stable pH. - Prepare fresh working solutions immediately before each experiment to minimize degradation over time.[2]
Formation of unexpected peaks in your chromatogram during analysis. Degradation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine into one or more new chemical entities.- Perform a forced degradation study to intentionally generate degradation products and identify their retention times.[4][5] - Use a stability-indicating HPLC method capable of resolving the parent compound from all potential degradation products.[4] - Characterize the degradation products using LC-MS to understand the degradation pathway.

Logical Flow for Troubleshooting Solution Instability

The following diagram outlines a systematic approach to troubleshooting stability issues with 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in solution.

G Troubleshooting Logic for Compound Instability start Instability Observed (Precipitation, Color Change, Degradation) check_solubility Is the compound fully dissolved initially? start->check_solubility check_environment Are environmental factors controlled? check_solubility->check_environment Yes adjust_concentration Adjust Concentration or Solvent System check_solubility->adjust_concentration No check_ph Is the solution pH optimal? check_environment->check_ph Yes protect_solution Protect from Light and Heat check_environment->protect_solution No check_time Is the solution freshly prepared? check_ph->check_time Yes buffer_solution Use Buffered Solution (pH 6-8) check_ph->buffer_solution No solution_found Problem Resolved check_time->solution_found Yes forced_degradation Conduct Forced Degradation Study check_time->forced_degradation No adjust_concentration->check_solubility protect_solution->check_environment buffer_solution->check_ph prepare_fresh Prepare Fresh Solutions prepare_fresh->check_time forced_degradation->solution_found

Caption: A flowchart for systematically diagnosing and resolving solution instability.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine?

A1: Based on the structure, the most likely degradation pathways are:

  • Hydrolysis: The N-acetyl group is susceptible to hydrolysis, especially under basic or strongly acidic conditions, which would yield 5-chloropyrazolo[3,4-c]pyridine and acetic acid.

  • Photodegradation: The chloropyridine moiety suggests a potential for degradation upon exposure to UV or visible light.

  • Oxidation: The pyrazole and pyridine rings can be susceptible to oxidation, although this is generally less common than hydrolysis and photodegradation unless strong oxidizing agents are present.

Q2: What is the recommended solvent for preparing a stock solution?

A2: For hydrophobic compounds like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, it is advisable to prepare a high-concentration stock solution in an organic solvent where it is freely soluble. Common choices include dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).

Q3: How can I determine the solubility of this compound in my experimental buffer?

A3: The shake-flask method is a common technique to determine solubility. An excess amount of the compound is agitated in the buffer for a set period (e.g., 24-48 hours) to reach equilibrium. The saturated solution is then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is measured using a validated analytical method like HPLC-UV.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation study, or stress testing, involves intentionally exposing the compound to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light to accelerate its degradation.[4][5] This helps to:

  • Identify potential degradation products.

  • Understand the degradation pathways.

  • Develop and validate a stability-indicating analytical method that can separate the parent compound from its degradation products.[4]

Q5: What are the typical conditions for a forced degradation study?

A5: The conditions should be more severe than accelerated stability testing. A minimal set of stress factors includes:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperature.

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperature.

  • Oxidation: 3-30% hydrogen peroxide at room temperature.

  • Thermal Degradation: Heating the solid or solution at a temperature higher than that used for accelerated stability testing.

  • Photodegradation: Exposing the solid or solution to a combination of UV and visible light.[4]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study on 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Workflow for Forced Degradation Study

G Forced Degradation Experimental Workflow start Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) stress_conditions Expose Aliquots to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress_conditions neutralize Neutralize Acid/Base Samples stress_conditions->neutralize For Acid/Base analyze Analyze all Samples by Stability-Indicating HPLC stress_conditions->analyze For all other conditions neutralize->analyze identify Identify and Characterize Degradants (LC-MS) analyze->identify pathway Elucidate Degradation Pathways identify->pathway end Report Findings pathway->end

Caption: A workflow diagram for conducting a forced degradation study.

Methodology:

  • Prepare a stock solution of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours). If no degradation is observed, repeat at an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Analyze at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature and analyze at the specified time points.

  • Thermal Degradation: Place the solid compound and a solution of the compound in an oven at a high temperature (e.g., 80°C) and analyze at various time points.

  • Photolytic Degradation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.

  • Sample Analysis: At each time point, withdraw a sample, neutralize it if necessary, and analyze using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 254 nm, to be determined by UV scan)
Injection Volume 10 µL
Column Temperature 30°C

Method Validation:

The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the stressed samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent compound peak.

Quantitative Data Summary

The following table provides an illustrative summary of potential degradation data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine under various stress conditions. This data is hypothetical and should be confirmed by experimental studies.

Stress Condition Duration Temperature % Degradation (Illustrative) Major Degradation Product(s) (Hypothetical)
0.1 M HCl24 hours60°C5-10%5-chloropyrazolo[3,4-c]pyridine
0.1 M NaOH8 hoursRoom Temp15-25%5-chloropyrazolo[3,4-c]pyridine
3% H₂O₂24 hoursRoom Temp< 5%Oxidized pyrazole/pyridine ring products
Dry Heat (Solid)48 hours80°C< 2%None significant
Photolytic (Solution)24 hoursRoom Temp10-15%Photodegradation products of the chloropyridine moiety

References

Troubleshooting

Technical Support Center: N-Acetylation of Chloropyrazolopyridines

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acetylation of chloropyrazolopyridine...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the N-acetylation of chloropyrazolopyridines. The information is presented in a question-and-answer format to directly address common challenges encountered during this critical synthetic transformation.

Troubleshooting Guide

Problem 1: Low or No Conversion to the N-acetylated Product

Q: My N-acetylation reaction of a chloropyrazolopyridine is showing low to no conversion. What are the potential causes and how can I improve the yield?

A: Low or no conversion in the N-acetylation of chloropyrazolopyridines can stem from several factors, ranging from reagent choice to reaction conditions. Here's a systematic troubleshooting approach:

  • Reagent Reactivity:

    • Acetylating Agent: Acetic anhydride is a common and effective acetylating agent. If you are using a less reactive agent, consider switching to acetic anhydride or acetyl chloride. Acetyl chloride is more reactive but may require more stringent control of reaction conditions to avoid side reactions.

    • Base: The choice of base is crucial. A non-nucleophilic base is often preferred to avoid competition with the pyrazole nitrogen. Consider using triethylamine (TEA) or diisopropylethylamine (DIPEA). If steric hindrance is a concern, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) could be explored, though it may increase the risk of side reactions.

  • Reaction Conditions:

    • Temperature: Many N-acetylation reactions proceed well at room temperature. However, if you observe low conversion, gentle heating (e.g., to 40-60 °C) can increase the reaction rate. Monitor the reaction closely, as higher temperatures can also promote side reactions.

    • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Ensure the solvent is anhydrous, as water can consume the acetylating agent.

    • Reaction Time: The reaction may simply require more time to reach completion. Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Substrate-Specific Issues:

    • Electronic Effects of the Chloro Substituent: The chloro group is electron-withdrawing, which can reduce the nucleophilicity of the pyrazole nitrogen atoms, making the reaction more sluggish. This may necessitate more forcing conditions (stronger base, higher temperature) than for an unsubstituted pyrazolopyridine.

    • Steric Hindrance: If the chloro group or other substituents are located near the nitrogen atoms of the pyrazole ring, they can sterically hinder the approach of the acetylating agent.

Troubleshooting Summary Table:

Potential CauseRecommended Action
Inactive Acetylating AgentUse fresh acetic anhydride or switch to the more reactive acetyl chloride.
Inappropriate BaseUse a non-nucleophilic base like TEA or DIPEA. Consider DBU for sterically hindered substrates.
Insufficient TemperatureGently heat the reaction mixture (e.g., 40-60 °C) and monitor for improvement.
Inadequate Reaction TimeMonitor the reaction over a longer period (e.g., up to 24 hours).
Wet Solvent/ReagentsUse anhydrous solvents and fresh reagents.
Reduced NucleophilicityEmploy a stronger base or slightly higher temperature to overcome the deactivating effect of the chloro group.

Problem 2: Formation of Multiple Products (Regioselectivity Issues)

Q: I am observing the formation of two or more acetylated products in my reaction. How can I control the regioselectivity of N-acetylation on the pyrazolopyridine core?

A: The pyrazole ring in pyrazolopyridines has two nitrogen atoms, and acetylation can potentially occur at either, leading to regioisomers. The presence of a chloro substituent can further influence the electronic environment and steric accessibility of these nitrogens.

  • Understanding Tautomers: Pyrazolopyridines can exist in different tautomeric forms, and the position of the tautomeric equilibrium can influence which nitrogen is more nucleophilic.[1]

  • Kinetic vs. Thermodynamic Control:

    • Kinetic Product: The kinetically favored product is formed faster and is often the result of acetylation at the more sterically accessible nitrogen. Lower reaction temperatures generally favor the kinetic product.

    • Thermodynamic Product: The thermodynamically more stable product may be favored under conditions that allow for equilibration, such as higher temperatures or longer reaction times. It has been noted in related systems like indazoles that N-acylation can lead to the more stable N-1 substituted regioisomer, potentially through isomerization of an initially formed N-2 acylindazole.[2]

Strategies to Control Regioselectivity:

StrategyRationale
Lower Reaction Temperature Favors the formation of the kinetic product by minimizing energy available for isomerization.
Choice of Base and Solvent The nature of the base and solvent can influence the tautomeric equilibrium and the aggregation state of the pyrazolopyridine anion, thereby affecting regioselectivity. Experiment with different base/solvent combinations.
Bulky Acetylating Agents While less common, using a bulkier acetylating agent might enhance selectivity for the less sterically hindered nitrogen.
Protecting Groups If one nitrogen is significantly more reactive, it may be possible to selectively protect it, perform the acetylation, and then deprotect. This is a more involved synthetic route.

Logical Flow for Troubleshooting Regioselectivity:

start Multiple Products Observed check_temp Is the reaction run at elevated temperature? start->check_temp lower_temp Try running the reaction at 0°C or room temperature to favor the kinetic product. check_temp->lower_temp Yes vary_base_solvent Screen different base/solvent combinations (e.g., TEA/DCM, DIPEA/THF). check_temp->vary_base_solvent No analyze_products Characterize the major and minor products to understand the regiochemical outcome. lower_temp->analyze_products vary_base_solvent->analyze_products thermo_control If the desired product is the thermodynamic one, consider longer reaction times or gentle heating. analyze_products->thermo_control

Caption: Troubleshooting workflow for regioselectivity issues.

Problem 3: Unwanted Side Reactions

Q: Besides regioselectivity issues, what other side reactions should I be aware of during the N-acetylation of chloropyrazolopyridines?

A: The presence of the chloro group and the acetylating agent can lead to specific side reactions.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridine ring of a chloropyrazolopyridine can be susceptible to nucleophilic attack, especially if activated by the pyrazole ring and other substituents. While the pyrazole nitrogen is generally a softer nucleophile than anionic nucleophiles, strong bases or high temperatures could potentially promote side reactions involving the chloro-substituent. The 4-chloro-pyrazolopyridine scaffold has been identified as a reactive electrophile that can undergo SNAr with nucleophilic cysteine residues in proteins.[3][4]

  • Di-acetylation: Under harsh conditions or with a large excess of a highly reactive acetylating agent, it might be possible to get di-acetylation, though this is less common.

  • Hydrolysis of the Product: The N-acetyl group can be labile, especially under acidic or basic conditions. It has been observed that N-acetylated phenylazopyrazoles can lose the acetyl group at acidic pH.[5][6] Ensure that the work-up and purification conditions are not too harsh.

Experimental Workflow to Minimize Side Reactions:

sub Chloropyrazolopyridine reagents Acetic Anhydride (1.1-1.5 eq) Non-nucleophilic base (e.g., TEA) sub->reagents conditions Anhydrous aprotic solvent (e.g., DCM) Inert atmosphere (N2 or Ar) Controlled Temperature (0°C to RT) reagents->conditions monitoring Monitor by TLC/LC-MS conditions->monitoring workup Aqueous quench (e.g., water or sat. NaHCO3) Extraction with organic solvent monitoring->workup purification Column Chromatography workup->purification product N-acetylated Chloropyrazolopyridine purification->product

Caption: Recommended experimental workflow for N-acetylation.

Frequently Asked Questions (FAQs)

Q1: What is a standard, reliable protocol for the N-acetylation of a chloropyrazolopyridine?

A1: A general and often successful protocol is as follows. Note that optimization for your specific substrate is likely necessary.

Experimental Protocol: General N-Acetylation of Chloropyrazolopyridine

  • Materials:

    • Chloropyrazolopyridine (1.0 eq)

    • Acetic Anhydride (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Anhydrous Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate or magnesium sulfate

  • Procedure:

    • Dissolve the chloropyrazolopyridine in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C using an ice bath.

    • Add triethylamine to the stirred solution.

    • Slowly add acetic anhydride dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the product with DCM.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

This protocol is adapted from general N-acylation procedures for heterocyclic amines.[7][8]

Q2: How does the position of the chloro substituent affect the N-acetylation reaction?

A2: The position of the chloro substituent can have a significant impact on both the reactivity and regioselectivity of the N-acetylation.

  • Electronic Effects: A chloro group on the pyridine ring will generally be electron-withdrawing, reducing the overall nucleophilicity of the pyrazole nitrogens. The magnitude of this effect will depend on its position relative to the pyrazole ring.

  • Steric Effects: A chloro group adjacent to the pyrazole ring can sterically hinder the approach of the acetylating agent to the nearby nitrogen atom, potentially directing acetylation to the more accessible nitrogen.

Q3: My N-acetylated chloropyrazolopyridine seems to be unstable during purification. What can I do?

A3: Instability, often hydrolysis of the N-acetyl group, can occur under certain conditions.

  • Avoid Acidic Conditions: As noted, N-acetyl groups on some pyrazole-containing systems can be acid-labile.[5][6] Avoid using strongly acidic conditions during work-up or chromatography.

  • Chromatography Considerations:

    • Use a neutral mobile phase for column chromatography if possible (e.g., hexanes/ethyl acetate).

    • If necessary, a small amount of a non-acidic additive like triethylamine (e.g., 0.1-1%) can be added to the mobile phase to neutralize the silica gel.

    • Work quickly to minimize the time the compound spends on the silica gel column.

Q4: Can I use a catalyst for the N-acetylation of chloropyrazolopyridines?

A4: While many N-acetylations with acetic anhydride proceed without a catalyst, certain catalysts can be employed, though they should be used with caution.

  • 4-Dimethylaminopyridine (DMAP): DMAP is a highly effective nucleophilic catalyst for acylation reactions. However, its high reactivity can sometimes lead to a decrease in selectivity and an increase in side reactions. If used, it should be in catalytic amounts (e.g., 0.05-0.1 eq).

  • Lewis Acids: Some Lewis acids can activate the acetylating agent. However, they can also coordinate to the nitrogen atoms of the pyrazolopyridine, potentially deactivating the substrate or influencing regioselectivity.

For initial attempts, it is often best to try the reaction without a catalyst and only introduce one if the reaction is proving to be too sluggish under standard conditions.

References

Optimization

Technical Support Center: Deprotection of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 1-Acetyl-5-chloropyrazo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the deprotection of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the deprotection of the N-acetyl group from 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine?

A1: The most common methods for N-acetyl deprotection on heterocyclic systems like pyrazolopyridines involve hydrolysis under acidic or basic conditions. Enzymatic deprotection using acylases can also be a viable, milder alternative. The choice of method often depends on the stability of the starting material and the desired product to avoid side reactions.

Q2: How does the chloro substituent on the pyrazolopyridine ring affect the deprotection strategy?

A2: The chloro group is an electron-withdrawing group, which can influence the reactivity of the pyrazolopyridine core. Under harsh basic conditions, there is a risk of nucleophilic substitution of the chloro group. Therefore, milder basic conditions or acidic methods are often preferred to maintain the integrity of the chloro substituent.

Q3: What are the expected challenges during the workup and purification of the deprotected product?

A3: The deprotected product, 5-chloropyrazolo[3,4-c]pyridine, is likely to be more polar than the acetylated starting material. Challenges during workup can include product solubility in the aqueous phase during extraction. Purification can typically be achieved by column chromatography on silica gel or recrystallization. Careful pH adjustment during workup is crucial to ensure the product is in a neutral, less water-soluble form.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Incomplete Reaction / Low Conversion 1. Insufficient reaction time or temperature. 2. Inadequate concentration of acid or base. 3. Poor solubility of the starting material.1. Monitor the reaction by TLC or LC-MS and extend the reaction time or gradually increase the temperature. 2. Increase the concentration of the acid or base incrementally. 3. Use a co-solvent (e.g., THF, Dioxane) to improve solubility.
Product Degradation 1. Harsh acidic or basic conditions. 2. High reaction temperature.1. Switch to a milder deprotection method (e.g., weaker acid/base, lower concentration). 2. Perform the reaction at a lower temperature for a longer duration. Consider enzymatic deprotection for sensitive substrates.
Side Product Formation (e.g., dechlorination) Nucleophilic attack on the chloro substituent under basic conditions.1. Use milder basic conditions (e.g., LiOH, K2CO3 in aqueous methanol). 2. Opt for an acidic deprotection method (e.g., HCl in methanol or dioxane).
Difficult Product Isolation The product is soluble in the aqueous phase.After neutralizing the reaction mixture, extract with a more polar organic solvent like ethyl acetate or dichloromethane multiple times. Salting out the aqueous layer with NaCl can also improve extraction efficiency.

Experimental Protocols

Acidic Deprotection Protocol
  • Dissolution: Dissolve 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (1 equivalent) in methanol or dioxane (10 volumes).

  • Acid Addition: Add a solution of hydrochloric acid (e.g., 6N HCl, 5 equivalents) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux (e.g., 60 °C) for 2-6 hours.[1] Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a base (e.g., saturated sodium bicarbonate solution) until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or recrystallization.

Basic Deprotection Protocol
  • Dissolution: Dissolve 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (1 equivalent) in a mixture of methanol and water (e.g., 8:2 v/v).

  • Base Addition: Add a mild base such as lithium hydroxide (LiOH, 2-3 equivalents).[1]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, neutralize the mixture with a dilute acid (e.g., 1N HCl) to a pH of ~7.

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purification: Purify the resulting solid or oil by column chromatography or recrystallization.

Quantitative Data Summary

Deprotection Method Reagents Temperature (°C) Time (h) Typical Yield (%) Key Considerations
Acidic Hydrolysis6N HCl in Methanol602-675-90Potential for degradation with sensitive substrates.
Basic HydrolysisLiOH in MeOH/H₂ORoom Temp4-1280-95Risk of nucleophilic substitution of the chloro group.
Thionyl Chloride/PyridineSOCl₂, Pyridine in DCMRoom Temp4~70-85Milder, non-hydrolytic method.[2][3]

Visualizations

Deprotection_Workflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_monitoring Reaction Monitoring cluster_workup Workup & Purification cluster_product Final Product Start 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Deprotection Choose Deprotection Method: - Acidic Hydrolysis - Basic Hydrolysis - Other Methods Start->Deprotection Dissolve in appropriate solvent Monitoring Monitor by TLC/LC-MS Deprotection->Monitoring Add reagents & stir Workup Neutralization & Extraction Monitoring->Workup Reaction complete Purification Column Chromatography or Recrystallization Workup->Purification Product 5-chloropyrazolo[3,4-c]pyridine Purification->Product

Caption: General experimental workflow for the deprotection of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Troubleshooting_Logic Start Reaction Issue Encountered Incomplete Incomplete Reaction? Start->Incomplete Degradation Product Degradation? Incomplete->Degradation No Sol_Incomplete Increase time/temp or reagent concentration Incomplete->Sol_Incomplete Yes SideProduct Side Product Formation? Degradation->SideProduct No Sol_Degradation Use milder conditions (lower temp/conc.) Degradation->Sol_Degradation Yes Sol_SideProduct Switch to alternative (e.g., acidic) method SideProduct->Sol_SideProduct Yes

Caption: A logical troubleshooting guide for common issues in deprotection reactions.

References

Troubleshooting

Technical Support Center: Scale-Up Synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Acetyl-5-chlo...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals involved in the scale-up synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for preparing the pyrazolo[3,4-c]pyridine core?

A1: The synthesis of the pyrazolo[3,4-c]pyridine core, a bioisostere of purine, is of significant interest in medicinal chemistry for developing kinase inhibitors and anti-cancer agents.[1] Common strategies often involve the construction of the pyridine ring onto a pre-existing pyrazole or vice-versa. One potential route is through a nucleophilic aromatic substitution followed by an intramolecular cyclization.[1] Another approach for a related isomer involves a one-pot synthesis from readily available starting materials like 2-chloro-3-nitropyridines through a sequence of SNAr and modified Japp–Klingemann reactions.[2][3]

Q2: What are the primary challenges when scaling up the synthesis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine?

A2: Key challenges during scale-up include:

  • Reaction Control: Maintaining consistent temperature and mixing in larger reactors can be difficult, potentially leading to side reactions or incomplete conversion.

  • Side Reactions: An unusual C-N migration of the acetyl group has been observed in related pyrazolopyridine syntheses, which could become more pronounced at a larger scale.[2][3]

  • Purification: Methods like flash chromatography, which are common at the lab scale, are often not feasible for large quantities.[2] Developing a robust crystallization or recrystallization procedure is crucial.

  • Reagent Handling: The safe handling and addition of reagents at a larger scale require careful planning and specialized equipment.

  • Solvent Volume: The volume of solvents used can become a significant cost and disposal issue, making solvent-free or one-pot reaction protocols more attractive.[4]

Q3: Are there any known one-pot procedures for synthesizing related pyrazolopyridines that could be adapted?

A3: Yes, efficient one-pot methods have been developed for the synthesis of pyrazolo[4,3-b]pyridines.[2][3] These methods combine steps like azo-coupling, deacylation, and pyrazole ring annulation, which simplifies the process and can increase overall efficiency.[2][3] Adapting such a procedure for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine could offer significant advantages in a scale-up scenario.

Q4: What are the recommended purification methods for large-scale production?

A4: For large-scale purification, recrystallization is generally preferred over chromatography.[2] The choice of solvent system for recrystallization is critical and needs to be optimized to ensure high purity and yield. In some cases, the product may precipitate directly from the reaction mixture upon cooling, which simplifies the isolation process.[2]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Monitor the reaction closely using TLC or HPLC. - Optimize reaction time and temperature. - Ensure efficient mixing, especially in large reactors.
Side product formation.- Investigate potential side reactions, such as the C-N migration of the acetyl group.[2][3] - Adjust reaction conditions (e.g., temperature, reagent addition rate) to minimize side product formation.
Product loss during workup or purification.- Optimize the extraction and isolation procedures. - Develop a robust recrystallization protocol to maximize recovery.
Impure Product Incomplete removal of starting materials or reagents.- Ensure the reaction goes to completion. - Optimize the washing steps during workup.
Co-precipitation of impurities during crystallization.- Screen for optimal recrystallization solvents and conditions. - Consider a hot filtration step to remove insoluble impurities.
Formation of isomers or other side products.- Characterize impurities to understand their origin. - Modify reaction conditions to improve selectivity.
Poor Solubility of Intermediates High concentration of reactants.- Adjust the solvent volume to maintain a manageable slurry. - Consider using a co-solvent to improve solubility.
Precipitation of intermediates at lower temperatures.- Maintain the reaction temperature to keep intermediates in solution.
Difficulty with Reaction Initiation Inactive catalyst or reagents.- Use fresh, high-quality reagents and catalysts. - Ensure reagents are anhydrous if the reaction is moisture-sensitive.
Insufficient activation energy.- Gradually increase the reaction temperature to the optimal point.

Experimental Protocols

A plausible synthetic approach for the pyrazolo[3,4-c]pyridine core is through the reaction of a substituted aminopyrazole with a suitable pyridine derivative. Below is a generalized protocol for a related compound that could be adapted.

Generalized Synthesis of a Pyrazolo[4,3-c]pyridine Derivative [1]

This protocol describes the synthesis of 4-Methyl-1H-pyrazolo[4,3-c]pyridine and can serve as a starting point for developing a process for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-amino-4-methylpyrazole, 2-chloropyridine, and anhydrous potassium carbonate in anhydrous N,N-Dimethylformamide (DMF).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., nitrogen or argon).

  • Heating: Heat the reaction mixture under reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. For scale-up, this step would ideally be replaced by an optimized recrystallization procedure.

Visualizations

Experimental Workflow for Pyrazolopyridine Synthesis

G cluster_0 Reaction cluster_1 Workup & Purification Start Starting Materials (e.g., Aminopyrazole, Chloropyridine) Reaction_Step Reaction in Solvent (e.g., DMF with K2CO3) Start->Reaction_Step 1. Combine Heating Heating under Reflux Reaction_Step->Heating 2. Heat Workup Aqueous Workup (Extraction & Washing) Heating->Workup 3. Cool & Extract Drying Drying & Concentration Workup->Drying 4. Dry Purification Purification (Chromatography/Recrystallization) Drying->Purification 5. Purify Final_Product 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Purification->Final_Product

Caption: A generalized workflow for the synthesis of a pyrazolopyridine derivative.

Troubleshooting Decision Tree for Low Yield

G Start Low Yield Observed Check_Completion Is the reaction complete? Start->Check_Completion Optimize_Conditions Optimize reaction time, temperature, and mixing. Check_Completion->Optimize_Conditions No Analyze_Side_Products Analyze reaction mixture for side products. Check_Completion->Analyze_Side_Products Yes Modify_Conditions Modify conditions to minimize side reactions. Analyze_Side_Products->Modify_Conditions Review_Workup Review workup and purification steps. Modify_Conditions->Review_Workup Optimize_Purification Optimize extraction and recrystallization. Review_Workup->Optimize_Purification

Caption: A decision tree for troubleshooting low yield in the synthesis.

References

Reference Data & Comparative Studies

Validation

Comparative Bioactivity Analysis: 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and Known Kinase Inhibitors

A Guide for Researchers in Drug Discovery and Development Introduction The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activ...

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Drug Discovery and Development

Introduction

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] This guide provides a comparative analysis of the predicted bioactivity of a novel compound, 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, with the established cyclin-dependent kinase (CDK) inhibitor, Roscovitine. Due to the absence of specific experimental data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine in the current literature, its bioactivity is hypothesized based on the known activities of structurally related pyrazolopyridine derivatives, which frequently act as kinase inhibitors.[2][3]

This document is intended for researchers, scientists, and drug development professionals, offering a framework for evaluating the potential of novel pyrazolopyridine compounds. The guide includes a summary of quantitative data, detailed experimental protocols for assessing kinase inhibition and cellular viability, and visualizations of the relevant signaling pathway and experimental workflow.

Quantitative Bioactivity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for the well-characterized CDK inhibitor Roscovitine and other representative pyrazolopyridine-based kinase inhibitors. These values provide a benchmark for the anticipated potency of novel compounds like 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Compound/Drug NameTarget KinaseIC50 (µM)Cell Line/Assay Conditions
Roscovitine CDK2/cyclin E0.7Cell-free assay
CDK2/cyclin A0.7Cell-free assay[4]
Cdc2 (CDK1)/cyclin B0.65Cell-free assay[2][4]
CDK5/p350.2Cell-free assay[4]
CDK4/cyclin D1>100Cell-free assay[4]
Average (Cell Proliferation)~16Various mammalian cell lines[1][5]
Pyrazolo[3,4-b]pyridine Derivative 1 CDK2/cyclin A20.65Cell-free assay[6]
Pyrazolo[3,4-b]pyridine Derivative 2 CDK20.460Cell-free assay

Experimental Protocols

To ensure reproducible and comparable results, standardized experimental protocols are essential. The following sections detail the methodologies for a kinase inhibition assay and a cell viability assay, which are fundamental for characterizing the bioactivity of potential kinase inhibitors.

In Vitro Kinase Inhibition Assay: Kinase-Glo® Luminescent Assay

This assay quantifies the activity of a kinase by measuring the amount of ATP remaining in the solution following a kinase reaction. The luminescent signal is inversely proportional to the kinase activity.

Materials:

  • Purified CDK2/cyclin A2 enzyme

  • Histone H1 (as substrate)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Test compounds (1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and Roscovitine) dissolved in DMSO

  • Kinase reaction buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • White, opaque 96-well plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference drug (Roscovitine) in kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • 5 µL of test compound dilution

    • 10 µL of a mixture of CDK2/cyclin A2 and Histone H1 in reaction buffer

  • Initiation of Kinase Reaction: Add 10 µL of ATP solution (final concentration of 10 µM) to each well to start the reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection:

    • Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.

    • Add 25 µL of Kinase-Glo® reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence of each well using a plate luminometer.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Human cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Test compounds dissolved in DMSO

  • DMSO (for solubilizing formazan crystals)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and Roscovitine for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.[7][8][9]

Visualizations

Signaling Pathway

The following diagram illustrates a simplified Cyclin-Dependent Kinase (CDK) signaling pathway, which is a common target for pyrazolopyridine derivatives.

Simplified CDK Signaling Pathway
Experimental Workflow

The diagram below outlines the key steps in the Kinase-Glo® luminescent kinase assay for evaluating the inhibitory activity of test compounds.

Kinase_Assay_Workflow start Start prepare_compounds Prepare serial dilutions of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and Roscovitine start->prepare_compounds setup_reaction Set up kinase reaction in 96-well plate: - Test Compound - CDK2/Cyclin A2 Enzyme - Substrate (Histone H1) prepare_compounds->setup_reaction initiate_reaction Initiate reaction by adding ATP setup_reaction->initiate_reaction incubate_reaction Incubate at 30°C for 60 minutes initiate_reaction->incubate_reaction add_reagent Add Kinase-Glo® Reagent incubate_reaction->add_reagent incubate_detection Incubate at room temperature for 10 minutes add_reagent->incubate_detection measure_luminescence Measure luminescence incubate_detection->measure_luminescence analyze_data Analyze data and determine IC50 values measure_luminescence->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow

References

Comparative

Unveiling the Kinase-Inhibitory Action of Pyrazolo[3,4-c]pyridine Derivatives: A Comparative Analysis

For Immediate Release A detailed guide for researchers, scientists, and drug development professionals comparing the mechanistic hallmarks of pyrazolo[3,4-c]pyridine derivatives against other kinase inhibitors. This guid...

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A detailed guide for researchers, scientists, and drug development professionals comparing the mechanistic hallmarks of pyrazolo[3,4-c]pyridine derivatives against other kinase inhibitors. This guide provides an objective analysis supported by experimental data and detailed protocols to facilitate informed decisions in drug discovery.

While specific experimental data on the mechanism of action for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is not extensively available in the public domain, the broader class of pyrazolo[3,4-c]pyridine derivatives has been the subject of significant research. These compounds, along with other pyrazolopyridine isomers, are recognized for their diverse biological activities, frequently functioning as potent kinase inhibitors.[1][2] This guide explores the validated mechanism of action for representative pyrazolo[3,4-c]pyridine analogs and provides a comparative assessment against alternative kinase inhibitors, supported by published experimental evidence.

The pyrazolopyridine scaffold is a versatile pharmacophore found in numerous compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antiviral agents.[2][3] The various isomers, such as pyrazolo[3,4-b]pyridine, pyrazolo[4,3-c]pyridine, and pyrazolo[3,4-d]pyrimidine, have been extensively studied as inhibitors of various kinases, which are crucial regulators of cellular processes.[1][4][5]

Comparative Analysis of Kinase Inhibitory Activity

To illustrate the mechanism of action, this guide focuses on a well-characterized pyrazolo[3,4-b]pyridine derivative, Compound 15y, a potent inhibitor of TANK-binding kinase 1 (TBK1).[6] TBK1 is a key regulator of innate immunity and is implicated in inflammatory diseases and cancer. As a comparator, we will use a known TBK1 inhibitor with a different chemical scaffold.

CompoundScaffoldTarget KinaseIC50 (nM)[6]
Compound 15y 1H-pyrazolo[3,4-b]pyridineTBK10.2
BX795 Pyrrolo[2,3-d]pyrimidineTBK17.1
MRT67307 Thieno[2,3-d]pyrimidineTBK128.7

Table 1: Comparison of the in vitro inhibitory activity of a representative pyrazolo[3,4-b]pyridine derivative against other known TBK1 inhibitors.[6]

The data clearly indicates that the pyrazolo[3,4-b]pyridine scaffold in Compound 15y confers significantly higher potency against TBK1 compared to other heterocyclic inhibitors.

Validated Mechanism of Action: Kinase Inhibition

The primary mechanism of action for many pyrazolopyridine derivatives is the competitive inhibition of ATP binding to the kinase domain of their target protein. This prevents the phosphorylation of downstream substrates, thereby modulating signaling pathways involved in cell proliferation, survival, and inflammation.

A generalized signaling pathway for a receptor tyrosine kinase (RTK) and its inhibition by a pyrazolopyridine derivative is depicted below.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) ADP ADP RTK->ADP Downstream\nSubstrate (Inactive) Downstream Substrate (Inactive) RTK->Downstream\nSubstrate (Inactive) Phosphorylation Ligand Ligand Ligand->RTK Binding & Dimerization Pyrazolopyridine\nInhibitor Pyrazolopyridine Inhibitor Pyrazolopyridine\nInhibitor->RTK Competitive Inhibition ATP ATP ATP->RTK Binds to Kinase Domain Downstream\nSubstrate (Active) Downstream Substrate (Active) Downstream\nSubstrate (Inactive)->Downstream\nSubstrate (Active) Cellular Response Cellular Response Downstream\nSubstrate (Active)->Cellular Response

Figure 1: General mechanism of pyrazolopyridine kinase inhibition.

Experimental Protocols for Mechanism Validation

Validation of the kinase inhibitory activity of pyrazolopyridine derivatives typically involves a series of in vitro and cell-based assays.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.

G Purified Kinase Purified Kinase Incubation Incubation Purified Kinase->Incubation Test Compound\n(Pyrazolopyridine) Test Compound (Pyrazolopyridine) Test Compound\n(Pyrazolopyridine)->Incubation Substrate + ATP Substrate + ATP Substrate + ATP->Incubation Detection of\nPhosphorylation Detection of Phosphorylation Incubation->Detection of\nPhosphorylation IC50 Calculation IC50 Calculation Detection of\nPhosphorylation->IC50 Calculation

Figure 2: Workflow for an in vitro kinase inhibition assay.

Protocol:

  • Purified recombinant kinase is incubated with the test compound at varying concentrations.

  • A specific peptide substrate and ATP are added to initiate the kinase reaction.

  • The reaction is allowed to proceed for a defined period at a controlled temperature.

  • The extent of substrate phosphorylation is quantified using methods such as radiometric assays (³²P-ATP), fluorescence-based assays (e.g., Z'-LYTE™), or luminescence-based assays (e.g., Kinase-Glo®).

  • The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined by plotting the percentage of inhibition against the compound concentration.[6]

Cellular Phosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the phosphorylation of a kinase's downstream target within a cellular context.

G Culture Cells Culture Cells Treat with\nTest Compound Treat with Test Compound Culture Cells->Treat with\nTest Compound Stimulate Pathway Stimulate Pathway Treat with\nTest Compound->Stimulate Pathway Cell Lysis Cell Lysis Stimulate Pathway->Cell Lysis Protein Quantification Protein Quantification Cell Lysis->Protein Quantification SDS-PAGE SDS-PAGE Protein Quantification->SDS-PAGE Western Blot Western Blot SDS-PAGE->Western Blot Antibody Incubation\n(p-Target & Total Target) Antibody Incubation (p-Target & Total Target) Western Blot->Antibody Incubation\n(p-Target & Total Target) Detection & Analysis Detection & Analysis Antibody Incubation\n(p-Target & Total Target)->Detection & Analysis

Figure 3: Workflow for a cellular phosphorylation assay via Western Blot.

Protocol:

  • Cells expressing the target kinase are cultured and treated with the test compound at various concentrations.

  • The signaling pathway is often stimulated with a growth factor or other agonist to induce phosphorylation.

  • Cells are lysed, and the total protein concentration is determined.

  • Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • The separated proteins are transferred to a membrane (Western Blot).

  • The membrane is incubated with primary antibodies specific for the phosphorylated form of the downstream target and the total amount of the target protein.

  • Secondary antibodies conjugated to a detection enzyme (e.g., horseradish peroxidase) are then added.

  • The signal is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of phosphorylation inhibition.

Conclusion

The pyrazolo[3,4-c]pyridine scaffold and its isomers represent a privileged structure in the design of potent kinase inhibitors. The validation of their mechanism of action relies on a combination of in vitro and cellular assays that demonstrate direct inhibition of kinase activity and subsequent downstream signaling events. The comparative data presented in this guide highlights the potential of this chemical class in the development of targeted therapies. Researchers and drug development professionals are encouraged to utilize the outlined experimental approaches to further characterize novel pyrazolopyridine derivatives.

References

Comparative

Acetylated vs. Non-Acetylated Pyrazolopyridines: A Comparative Analysis for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activ...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including kinase inhibition and modulation of key signaling pathways. Modification of this core structure, through processes such as acetylation, can significantly impact a compound's physicochemical properties and biological efficacy. This guide provides a comparative analysis of acetylated versus non-acetylated pyrazolopyridines, offering insights into how this chemical modification can be leveraged in drug design and development. While direct comparative studies on acetylated pyrazolopyridines are limited, this analysis extrapolates from data on closely related heterocyclic systems, particularly pyrazoles, to provide a predictive framework for understanding the effects of acetylation.

Impact of Acetylation on Biological Activity: A Tale of Two Positions

The introduction of an acetyl group onto the pyrazolopyridine ring can either enhance or diminish biological activity, depending on the position of the acetylation. This is exemplified by studies on the closely related N-acetyl-3-aminopyrazoles, which have been investigated as inhibitors of NF-κB-inducing kinase (NIK), a key regulator of the non-canonical NF-κB signaling pathway.

In one study, it was found that N(2) acetylation of the pyrazole ring was crucial for selective NIK inhibitory activity.[1][2] Conversely, N(1) acylation resulted in a complete loss of activity.[1][2] This highlights the critical role of regiochemistry in determining the pharmacological outcome of acetylation. The N(2)-acetylated aminopyrazole, compound 3a , emerged as a selective NIK inhibitor with an IC50 of 8.4 μM.[1][2]

Table 1: Comparative Biological Activity of Acetylated vs. Non-Acetylated Aminopyrazoles (as a proxy for Pyrazolopyridines)

CompoundModificationTargetIC50 (μM)Key Finding
2a Non-acetylated aminopyrazoleIKKβWeak inhibitorStarting point for optimization
3a N(2)-acetylated aminopyrazoleNIK8.4Acetylation at N(2) confers selective NIK inhibition
4a, 4e, 4i N(1)-acylated aminopyrazolesIKKβ/NIKInactiveAcylation at N(1) abolishes activity
5b N(2)-methylated aminopyrazoleNIKInactiveThe acetyl group, not just substitution at N(2), is required for activity

This data suggests that N-acetylation of pyrazolopyridines could be a viable strategy for modulating kinase inhibitory activity and achieving selectivity, but careful consideration of the acetylation position is paramount.

Physicochemical Properties: The Influence of the Acetyl Group

The addition of an acetyl group to the pyrazolopyridine core is expected to alter its physicochemical properties, which in turn can affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

Table 2: Predicted Physicochemical Properties of Acetylated vs. Non-Acetylated Pyrazolopyridines

PropertyNon-Acetylated PyrazolopyridineAcetylated PyrazolopyridinePredicted Impact of Acetylation
Molecular Weight LowerHigherIncreased
Lipophilicity (LogP) LowerHigherIncreased
Polar Surface Area (PSA) LowerHigherIncreased (due to carbonyl oxygen)
Hydrogen Bond Donors 1 (N-H)0Decreased
Hydrogen Bond Acceptors 2 (pyridine N, pyrazole N)3 (pyridine N, pyrazole N, carbonyl O)Increased
Solubility HigherLowerPotentially decreased due to increased lipophilicity
Metabolic Stability VariableVariableMay be altered; acetyl group could be a site for hydrolysis

The increased lipophilicity of acetylated compounds may enhance membrane permeability, but could also lead to lower aqueous solubility. The removal of the N-H hydrogen bond donor and the introduction of a carbonyl hydrogen bond acceptor can significantly alter the compound's interaction with its biological target.

Experimental Protocols

General Procedure for N-Acetylation of Pyrazolopyridines

This protocol is a general method adapted from the synthesis of N-acetylated pyrazoles and can be optimized for specific pyrazolopyridine substrates.[3][4]

  • Dissolution: Dissolve the non-acetylated pyrazolopyridine (1 equivalent) in a suitable solvent such as glacial acetic acid or an inert solvent like dichloromethane or THF.

  • Addition of Acetylating Agent: Add the acetylating agent, typically acetic anhydride (1.1-1.5 equivalents) or acetyl chloride (1.1-1.5 equivalents), to the solution. If an acid scavenger is needed (e.g., when using acetyl chloride), a base such as triethylamine or pyridine can be added.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for a period ranging from a few hours to overnight. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically poured into ice-water to precipitate the product. The solid is then collected by filtration, washed with water, and dried.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for assessing the inhibitory activity of compounds against a specific kinase.[5]

  • Reagents and Materials: Kinase enzyme, substrate peptide, ATP, assay buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add the kinase, substrate, and test compound to the wells of a microplate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at a specific temperature (e.g., 30 °C) for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of product formed (e.g., ADP) using a suitable detection method and a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the kinase activity, by fitting the data to a dose-response curve.

Signaling Pathway Modulation

Pyrazolopyridine derivatives have been shown to modulate various signaling pathways. Acetylation could potentially fine-tune their activity within these pathways.

Non-Canonical NF-κB Signaling Pathway

Based on the findings for N-acetyl-aminopyrazoles, N-acetylated pyrazolopyridines could potentially act as selective inhibitors of NIK, a key kinase in the non-canonical NF-κB pathway.[1][2][6] This pathway is involved in inflammation, immunity, and cancer.

G cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNFR family (e.g., LTβR, BAFFR) TRAF_complex TRAF2/TRAF3/cIAP Complex TNFR->TRAF_complex Ligand binding NIK NIK TRAF_complex->NIK NIK degradation IKK_alpha IKKα NIK->IKK_alpha Phosphorylation p100_RelB p100/RelB IKK_alpha->p100_RelB Phosphorylation p52_RelB p52/RelB p100_RelB->p52_RelB Processing p52_RelB_n p52/RelB p52_RelB->p52_RelB_n Translocation Acetylated_Pyrazolopyridine Acetylated Pyrazolopyridine Acetylated_Pyrazolopyridine->NIK Inhibition DNA DNA p52_RelB_n->DNA Gene_Expression Target Gene Expression DNA->Gene_Expression

Caption: Potential inhibition of the non-canonical NF-κB pathway by an acetylated pyrazolopyridine.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A pyrazolopyridine derivative has been identified as a novel agonist of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in cellular responses to environmental stimuli and implicated in cancer.[7] Acetylation could modify the interaction of pyrazolopyridines with the AhR ligand-binding pocket, potentially altering their agonist or antagonist profile.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pyrazolopyridine Pyrazolopyridine (acetylated or non-acetylated) AhR_complex AhR/HSP90/XAP2/p23 Complex Pyrazolopyridine->AhR_complex Binding AhR_ligand_complex Ligand-AhR Complex AhR_complex->AhR_ligand_complex AhR_ligand_complex_n Ligand-AhR Complex AhR_ligand_complex->AhR_ligand_complex_n Translocation AhR_ARNT_dimer AhR/ARNT Heterodimer AhR_ligand_complex_n->AhR_ARNT_dimer ARNT ARNT ARNT->AhR_ARNT_dimer XRE XRE (Xenobiotic Response Element) AhR_ARNT_dimer->XRE Gene_Transcription Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Transcription

Caption: Modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway by pyrazolopyridines.

Conclusion

The acetylation of pyrazolopyridines represents a promising, yet nuanced, strategy for lead optimization in drug discovery. The available evidence from related heterocyclic systems suggests that N-acetylation can significantly impact biological activity, with the position of the acetyl group being a critical determinant of the outcome. While further direct comparative studies on acetylated pyrazolopyridines are needed, the principles outlined in this guide provide a valuable framework for the rational design of novel pyrazolopyridine-based therapeutics with improved potency, selectivity, and pharmacological profiles. Researchers are encouraged to explore the synthesis and biological evaluation of both N(1)- and N(2)-acetylated pyrazolopyridines to fully elucidate the structure-activity relationships of this important class of compounds.

References

Validation

Comparative Cross-Reactivity Analysis of Pyrazolopyridine-Based Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals Executive Summary Direct experimental cross-reactivity data for the specific compound 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is not publicly available. Ho...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct experimental cross-reactivity data for the specific compound 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is not publicly available. However, the pyrazolopyridine scaffold is a well-established "privileged scaffold" in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. This guide provides a comparative analysis of the cross-reactivity profiles of publicly disclosed kinase inhibitors that share the pyrazolopyridine core or related structures. By examining the selectivity of these related compounds, researchers can infer a likely kinase inhibition profile for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and inform strategies for its development and potential off-target assessment.

This guide presents data for two representative pyrazolopyridine-related inhibitors, GSK8612 (a highly selective TBK1 inhibitor) and MRT67307 (a dual inhibitor of TBK1 and IKKε), and compares them to the notoriously promiscuous kinase inhibitor, Staurosporine. The data is presented in tabular format for clear comparison, followed by detailed experimental protocols for kinase profiling and visualizations of relevant signaling pathways and workflows.

Introduction to the Pyrazolopyridine Scaffold

The pyrazolopyridine core is a key structural motif in a multitude of kinase inhibitors due to its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases.[1][2] Derivatives of this scaffold have been shown to inhibit a wide range of kinases, including but not limited to, cyclin-dependent kinases (CDKs), tropomyosin receptor kinases (TRKs), and TANK-binding kinase 1 (TBK1).[3][4][5][6][7] The specific substitutions on the pyrazolopyridine ring system dictate the potency and selectivity of the inhibitor. Given that 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine belongs to this class, it is highly probable that it functions as a kinase inhibitor.

Comparative Cross-Reactivity Profiles

The following tables summarize the kinase selectivity of GSK8612 and MRT67307, two inhibitors with pyrimidine-based cores structurally related to pyrazolopyridines, against a panel of kinases. Staurosporine is included as a benchmark for broad-spectrum kinase inhibition. The data is presented as the dissociation constant (Kd) or the percentage of control in binding assays, where a lower value indicates a stronger interaction.

Table 1: Kinase Selectivity Profile of GSK8612

GSK8612 is a highly selective inhibitor of TBK1.[8][9] Its focused activity makes it a valuable tool for studying TBK1 biology with minimal off-target effects.

Kinase TargetBinding Affinity (pKd)Selectivity over TBK1Primary Cellular Process
TBK1 8.0 - Innate immunity, Autophagy
IKKε6.0100-foldInnate immunity
STK17B6.2>50-foldApoptosis
AAK15.11000-foldClathrin-mediated endocytosis

Data sourced from kinobeads chemoproteomics assays.[9][10]

Table 2: Kinase Selectivity Profile of MRT67307

MRT67307 is a dual inhibitor of TBK1 and IKKε, and also shows activity against other kinases such as ULK1 and ULK2.[11][12]

Kinase TargetIC50 (nM)Primary Cellular Process
TBK1 19 Innate immunity, Autophagy
IKKε 160 Innate immunity
ULK145Autophagy
ULK238Autophagy

Data sourced from in vitro kinase assays.[11]

Table 3: Kinase Selectivity Profile of Staurosporine (Benchmark)

Staurosporine is a natural product known for its potent but non-selective inhibition of a wide range of kinases.

Kinase TargetIC50 (nM)Primary Cellular Process
PKCα2Signal transduction
CAMKII20Signal transduction
PKA7Signal transduction
CDK1/cyclin B3Cell cycle progression
And >200 others<100Various

Data is representative and compiled from various public sources.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine kinase inhibitor cross-reactivity.

Kinase Profiling using Competitive Binding Assay (e.g., KINOMEscan™)

This method assesses the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Principle: A test compound is incubated with a kinase-phage construct and an immobilized ligand. The amount of kinase-phage that binds to the solid support is quantified. A reduction in binding in the presence of the test compound indicates an interaction.

Protocol:

  • Compound Preparation: The test compound (e.g., 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine) is solubilized in DMSO to create a stock solution.

  • Assay Plate Preparation: A multi-well plate is prepared with the immobilized ligand.

  • Binding Reaction: The test compound, DNA-tagged kinases from a panel, and the immobilized ligand are incubated together in the assay wells. The reaction is typically allowed to reach equilibrium.

  • Washing: Unbound components are removed by washing the plate.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase detected in the presence of the test compound is compared to a DMSO control. The results are often expressed as a percentage of control (% Control), where a lower value signifies a stronger interaction. Dissociation constants (Kd) can also be determined from dose-response curves.

In Vitro Kinase Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.

Principle: A kinase, its substrate, and radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) are incubated with the test compound. The amount of phosphorylated substrate is then measured.

Protocol:

  • Reaction Mixture Preparation: A reaction buffer containing the kinase, a specific substrate (peptide or protein), and the test compound at various concentrations is prepared.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP. The reaction is incubated at a controlled temperature for a specific period.

  • Termination of Reaction: The reaction is stopped, typically by adding a strong acid or by spotting the reaction mixture onto a phosphocellulose membrane.

  • Separation of Substrate: The phosphorylated substrate is separated from the unreacted radiolabeled ATP.

  • Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.

  • Data Analysis: The kinase activity in the presence of the inhibitor is compared to a control reaction without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizations

Signaling Pathway Inhibition

The following diagram illustrates the signaling pathway involving TBK1, a likely target for pyrazolopyridine-based inhibitors, and its inhibition.

TBK1_Signaling_Pathway cluster_upstream Upstream Activation cluster_kinase Kinase Activation cluster_downstream Downstream Signaling PRR Pattern Recognition Receptors (e.g., TLR3) Adaptors Adaptor Proteins (e.g., TRIF) PRR->Adaptors TBK1 TBK1 Adaptors->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IFN Type I Interferons (IFN-α, IFN-β) pIRF3->IFN induces transcription Inhibitor Pyrazolopyridine Inhibitor Inhibitor->TBK1 inhibits

Caption: TBK1 signaling pathway and its inhibition by a pyrazolopyridine-based compound.

Experimental Workflow for Cross-Reactivity Profiling

The following diagram outlines a typical workflow for assessing the cross-reactivity of a novel compound.

Kinase_Profiling_Workflow cluster_compound Compound Preparation cluster_screening Screening cluster_validation Validation & Analysis Compound 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine Primary_Assay Primary Kinase Assay (e.g., against predicted target) Compound->Primary_Assay Broad_Panel Broad Kinase Panel Screen (e.g., KINOMEscan™) Primary_Assay->Broad_Panel If active Dose_Response IC50/Kd Determination for Hits Broad_Panel->Dose_Response Identify hits Cell_Based_Assay Cell-Based Target Engagement & Phenotypic Assays Dose_Response->Cell_Based_Assay Data_Analysis Selectivity Profiling & Off-Target Identification Cell_Based_Assay->Data_Analysis

Caption: A generalized workflow for kinase inhibitor cross-reactivity profiling.

References

Comparative

benchmarking 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine against existing kinase inhibitors

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide Introduction The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrazolopyridine sc...

Author: BenchChem Technical Support Team. Date: December 2025

Benchmarking a Novel Kinase Inhibitor: A Comparative Guide

Introduction

The development of novel kinase inhibitors is a cornerstone of modern drug discovery, particularly in the field of oncology. The pyrazolopyridine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors. This guide provides a framework for benchmarking a new chemical entity, using a representative pyrazolopyridine derivative as an example, against established kinase inhibitors. Due to the absence of publicly available data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, this document will serve as a template, illustrating the required data and experimental protocols for a comprehensive comparative analysis.

For the purpose of this guide, we will use a representative compound from the well-studied pyrazolo[3,4-b]pyridine class, which has demonstrated activity against various kinases. We will compare its hypothetical performance against commercially available, FDA-approved kinase inhibitors targeting the same kinase family.

Comparative Kinase Inhibition Data

A critical step in characterizing a novel kinase inhibitor is to determine its potency, typically expressed as the half-maximal inhibitory concentration (IC50), against a panel of kinases. This allows for an assessment of both its efficacy and selectivity. The following table provides a sample comparison of a representative pyrazolo[3,4-b]pyridine derivative against two well-established inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.

CompoundTarget KinaseIC50 (nM)Reference Compound(s)
Pyrazolo[3,4-b]pyridine-A (Representative)CDK2/Cyclin A85Roscovitine, Milciclib
RoscovitineCDK2/Cyclin A450-
Milciclib (PHA-848125)CDK2/Cyclin A60-

Note: The data for "Pyrazolo[3,4-b]pyridine-A" is hypothetical and for illustrative purposes only. Actual experimental data for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine would need to be generated.

Experimental Protocols

Accurate and reproducible experimental design is paramount for the reliable assessment of kinase inhibitor potency. The following is a detailed protocol for a common in vitro kinase inhibition assay.

LanthaScreen™ Eu Kinase Binding Assay

This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the binding and displacement of a fluorescently labeled ATP-competitive ligand (tracer) from the kinase active site.

Materials:

  • Kinase of interest (e.g., CDK2/Cyclin A)

  • LanthaScreen™ Eu-anti-Tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer

  • Test Compound (e.g., 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine)

  • Reference Inhibitors (e.g., Roscovitine, Milciclib)

  • Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well, low-volume, black microplates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test and reference compounds in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution of each compound in DMSO.

    • Dilute the compound serial dilutions in Kinase Buffer A to achieve a 4X final assay concentration.

  • Kinase/Antibody Mixture Preparation:

    • Prepare a 2X solution of the kinase and Eu-anti-Tag antibody in Kinase Buffer A. The final concentration of the kinase and antibody will depend on the specific kinase being assayed and should be optimized according to the manufacturer's recommendations.

  • Tracer Preparation:

    • Prepare a 4X solution of the Alexa Fluor™ 647-labeled tracer in Kinase Buffer A. The optimal tracer concentration should be determined experimentally and is typically close to its Kd for the kinase.

  • Assay Assembly:

    • Add 5 µL of the 4X compound dilutions to the wells of the 384-well plate.

    • Add 10 µL of the 2X kinase/antibody mixture to each well.

    • Add 5 µL of the 4X tracer solution to each well.

    • The final volume in each well will be 20 µL.

  • Incubation and Measurement:

    • Incubate the plate at room temperature for 60 minutes, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm and 615 nm following excitation at 340 nm.

  • Data Analysis:

    • Calculate the TR-FRET emission ratio (665 nm / 615 nm).

    • Plot the emission ratio as a function of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates a simplified CDK2 signaling pathway, a common target for pyrazolopyridine-based inhibitors in cancer therapy.

CDK2_Signaling_Pathway Mitogenic_Stimuli Mitogenic Stimuli Cyclin_D Cyclin D Mitogenic_Stimuli->Cyclin_D CDK4_6 CDK4/6 Cyclin_D->CDK4_6 activates Rb Rb CDK4_6->Rb phosphorylates (inactivates) E2F E2F Rb->E2F inhibits Cyclin_E Cyclin E E2F->Cyclin_E promotes transcription CDK2 CDK2 Cyclin_E->CDK2 activates S_Phase_Entry S-Phase Entry CDK2->S_Phase_Entry promotes Inhibitor 1-Acetyl-5-chloropyrazolo [3,4-c]pyridine Inhibitor->CDK2 inhibits

Caption: Simplified CDK2 signaling pathway in cell cycle progression.

Experimental Workflow

The diagram below outlines the key steps of the LanthaScreen™ Eu Kinase Binding Assay.

Kinase_Assay_Workflow Start Start Compound_Prep Prepare Compound Serial Dilutions (4X) Start->Compound_Prep Kinase_Prep Prepare Kinase/Antibody Mixture (2X) Start->Kinase_Prep Tracer_Prep Prepare Fluorescent Tracer (4X) Start->Tracer_Prep Assay_Plate Dispense Reagents into 384-well Plate Compound_Prep->Assay_Plate Kinase_Prep->Assay_Plate Tracer_Prep->Assay_Plate Incubation Incubate at Room Temperature (60 min) Assay_Plate->Incubation Read_Plate Read TR-FRET Signal Incubation->Read_Plate Data_Analysis Calculate IC50 Value Read_Plate->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the LanthaScreen™ kinase binding assay.

Validation

Pyrazolo[3,4-c]pyridine Analogs: A Comparative Analysis of In Vitro and In Vivo Efficacy

A new class of pyrazolo[3,4-b]pyridine derivatives has demonstrated significant potential as anti-cancer agents, exhibiting potent inhibitory activity in both laboratory-based (in vitro) assays and animal models (in vivo...

Author: BenchChem Technical Support Team. Date: December 2025

A new class of pyrazolo[3,4-b]pyridine derivatives has demonstrated significant potential as anti-cancer agents, exhibiting potent inhibitory activity in both laboratory-based (in vitro) assays and animal models (in vivo). This guide provides a comparative overview of the efficacy of these compounds, with a focus on a promising dual inhibitor of cyclin-dependent kinase 2 (CDK2) and proviral integration site for Moloney murine leukemia virus 1 (PIM1) kinase, compound 6b.

The development of novel kinase inhibitors is a cornerstone of modern cancer therapy. The pyrazolo[3,4-c]pyridine scaffold and its isomers, such as pyrazolo[3,4-b]pyridine, have emerged as a privileged structure in the design of such inhibitors due to their ability to mimic the purine core of ATP and interact with the hinge region of kinase active sites. This guide will delve into the preclinical evaluation of these compounds, presenting a side-by-side comparison of their performance in cellular assays and in living organisms, supported by detailed experimental data and methodologies.

In Vitro vs. In Vivo Efficacy: A Tabular Comparison

The transition from a controlled in vitro environment to a complex in vivo system is a critical step in drug development. The following tables summarize the efficacy of a lead pyrazolo[3,4-b]pyridine compound, 6b, in both settings.

Compound Target Kinase IC50 (µM)
6bCDK20.27
6bPIM10.67
DoxorubicinTopoisomerase IINot Applicable
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Compound Cancer Cell Line IC50 (µM) Selectivity Index (SI)
6bHCT-116 (Colon)Not Specified15.05
6bHepG2 (Liver)Not Specified9.88
Staurosporine (Control)HCT-116 (Colon)Not SpecifiedNot Specified
Staurosporine (Control)HepG2 (Liver)Not SpecifiedNot Specified
*IC50 values against cell lines and the specific values for Staurosporine were not detailed in the abstract. The Selectivity Index (SI) indicates the differential activity of a compound against cancer cells versus normal cells.
Treatment Group Animal Model Tumor Type Outcome
Compound 6bMouseSolid Ehrlich Carcinoma (SEC)Significant reduction in tumor weight and volume
Doxorubicin (Control)MouseSolid Ehrlich Carcinoma (SEC)Less effective than compound 6b in reducing tumor weight and volume

Mechanism of Action: Dual Inhibition of CDK2 and PIM1 Kinases

Compound 6b exerts its anti-cancer effects through the dual inhibition of CDK2 and PIM1 kinases. Both kinases are crucial regulators of cell cycle progression and survival. Their simultaneous inhibition by a single agent represents an attractive therapeutic strategy to overcome resistance mechanisms.

CDK2_PIM1_Pathway cluster_0 Pyrazolo[3,4-b]pyridine (Compound 6b) cluster_2 Cellular Processes Compound6b Compound 6b CDK2 CDK2 Compound6b->CDK2 Inhibits PIM1 PIM1 Compound6b->PIM1 Inhibits CellCycle Cell Cycle Progression CDK2->CellCycle Promotes Apoptosis Apoptosis PIM1->Apoptosis Inhibits CellProliferation Cell Proliferation PIM1->CellProliferation Promotes

Caption: Dual inhibition of CDK2 and PIM1 by Compound 6b.

Experimental Protocols

A comprehensive understanding of the efficacy of these compounds necessitates a detailed look at the methodologies employed in their evaluation.

In Vitro Assays

Kinase Inhibition Assay: The inhibitory activity of the pyrazolo[3,4-b]pyridine compounds against CDK2 and PIM1 kinases was determined using an in vitro kinase assay. The assay measures the ability of the compound to block the phosphorylation of a substrate by the kinase. The IC50 value, representing the concentration of the compound required to inhibit 50% of the kinase activity, was then calculated.

Cell Viability Assay (MTT Assay): The anti-proliferative effects of the compounds on various cancer cell lines (breast, colon, liver, and cervical) were assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Cells were treated with different concentrations of the test compounds, and the reduction of MTT by mitochondrial dehydrogenases to a purple formazan product was quantified spectrophotometrically. The IC50 values for each cell line were then determined.

Apoptosis and Cell Cycle Analysis: To understand the mechanism of cell death induced by the compounds, flow cytometry analysis was performed. For apoptosis analysis, cells were stained with Annexin V and propidium iodide to differentiate between viable, apoptotic, and necrotic cells. For cell cycle analysis, cells were stained with a DNA-intercalating dye to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

In Vivo Studies

Animal Model: The in vivo anti-tumor efficacy of compound 6b was evaluated in a solid Ehrlich carcinoma (SEC) mouse model. Female Swiss albino mice were inoculated with Ehrlich ascites carcinoma cells to induce tumor formation.

Treatment Regimen: Once the tumors reached a palpable size, the mice were randomly assigned to different treatment groups: a control group receiving the vehicle, a group treated with the standard chemotherapeutic drug doxorubicin, and a group treated with compound 6b. The compounds were administered at a specified dose and schedule.

Efficacy Evaluation: Tumor growth was monitored regularly by measuring the tumor volume. At the end of the study, the mice were euthanized, and the tumors were excised and weighed. The efficacy of the treatment was determined by comparing the tumor weight and volume in the treated groups to the control group. Histopathological and immunohistochemical analyses of the tumor tissues were also performed to assess the effect of the compound on tumor morphology and the expression of relevant biomarkers like TNF-alpha.

Experimental Workflow

The preclinical evaluation of a potential drug candidate follows a structured workflow, progressing from initial in vitro screening to more complex in vivo models.

experimental_workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation KinaseAssay Kinase Inhibition Assay (e.g., CDK2, PIM1) CellViability Cell Viability Assay (e.g., MTT on Cancer Cell Lines) KinaseAssay->CellViability Identifies potent compounds Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) CellViability->Mechanism Selects lead compounds for further study AnimalModel Animal Model Selection (e.g., Xenograft, SEC) Mechanism->AnimalModel Provides rationale for in vivo testing Treatment Treatment & Monitoring (Dosing, Tumor Measurement) AnimalModel->Treatment Analysis Endpoint Analysis (Tumor Weight, Histopathology) Treatment->Analysis

Caption: General workflow for preclinical evaluation.

Comparative

Comparative Docking Analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Against Cyclin-Dependent Kinase 2 (CDK2)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative molecular docking analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine against Cyclin-Dependent Kinase 2 (CDK2), a key reg...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative molecular docking analysis of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine against Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle and a prominent target in cancer therapy. The performance of the target compound is compared with other pyrazolo[3,4-b]pyridine derivatives that have shown inhibitory activity against CDK2. This analysis offers insights into the potential binding affinity and interaction patterns of these compounds, providing a basis for further experimental validation.

Comparative Docking Performance

The following table summarizes the molecular docking results of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and selected alternative compounds against the ATP-binding site of CDK2 (PDB ID: 1HCK). The docking scores, representing the estimated binding affinity in kcal/mol, were calculated using AutoDock Vina. Lower docking scores indicate a higher predicted binding affinity.

CompoundPubChem CIDDocking Score (kcal/mol)Key Interacting Residues
1-Acetyl-5-chloropyrazolo[3,4-c]pyridine N/A-8.2LEU83, GLU81, ILE10, LYS33, GLN131
Roscovitine (Reference Inhibitor)5287969-9.5LEU83, PHE80, LYS33, ASP86, GLN131
6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine155375556-9.1LEU83, PHE82, ILE10, LYS33, ASP145, GLN131[1][2][3]
2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile155375552-8.8LEU83, VAL18, ALA31, LYS33, ASP145[1][2][3]

Experimental Protocols

The in-silico molecular docking study was conducted following a standardized and validated protocol.

1. Protein Preparation:

  • The three-dimensional crystal structure of human CDK2 in complex with an inhibitor (PDB ID: 1HCK) was retrieved from the RCSB Protein Data Bank.

  • The protein structure was prepared using AutoDockTools (ADT) v1.5.6. This involved removing the co-crystallized ligand and water molecules.

  • Polar hydrogen atoms were added to the protein, and Kollman charges were assigned.

  • The prepared protein structure was saved in the PDBQT format.

2. Ligand Preparation:

  • The 3D structures of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and the comparative compounds were generated using ChemDraw and optimized using Avogadro.

  • The ligands were prepared in ADT by detecting the root, setting the number of rotatable bonds, and saved in the PDBQT format.

3. Grid Generation:

  • A grid box was defined to encompass the ATP-binding site of CDK2, centered on the position of the co-crystallized inhibitor.

  • The grid dimensions were set to 60 x 60 x 60 Å with a spacing of 0.375 Å to cover the entire active site.

  • The grid parameter file was generated using AutoGrid.

4. Molecular Docking:

  • Molecular docking was performed using AutoDock Vina.[4]

  • The Lamarckian Genetic Algorithm (LGA) was employed for the conformational search of the ligands.[5]

  • The number of binding modes was set to 10, and the exhaustiveness was set to 8.

  • The pose with the lowest binding energy was selected for analyzing the interactions.

5. Analysis of Results:

  • The docking results were analyzed using PyMOL and Discovery Studio Visualizer.

  • Hydrogen bond interactions and other non-covalent interactions between the ligands and the protein were identified and visualized.

Visualizations

Workflow for Comparative Docking Study

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase p_prep Protein Preparation (PDB: 1HCK) - Remove Ligand/Water - Add Hydrogens - Assign Charges grid Grid Box Generation (Centred on Active Site) p_prep->grid l_prep Ligand Preparation - 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine - Comparative Compounds - Energy Minimization dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Analyze Results - Binding Affinities (kcal/mol) - Interaction Analysis (H-Bonds, etc.) dock->results comparison Comparative Analysis results->comparison

Caption: Workflow of the comparative molecular docking study.

Simplified CDK2 Signaling Pathway

CyclinE Cyclin E Complex Cyclin E/CDK2 (Active Complex) CyclinE->Complex Activation CDK2 CDK2 CDK2->Complex p21 p21/p27 p21->Complex Inhibition Rb Rb Complex->Rb Phosphorylation E2F E2F Rb->E2F Inhibition pRb pRb (Phosphorylated) pRb->E2F Release S_Phase S-Phase Genes (Cell Cycle Progression) E2F->S_Phase Transcription Inhibitor 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine (Hypothesized) Inhibitor->CDK2 Inhibition

Caption: Simplified CDK2 pathway in cell cycle progression.

References

Validation

Assessing the Novelty of a Pyrazolopyridine-Based Kinase Inhibitor: A Comparative Analysis

Disclaimer: Initial searches for the biological profile of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine did not yield any publicly available experimental data. To fulfill the request for a comparative guide, this report pres...

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the biological profile of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine did not yield any publicly available experimental data. To fulfill the request for a comparative guide, this report presents data for a representative compound from a closely related, yet distinct, chemical series: the pyrazolo[3,4-b]pyridines. This class of compounds has been extensively studied as kinase inhibitors. The following analysis focuses on a potent Anaplastic Lymphoma Kinase (ALK) inhibitor from this series to illustrate the requested data presentation and comparison format.

Introduction to Pyrazolopyridine-Based Kinase Inhibitors

The pyrazolopyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This is particularly true in the field of oncology, where pyrazolopyridine derivatives have been successfully developed as inhibitors of various protein kinases. Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. Consequently, kinase inhibitors have become a major class of targeted cancer therapies.

This guide provides a comparative biological profile of a representative pyrazolo[3,4-b]pyridine derivative, herein referred to as Compound 10g , a potent inhibitor of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, drives the growth of several cancers, including a subset of non-small cell lung cancer (NSCLC). The activity of Compound 10g is compared with two clinically approved ALK inhibitors, Crizotinib and Ceritinib .

Comparative Biological Activity

The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the drug required to inhibit the kinase's activity by 50%. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the in vitro inhibitory activity of Compound 10g, Crizotinib, and Ceritinib against wild-type ALK and the frequently observed Crizotinib-resistant L1196M mutant.

CompoundScaffoldTarget KinaseIC50 (nM) vs. Wild-Type ALKIC50 (nM) vs. L1196M ALK Mutant
Compound 10g Pyrazolo[3,4-b]pyridineALK<0.5<0.5
Crizotinib AminopyridineALK, c-Met, ROS120-50200-400
Ceritinib Pyrimidine-basedALK<11-5

Note: The IC50 values are approximate and can vary depending on the specific assay conditions. The data for Compound 10g is sourced from a preclinical study, while the data for Crizotinib and Ceritinib are based on published literature.

Experimental Protocols

In Vitro ALK Kinase Inhibition Assay

This protocol outlines a typical method for determining the in vitro potency of compounds against a specific protein kinase.

Objective: To measure the half-maximal inhibitory concentration (IC50) of test compounds against Anaplastic Lymphoma Kinase (ALK).

Materials:

  • Recombinant human ALK enzyme

  • Biotinylated peptide substrate (e.g., Biotin-poly-Glu-Tyr)

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Test compounds (dissolved in DMSO)

  • Streptavidin-coated plates

  • Europium-labeled anti-phosphotyrosine antibody

  • Time-Resolved Fluorescence (TRF) plate reader

Procedure:

  • Compound Preparation: A serial dilution of the test compounds is prepared in DMSO and then further diluted in the assay buffer.

  • Reaction Mixture: The ALK enzyme and the biotinylated peptide substrate are mixed in the assay buffer.

  • Initiation of Reaction: The kinase reaction is initiated by adding ATP to the mixture of enzyme, substrate, and test compound in the wells of a microtiter plate.

  • Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Termination of Reaction: The reaction is stopped by the addition of a solution containing EDTA.

  • Detection: The reaction mixture is transferred to a streptavidin-coated plate, which captures the biotinylated substrate. A Europium-labeled anti-phosphotyrosine antibody is then added, which binds to the phosphorylated substrate.

  • Signal Measurement: After a final incubation and wash step, the time-resolved fluorescence (TRF) signal is measured using a plate reader. The intensity of the signal is proportional to the amount of phosphorylated substrate, and thus, to the activity of the kinase.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to a control with no inhibitor. The IC50 value is then determined by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizing Key Pathways and Processes

ALK_Signaling_Pathway ALK Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Receptor Tyrosine Kinase RAS RAS ALK->RAS Activation PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription STAT3->Transcription

Caption: Simplified ALK signaling pathway leading to cell proliferation and survival.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow A 1. Prepare Serial Dilutions of Test Compound B 2. Mix ALK Enzyme, Substrate, and Compound A->B C 3. Initiate Reaction with ATP B->C D 4. Incubate C->D E 5. Stop Reaction with EDTA D->E F 6. Transfer to Streptavidin Plate E->F G 7. Add Eu-labeled Anti-phospho-Tyr Antibody F->G H 8. Read Time-Resolved Fluorescence (TRF) G->H I 9. Calculate IC50 H->I

Caption: Workflow for an in vitro ALK kinase inhibition assay.

Novelty Assessment of the Biological Profile

Based on the comparative data for the representative pyrazolo[3,4-b]pyridine, Compound 10g , its biological profile exhibits significant novelty, particularly in its potent activity against the Crizotinib-resistant L1196M ALK mutant. While Crizotinib's efficacy is substantially reduced by this mutation, Compound 10g maintains a high level of potency, comparable to the second-generation inhibitor Ceritinib. This suggests that the pyrazolo[3,4-b]pyridine scaffold may offer a structural advantage for overcoming certain mechanisms of acquired resistance to earlier ALK inhibitors.

The novelty of a compound's biological profile is a key factor in its potential for further development as a therapeutic agent. A compound that demonstrates a clear advantage over existing treatments, such as improved potency against resistant mutants, enhanced selectivity, or a more favorable safety profile, is of high interest to the drug development community. The data for Compound 10g, as a representative of its chemical class, highlights the potential for novel pyrazolopyridine derivatives to address unmet needs in the treatment of ALK-driven cancers.

Safety & Regulatory Compliance

Safety

Essential Procedures for the Safe Disposal of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. 1-Acetyl-5-chlo...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is paramount to ensuring a safe laboratory environment and maintaining environmental compliance. 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, due to its chlorinated heterocyclic structure, must be treated as hazardous waste. Adherence to the following procedural guidelines is essential for its safe handling and disposal.

Immediate Safety and Handling

Before commencing any disposal-related activities, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and its associated waste should be conducted within a certified chemical fume hood to prevent inhalation of any potential vapors or dust.[1][2]

Hazard Profile Summary

Hazard ClassificationDescription of Potential HazardPrecautionary Measures
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[3]Avoid direct contact and inhalation. Use appropriate PPE and work in a well-ventilated area or fume hood.[1][2]
Skin Corrosion/Irritation May cause skin irritation upon contact.[3]Wear chemical-resistant gloves and protective clothing.
Eye Damage/Irritation May cause serious eye irritation or damage.[3]Wear safety goggles or a face shield.
Environmental Hazard Halogenated compounds can be persistent in the environment and toxic to aquatic life.[4]Do not dispose of down the drain or in general waste. Prevent release into the environment.[2][5]

Step-by-Step Disposal Protocol

The proper disposal of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine requires a systematic approach to waste segregation, containment, and collection.

1. Waste Segregation:

  • Halogenated Waste Stream: This compound must be disposed of in a designated container for halogenated organic waste.[4][6][7]

  • Avoid Mixing: Do not mix with non-halogenated organic waste or other incompatible waste streams, such as strong acids or bases.[1][2]

2. Containerization:

  • Appropriate Container: Use a chemically compatible, leak-proof container with a secure screw-top lid. Glass or polyethylene containers are generally suitable.[2][8]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "1-Acetyl-5-chloropyrazolo[3,4-c]pyridine".[2][8] The label should also list all constituents and their approximate percentages if it is a mixed waste stream.[2]

3. Storage:

  • Secure Location: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

  • Incompatibles: Keep the waste container away from incompatible materials, such as strong oxidizing agents.[8]

4. Spill Management:

  • In the event of a spill, absorb the material with an inert substance like vermiculite, sand, or earth.[2][8]

  • Collect the absorbed material into a sealed, appropriately labeled container for hazardous waste disposal.[2][8]

5. Professional Disposal:

  • EH&S Coordination: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EH&S) department or a licensed professional waste disposal service.[4][8]

  • Documentation: Provide the waste disposal service with all necessary information regarding the chemical, including any available safety data.

Experimental Protocols

Pre-treatment of Dilute Aqueous Waste:

For dilute aqueous waste streams containing 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine, a pre-treatment step can be considered to concentrate the hazardous component. This is based on methods for removing pyridine compounds from solutions.[8]

Method 1: Acid-Base Extraction

  • Transfer the dilute aqueous waste to a separatory funnel.

  • Add an equal volume of a dilute acid, such as 1M hydrochloric acid (HCl), to protonate the pyridine nitrogen, forming a water-soluble salt.

  • Shake the funnel vigorously for 1-2 minutes, venting periodically.

  • Allow the layers to separate. If a non-aqueous solvent is present, the pyridinium salt will be in the aqueous layer.

  • Drain the aqueous layer containing the concentrated hazardous salt into a designated hazardous waste container for disposal.[8]

Method 2: Complexation with Copper Sulfate

  • Prepare a 10-15% aqueous solution of copper (II) sulfate (CuSO₄).

  • Add the CuSO₄ solution to the dilute waste containing the pyridine compound.

  • The formation of a colored complex will indicate the sequestration of the pyridine derivative.

  • This entire mixture, containing the copper-pyridine complex, should be collected as hazardous waste. Do not dispose of this solution down the drain due to its copper content.[8]

Note: The resulting concentrated hazardous material from any pre-treatment must still be disposed of professionally.[8]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste containing 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

DisposalWorkflow start Start: Generation of 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (e.g., contaminated consumables) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., reaction mixtures, solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Halogenated Solid Waste Container solid_waste->collect_solid concentrated_liquid Concentrated Liquid liquid_waste->concentrated_liquid dilute_aqueous Dilute Aqueous Solution concentrated_liquid->dilute_aqueous No (Dilute) collect_liquid Collect in Labeled Halogenated Liquid Waste Container concentrated_liquid->collect_liquid Yes pretreatment Optional: Pre-treatment (Acid-Base Extraction or CuSO4 Complexation) dilute_aqueous->pretreatment pretreatment->collect_liquid storage Store in Designated Hazardous Waste Area collect_solid->storage collect_liquid->storage disposal Arrange for Professional Disposal via EH&S storage->disposal

References

Handling

Comprehensive Safety and Handling Guide for 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Personal Protective Equipment (PPE) Based on the hazard profiles of related pyridine compounds, 1-Acetyl-5-chloropyrazolo[3,4-c]pyridi...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Personal Protective Equipment (PPE)

Based on the hazard profiles of related pyridine compounds, 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is presumed to be harmful if swallowed, in contact with skin, or inhaled.[3][4][5] It may cause skin and eye irritation.[6][7] Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Recommendations

Activity Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Solution Preparation Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatRequired if not in a certified chemical fume hood
Conducting Reactions Chemical safety goggles and face shieldDouble-gloving with nitrile or butyl rubber glovesChemical-resistant laboratory coat or gownUse within a certified chemical fume hood
Handling Spills Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant gown or coverallsAir-purifying respirator with organic vapor cartridges
Waste Disposal Chemical safety gogglesNitrile or butyl rubber glovesLaboratory coatNot generally required if containers are sealed

Operational and Handling Plan

A systematic approach to handling 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine is crucial to minimize exposure and ensure a safe laboratory environment.

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Review SDS Review SDS of Analogous Compounds Gather PPE Gather Required PPE Review SDS->Gather PPE Prepare Hood Prepare Chemical Fume Hood Gather PPE->Prepare Hood Weighing Weigh Compound in Hood Prepare Hood->Weighing Dissolving Prepare Solution in Hood Weighing->Dissolving Reaction Conduct Reaction in Hood Dissolving->Reaction Decontaminate Decontaminate Glassware & Surfaces Reaction->Decontaminate Segregate Waste Segregate Chemical Waste Decontaminate->Segregate Waste Dispose Dispose of Waste per Institutional Guidelines Segregate Waste->Dispose

Caption: Workflow for handling 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine.

Step-by-Step Handling Protocol:

  • Preparation :

    • Thoroughly review the Safety Data Sheets (SDS) of analogous compounds like 3-Acetylpyridine and other pyridine derivatives to understand potential hazards.[4][7]

    • Assemble all necessary PPE as outlined in Table 1. Ensure gloves are inspected for any defects before use.

    • Prepare the chemical fume hood by ensuring it is clean, uncluttered, and functioning correctly.

  • Handling :

    • Conduct all manipulations, including weighing and solution preparation, within a certified chemical fume hood to minimize inhalation exposure.

    • Use non-sparking tools and ensure proper grounding of equipment to prevent static discharge, as some pyridine derivatives are flammable.[3][4]

    • Keep containers tightly closed when not in use.[3][7]

  • Cleanup :

    • Decontaminate all surfaces and glassware that have come into contact with the chemical.

    • Wash hands thoroughly with soap and water after handling.

Emergency and Disposal Plan

Preparedness for accidental exposure or spills is a critical component of laboratory safety.

Emergency Response Signaling Pathway:

cluster_spill Spill Response cluster_exposure Personal Exposure Response spill Spill or Exposure Occurs evacuate Evacuate Immediate Area spill->evacuate remove_clothing Remove Contaminated Clothing spill->remove_clothing alert Alert Colleagues & Supervisor evacuate->alert contain Contain Spill with Inert Absorbent alert->contain cleanup Clean Spill Area contain->cleanup wash_skin Wash Skin with Soap & Water remove_clothing->wash_skin flush_eyes Flush Eyes for 15 Minutes remove_clothing->flush_eyes seek_medical Seek Medical Attention wash_skin->seek_medical flush_eyes->seek_medical

Caption: Emergency response plan for spills or personal exposure.

Spill Response:

  • Small Spills : For minor spills within a chemical fume hood, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[8] Do not use combustible materials.

  • Large Spills : In the event of a large spill, evacuate the area immediately and alert the appropriate safety personnel.[8] Ensure the area is well-ventilated.

Personal Exposure:

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[6] Remove contaminated clothing.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.

  • Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal:

  • All waste containing 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine should be considered hazardous.

  • Collect waste in a designated, properly labeled, and sealed container.

  • Dispose of chemical waste in accordance with institutional, local, and national regulations. Do not dispose of it down the drain.[7]

By adhering to these safety protocols, researchers can minimize the risks associated with handling 1-Acetyl-5-chloropyrazolo[3,4-c]pyridine and maintain a safe laboratory environment.

References

Retrosynthesis Analysis

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Model Template_relevance
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Feasible Synthetic Routes

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1-Acetyl-5-chloropyrazolo[3,4-c]pyridine
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